2-Amino-4-methoxyphenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXUUGVLZIYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185966 | |
| Record name | 2-Amino-4-methoxyphenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185966 | |
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Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32190-97-9 | |
| Record name | Phenol, 2-amino-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32190-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methoxyphenol hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methoxyphenol hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxyphenol hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-Amino-4-methoxyphenol hydrochloride" synthesis from 4-methoxy-2-nitrophenol
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxyphenol Hydrochloride from 4-methoxy-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methoxyphenol hydrochloride, a valuable intermediate in the pharmaceutical and dye industries.[1][2] The primary focus is on the chemical reduction of 4-methoxy-2-nitrophenol. This document delves into the core chemical principles, compares prevalent synthetic methodologies, and offers detailed, field-tested experimental protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a blend of theoretical understanding and practical, actionable insights for laboratory synthesis.
Introduction and Strategic Overview
2-Amino-4-methoxyphenol, also known as 2-hydroxy-5-methoxyaniline, is a key building block in organic synthesis.[3] Its utility is pronounced in the development of analgesics, anti-inflammatory drugs, and as a crucial component in advanced hair dye formulations.[1][2] For stability, ease of handling, and purification, it is often converted to its hydrochloride salt.[4]
The most direct and widely adopted synthetic strategy involves the reduction of the nitro group of the readily available precursor, 4-methoxy-2-nitrophenol. This transformation is the central focus of this guide. We will explore two primary, industrially relevant reduction pathways: catalytic hydrogenation and metal-acid reduction. The choice between these methods is often dictated by factors such as available equipment, desired purity, reaction scale, and the presence of other functional groups.
Figure 1: Overall synthetic transformation.
Core Principle: The Reduction of an Aromatic Nitro Group
The conversion of an aromatic nitro compound to its corresponding aniline derivative is a fundamental transformation in organic chemistry. The process involves the transfer of six electrons and the addition of six protons to the nitro group (-NO₂) to form the amino group (-NH₂). This can be achieved through various reductive systems.
-
Catalytic Hydrogenation: This heterogeneous process utilizes a metal catalyst, typically palladium[5] or platinum, to activate molecular hydrogen (H₂), facilitating its addition across the N=O bonds of the nitro group.[6]
-
Dissolving Metal Reduction: This method employs a metal, such as tin (Sn) or iron (Fe), in a strong acidic medium like hydrochloric acid (HCl). The metal is oxidized, releasing electrons that, in concert with protons from the acid, reduce the nitro group.[7]
The selection of the method is critical. Catalytic hydrogenation is often cleaner and higher yielding, but may be unsuitable if the molecule contains other reducible functional groups, such as alkenes or alkynes.[8] Metal-acid systems are robust but can require more demanding workups to remove metal salt byproducts.[7]
Methodology I: Catalytic Hydrogenation via Palladium on Carbon (Pd/C)
This is arguably the most efficient and cleanest method for the synthesis of 2-Amino-4-methoxyphenol, with reported yields of up to 93%.[9][10] The reaction proceeds under mild conditions and the workup is straightforward, involving simple filtration to remove the heterogeneous catalyst.
Causality and Mechanistic Insight
The 5% Palladium on Carbon (Pd/C) catalyst provides a high-surface-area environment where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The 4-methoxy-2-nitrophenol, dissolved in a protic solvent like ethanol, also adsorbs onto the catalyst surface. The activated hydrogen atoms are then sequentially transferred to the nitro group, reducing it through various intermediates (nitroso, hydroxylamino) until the final amine is formed. The ethanol serves as an excellent solvent for the starting material and does not interfere with the hydrogenation process.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[9]
-
Vessel Preparation: To a 500 mL hydrogenation flask or a suitable three-necked flask equipped with a magnetic stirrer, gas inlet, and balloon, add 4-methoxy-2-nitrophenol (20.0 g).
-
Solvent Addition: Suspend the starting material in ethanol (350 mL). Stir to ensure a uniform slurry.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (550 mg) to the suspension. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon) if dry.
-
Hydrogenation Setup: Seal the flask and purge the system multiple times with hydrogen gas to remove all air. Finally, maintain a positive pressure of hydrogen (typically using a balloon filled with H₂ for atmospheric pressure reactions).
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-30°C).[9] Vigorous stirring is crucial to ensure efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.
-
Workup - Isolation of Free Amine: Combine the filtrate and washes. Remove the ethanol by rotary evaporation under reduced pressure. The resulting crystalline solid is crude 2-amino-4-methoxyphenol.[9]
Data Summary & Troubleshooting
| Parameter | Value/Condition | Reference |
| Starting Material | 4-methoxy-2-nitrophenol (20.0 g) | [9] |
| Solvent | Ethanol (350 mL) | [9] |
| Catalyst | 5% Pd/C (550 mg) | [9] |
| Temperature | 20-30°C | [9] |
| Pressure | Atmospheric | [9] |
| Expected Yield | Up to 93% (after recrystallization) | [9][10] |
| Symptom | Possible Cause | Suggested Solution |
| Reaction Incomplete | Inactive or "poisoned" catalyst. | Use fresh, high-quality Pd/C. Ensure glassware is free of potential catalyst poisons like sulfur compounds.[10] |
| Insufficient hydrogen supply. | Check the hydrogenation apparatus for leaks. Ensure a continuous supply of hydrogen.[10] | |
| Low Yield | Product loss during filtration. | Ensure the Celite® pad is thoroughly washed with the reaction solvent after filtering the catalyst. |
| Incomplete reaction. | Allow the reaction to run for a longer duration or slightly increase the hydrogen pressure if possible. |
Methodology II: Metal-Acid Reduction using Tin(II) Chloride (SnCl₂)
While catalytic hydrogenation is often preferred, reduction with tin(II) chloride in an acidic medium is a powerful alternative.[7] This method is particularly useful when scaling up in environments where high-pressure hydrogenation equipment is not available or for substrates with functional groups sensitive to catalytic reduction.
Causality and Mechanistic Insight
In the presence of concentrated HCl, tin(II) chloride (SnCl₂) acts as a potent reducing agent. The Sn²⁺ ion is oxidized to Sn⁴⁺, releasing two electrons in the process. This electron transfer, facilitated by the acidic environment which protonates the nitro group's oxygen atoms, drives the reduction to the corresponding amine. The final product initially forms an amine-tin complex, which is broken during the basic workup.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-methoxy-2-nitrophenol in ethanol.
-
Reagent Addition: Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the mixture.
-
Acidification: Slowly add concentrated hydrochloric acid. The reaction is often exothermic.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction's completion via TLC.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Workup - Basification & Extraction: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is critical as it precipitates tin salts as tin hydroxides and deprotonates the ammonium salt to the free amine. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Workup - Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxyphenol.
Final Step: Formation and Purification of the Hydrochloride Salt
The free amine product is often an off-white to brown solid that can be susceptible to air oxidation.[2][3] Converting it to the hydrochloride salt enhances its stability and facilitates purification by recrystallization.
Figure 2: Experimental workflow for synthesis.
Protocol for Salt Formation & Purification
-
Dissolution: Take the crude 2-amino-4-methoxyphenol obtained from either reduction method and dissolve it in a minimal amount of a suitable solvent, such as isopropyl alcohol.[9][10] Gentle warming may be required.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will begin to precipitate.
-
Crystallization: Continue adding HCl until no further precipitation is observed. Allow the mixture to stand in the cold to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropyl alcohol or diethyl ether to remove any residual impurities.
-
Drying: Dry the product, 2-Amino-4-methoxyphenol hydrochloride, in a vacuum oven.
Product Characterization
To confirm the identity and purity of the final product, the following analytical methods are recommended:
-
Melting Point: The free amine has a reported melting point in the range of 135-143°C.[2][10] The hydrochloride salt will have a distinct, higher melting point.
-
¹H NMR Spectroscopy: The spectrum should confirm the presence of aromatic protons, a methoxy group singlet, and amine/hydroxyl protons.
-
FT-IR Spectroscopy: Look for characteristic peaks for N-H and O-H stretches (typically a broad band), aromatic C-H stretches, and C-O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the free amine (139.15 g/mol ).[2][11]
-
Purity by HPLC: High-Performance Liquid Chromatography is the preferred method for determining the quantitative purity of the final product.
Safety and Handling
Professional laboratory safety practices must be strictly followed.
-
4-methoxy-2-nitrophenol (Starting Material): Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12][13] Avoid breathing dust and handle only in a well-ventilated fume hood.[12][14] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Reagents:
-
Palladium on Carbon (Pd/C): Can be flammable, especially when dry or spent. Handle with care.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the reaction setup is leak-proof and free from ignition sources.
-
Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed.
-
Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
-
General Precautions: Always wear appropriate PPE. Avoid inhalation of dusts and vapors.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual metal catalysts, in accordance with local, regional, and national regulations.[12][13] Do not allow the product to enter the sewage system.[13]
References
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from PrepChem.com. URL: [Link]
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Capot Chemical Co., Ltd. (2019). 4-Methoxy-2-nitrophenol SAFETY DATA SHEET. Retrieved from capotchem.com. URL: [Link]
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CPAchem. (2023). Safety data sheet: 2-Methoxy-5-nitrophenol. Retrieved from cpachem.com. URL: [Link]
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ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from ResearchGate. URL: [Link]
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ChemSynthesis. (2025). 2-amino-4-methoxyphenol. Retrieved from chemsynthesis.com. URL: [Link]
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precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Retrieved from precision.fda.gov. URL: [Link]
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Valles, E., et al. (2016). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. URL: [Link]
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Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. Retrieved from chemistry.stackexchange.com. URL: [Link]
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Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. URL: [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Retrieved from patents.google.com.
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NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from ncert.nic.in. URL: [Link]
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ResearchGate. (2016). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from ResearchGate. URL: [Link]
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ResearchGate. (2013). How to reduce a nitro group next to an alkene?. Retrieved from ResearchGate. URL: [Link]
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ResearchGate. (2022). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from ResearchGate. URL: [Link]
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ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from ResearchGate. URL: [Link]
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Digital CSIC. (2016). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt. Retrieved from digital.csic.es. URL: [Link]
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MDPI. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from mdpi.com. URL: [Link]
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ResearchGate. (2014). SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. Retrieved from ResearchGate. URL: [Link]
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ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from ResearchGate. URL: [Link]
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ResearchGate. (n.d.). Reduction of nitro group to a primary amine. Retrieved from ResearchGate. URL: [Link]
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ChemRxiv. (2020). Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. Retrieved from chemrxiv.org. URL: [Link]
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PMC. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from ncbi.nlm.nih.gov. URL: [Link]
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An In-depth Technical Guide to 2-Amino-4-methoxyphenol Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Amino-4-methoxyphenol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound. We will delve into its characteristics, safe handling protocols, and its role as a versatile chemical intermediate.
Introduction
2-Amino-4-methoxyphenol and its hydrochloride salt are important chemical intermediates with applications in various fields, including the synthesis of dyes and pharmaceuticals. The presence of amino, hydroxyl, and methoxy functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis. This guide will differentiate between the free base (2-Amino-4-methoxyphenol) and its hydrochloride salt, providing specific data for each where available and noting any gaps in the current body of public knowledge.
Physicochemical Properties
The properties of 2-Amino-4-methoxyphenol hydrochloride are intrinsically linked to its structure. The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, most notably its solubility.
Structural and Molecular Data
| Property | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol Hydrochloride | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 139.15 g/mol | 175.61 g/mol | [1] |
| IUPAC Name | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol hydrochloride | [1] |
| Synonyms | 4-Methoxy-2-aminophenol, 2-Hydroxy-5-methoxyaniline | Phenol, 2-amino-4-methoxy-, hydrochloride | [2] |
| CAS Number | 20734-76-3 | Not explicitly found, but related to 20734-76-3 | [3] |
| Appearance | White to cream to brown crystals or crystalline powder | Expected to be a crystalline solid | [4] |
Physical Properties
| Property | 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol Hydrochloride | Reference(s) |
| Melting Point | 135-140 °C | No experimental data found. A related compound, 4-Amino-2-methoxyphenol hydrochloride, has a melting point of >205 °C (dec.) | [3][4][5] |
| Solubility | Soluble in DMSO | Expected to have higher solubility in polar solvents like water and methanol compared to the free base. A related compound, 4-(2-Amino-ethyl)-2-methoxy-phenol, is slightly soluble in water, acetonitrile (heated), and methanol (heated). | [6] |
| pKa | A predicted pKa of 10.24 is available for the phenolic proton. | The pKa of the anilinium ion is expected to be in the range of 4-5. | [7] |
Synthesis and Manufacturing
The primary route to 2-Amino-4-methoxyphenol is through the reduction of the corresponding nitro compound, 4-methoxy-2-nitrophenol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Synthesis of 2-Amino-4-methoxyphenol
A common and efficient method for the synthesis of 2-Amino-4-methoxyphenol is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[8]
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
-
Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol in a suitable reaction vessel.
-
Catalyst Addition: Add 550 mg of 5% palladium on carbon catalyst to the suspension.
-
Hydrogenation: Subject the mixture to hydrogenation at 20-30 °C under atmospheric pressure of hydrogen gas. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the catalyst by filtration.
-
Isolation: Remove the solvent by distillation under reduced pressure.
-
Purification: Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. A typical yield is around 93%.[8]
Preparation of 2-Amino-4-methoxyphenol Hydrochloride
While a specific literature protocol for the hydrochloride salt formation of this exact molecule was not found, a standard laboratory procedure can be employed.
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Amino-4-methoxyphenol in a suitable solvent such as anhydrous ethanol or diethyl ether.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether) to the stirred solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methoxyphenol hydrochloride.
Chemical Reactivity and Stability
The reactivity of 2-Amino-4-methoxyphenol hydrochloride is governed by the functional groups present. The hydrochloride salt is generally more stable and less susceptible to oxidation than the free base due to the protonation of the electron-donating amino group.
-
Amino Group: The anilinium ion is significantly less nucleophilic than the free amine. Reactions requiring a nucleophilic amino group, such as acylation, may require the addition of a base to deprotonate the anilinium ion.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation under appropriate conditions. It also activates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring: The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution reactions such as halogenation and nitration.
Stability and Storage:
2-Amino-4-methoxyphenol and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] The free base is typically stored at 2-8°C.[3] For long-term storage, it is advisable to keep the containers tightly sealed and protected from light to prevent degradation.
Spectroscopic Characterization
No experimental spectral data for 2-Amino-4-methoxyphenol hydrochloride was found in the public domain. The following sections describe the expected spectral characteristics based on the structure and available data for the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the anilinium and hydroxyl groups. The aromatic protons would likely appear as complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8 ppm. The anilinium (NH₃⁺) and hydroxyl (OH) protons would be broad singlets with chemical shifts that are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with those attached to the oxygen atoms (hydroxyl and methoxy) appearing at lower field (higher ppm). The methoxy carbon would have a characteristic signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-4-methoxyphenol hydrochloride would be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: Broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the anilinium ion (R-NH₃⁺).
-
C-O Stretch: A strong band in the region of 1200-1275 cm⁻¹ for the aryl ether.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent like methanol or water would be expected to show absorption maxima characteristic of a substituted benzene ring. For comparison, the related compound 4-methoxyphenol has absorption maxima at 222 nm and 282 nm.[10] The protonation of the amino group in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption maxima compared to the free base.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Amino-4-methoxyphenol hydrochloride. While a specific Safety Data Sheet (SDS) for the hydrochloride was not located, the information for the free base provides a good starting point for safe handling procedures.
Hazard Identification:
-
Acute Toxicity: The free base is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3]
-
Skin and Eye Irritation: It may cause skin and eye irritation.[11]
-
Genetic Defects: It is suspected of causing genetic defects.
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[9]
-
If on Skin: Wash with plenty of soap and water.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing.[9]
Applications in Research and Development
2-Amino-4-methoxyphenol hydrochloride serves as a key starting material and intermediate in several areas of chemical synthesis.
Key application areas for 2-Amino-4-methoxyphenol hydrochloride.
-
Pharmaceutical Synthesis: It is a valuable precursor for the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2] Its structural motif is found in molecules with potential biological activity.
-
Dye Industry: This compound is used in the formulation of hair dyes and other colorants.[2]
-
Cosmetic Industry: Due to its antioxidant properties, it is incorporated into some cosmetic formulations.[2]
-
Biochemical Research: It is utilized in studies related to enzyme inhibition and as a potential therapeutic agent.[2]
Conclusion
2-Amino-4-methoxyphenol hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. While a substantial amount of data is available for its free base form, there are notable gaps in the publicly accessible information for the hydrochloride salt, particularly concerning its experimental physical properties and spectral data. This guide has aimed to provide a comprehensive overview based on the available information and to offer scientifically grounded expectations where experimental data is lacking. Researchers and developers are encouraged to perform their own characterization and safety assessments before use.
References
- Sigma-Aldrich.
-
PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
-
precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. [Link]
- Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- Thermo Fisher Scientific.
- Spectrum Chemical Mfg. Corp.
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- The Royal Society of Chemistry.
-
PubChem. 2-Amino-4-methylphenol. [Link]
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NIST WebBook. Phenol, 4-(2-aminoethyl)-2-methoxy-. [Link]
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ChemSynthesis. 2-amino-4-methoxyphenol. [Link]
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PubChem. 2-Amino-4-methoxyphenol hydrochloride. [Link]
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NIST WebBook. 2-Methoxy-4-chloro-phenol. [Link]
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SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]
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"2-Amino-4-methoxyphenol hydrochloride" CAS number and molecular structure
An In-depth Technical Guide to 2-Amino-4-methoxyphenol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-methoxyphenol hydrochloride (CAS No: 32190-97-9), a significant chemical intermediate. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its diverse applications in pharmaceuticals, cosmetics, and scientific research. Emphasis is placed on the compound's role as a versatile building block, its preliminary biological activities, and critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and material science who require in-depth technical knowledge and practical insights into the use of this compound.
Chemical Identity and Molecular Structure
2-Amino-4-methoxyphenol hydrochloride is the salt form of 2-Amino-4-methoxyphenol, an aromatic organic compound. The hydrochloride form enhances stability and simplifies handling for various synthetic applications.
Molecular Structure:
-
IUPAC Name: 2-amino-4-methoxyphenol;hydrochloride[1]
-
SMILES: COc1ccc(c(c1)N)O.Cl[2]
-
InChI Key: YWKXUUGVLZIYEG-UHFFFAOYSA-N[2]
The core structure consists of a phenol ring substituted with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 4. The hydrochloride salt is formed by the protonation of the amino group.
Physicochemical Properties Summary
The properties of the compound and its free base are summarized below for clarity and comparative purposes.
| Property | 2-Amino-4-methoxyphenol hydrochloride | 2-Amino-4-methoxyphenol (Free Base) | Reference(s) |
| CAS Number | 32190-97-9 | 20734-76-3 | [2][3] |
| Molecular Formula | C₇H₁₀ClNO₂ (or C₇H₉NO₂·HCl) | C₇H₉NO₂ | [2][3] |
| Molecular Weight | 175.61 g/mol | 139.15 g/mol | [2][3] |
| Appearance | Data not widely available; typically a solid | Buff to dark brown powder/crystalline solid | [4][5] |
| Melting Point | Not specified | 135 - 143 °C | [4][6] |
| Purity | Not specified | ≥95% - 98% | [4][6][7] |
| Storage | Not specified | 0 - 8 °C, protect from light | [4][8] |
Synthesis and Manufacturing
The primary route to 2-Amino-4-methoxyphenol is through the catalytic hydrogenation of 4-methoxy-2-nitrophenol. The resulting free base can then be readily converted to its hydrochloride salt.
Workflow for the Synthesis of 2-Amino-4-methoxyphenol
Caption: Synthesis workflow for 2-Amino-4-methoxyphenol.
Detailed Synthesis Protocol (for 2-Amino-4-methoxyphenol) [9]
This protocol describes a common laboratory-scale synthesis. The choice of a palladium-on-carbon catalyst is due to its high efficiency and selectivity in reducing aromatic nitro groups to amines under mild conditions, minimizing side reactions.
-
Suspension: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol in a suitable reaction vessel. Ethanol is selected as the solvent for its ability to dissolve the starting material to a reasonable extent and its compatibility with the hydrogenation process.
-
Catalyst Addition: Add 550 mg of 5% palladium-on-carbon catalyst to the suspension.
-
Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure. Maintain the reaction temperature between 20-30°C. The reaction progress should be monitored until completion (e.g., by observing the cessation of hydrogen uptake or via TLC).
-
Catalyst Removal: Once the reaction is complete, remove the palladium catalyst by filtration. This step is critical to prevent catalyst contamination in the final product.
-
Solvent Removal: Remove the ethanol solvent from the filtrate by distillation under reduced pressure. This concentrates the product.
-
Purification: Recrystallize the resulting crude solid from isopropyl alcohol to yield pure 2-amino-4-methoxyphenol. This step removes impurities, resulting in a product with a high degree of purity (typically >93% yield).
Conversion to Hydrochloride Salt
To obtain the hydrochloride salt, the purified 2-Amino-4-methoxyphenol free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate, 2-Amino-4-methoxyphenol hydrochloride, is then collected by filtration and dried.
Applications in Research and Industry
2-Amino-4-methoxyphenol hydrochloride serves as a versatile intermediate in several high-value applications. Its bifunctional nature (amino and hydroxyl groups) allows it to participate in a wide range of chemical reactions.
-
Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceuticals.[4] Its scaffold is found in molecules developed as potential analgesics and anti-inflammatory drugs.[4] The aminophenol structure is a known pharmacophore that can be modified to target specific enzymes or receptors.
-
Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of dyes.[5] The amino and hydroxyl groups are reactive sites for creating complex chromophores, particularly in formulations for hair dyes where it contributes to color stability.[4]
-
Cosmetic Formulations: Beyond hair dyes, its antioxidant properties have generated interest for use in skincare products.[4][5] Antioxidants are valued for their ability to protect the skin from oxidative damage.[5]
-
Polymer Science: It can be used as a modifier in polymer chemistry to enhance the thermal and mechanical properties of certain plastics and resins.[4]
-
Biochemical Research: In a laboratory setting, the compound is used in studies related to enzyme inhibition and as a potential therapeutic agent, aiding research into disease mechanisms.[4]
Conceptual Relationship of Forms
Caption: Conversion from precursor to the final hydrochloride salt.
Biological Profile and Toxicological Summary
Preliminary research suggests that 2-Amino-4-methoxyphenol exhibits notable biological activities, though further investigation is required.
-
Antioxidant Properties: Studies have indicated that the compound possesses antioxidant capabilities, which may help protect against cellular damage caused by free radicals.[5]
-
Antimicrobial Activity: Limited research suggests potential inhibitory effects on the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.[5]
-
Toxicity Profile: The compound is considered harmful if swallowed and causes skin and serious eye irritation. Some sources indicate it is suspected of causing genetic defects.[10][11] It is crucial to handle this chemical with appropriate caution and personal protective equipment.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety when working with 2-Amino-4-methoxyphenol and its hydrochloride salt.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.[12]
-
Aquatic Hazard: Harmful to aquatic life.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear protective gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[13]
-
Respiratory Protection: Avoid breathing dust. If dust formation is likely, a NIOSH-approved respirator is recommended.[12][13]
-
-
Handling: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[13]
-
Storage: Store in a dry, cool, and well-ventilated place.[13] Keep the container tightly closed and store locked up.[12] The free base should be stored at 2-8°C.[14]
References
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]
-
precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Available from: [Link]
-
PubChem, National Institutes of Health. 2-Amino-4-methoxyphenol hydrochloride. Available from: [Link]
-
PubChem, National Institutes of Health. 2-Amino-4-methoxyphenol. Available from: [Link]
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Spectroscopic Characterization of 2-Amino-4-methoxyphenol Hydrochloride: A Technical Guide
Introduction
2-Amino-4-methoxyphenol hydrochloride is a fine chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4-methoxyphenol hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only spectral data interpretation but also the underlying principles and experimental protocols.
Molecular Structure and Key Features
2-Amino-4-methoxyphenol hydrochloride possesses a substituted benzene ring with three functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3). The hydrochloride salt form indicates that the basic amino group is protonated to form an ammonium chloride salt (-NH3+Cl-). This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Figure 1: Structure of 2-Amino-4-methoxyphenol Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in 2-Amino-4-methoxyphenol hydrochloride will cause significant changes in the chemical shifts of the aromatic protons compared to the free base.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Amino-4-methoxyphenol hydrochloride is expected to show signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the ammonium protons. The electron-withdrawing effect of the -NH3+ group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the free amine.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-methoxyphenol Hydrochloride
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic H (position 3) | 7.0 - 7.2 | d | ~2-3 | Ortho coupling to H at position 5. |
| Aromatic H (position 5) | 6.8 - 7.0 | dd | ~8-9, ~2-3 | Ortho coupling to H at position 6, meta coupling to H at position 3. |
| Aromatic H (position 6) | 6.7 - 6.9 | d | ~8-9 | Ortho coupling to H at position 5. |
| Methoxy (-OCH₃) | 3.7 - 3.9 | s | - | Singlet with 3H integration. |
| Hydroxyl (-OH) | 9.0 - 10.0 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |
| Ammonium (-NH₃⁺) | 7.5 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |
Causality behind Experimental Choices: The choice of a deuterated solvent is crucial for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for amine hydrochlorides as it can dissolve the salt and has a high boiling point, which can be useful for variable temperature studies. The addition of a drop of D₂O to the NMR tube would confirm the assignment of the -OH and -NH₃⁺ protons, as these signals would disappear from the spectrum due to proton-deuterium exchange.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The protonation of the amino group will also influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-methoxyphenol Hydrochloride
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C-OCH₃ | 55 - 57 | Methoxy carbon. |
| Aromatic C-H (C3) | 115 - 118 | |
| Aromatic C-H (C5) | 118 - 121 | |
| Aromatic C-H (C6) | 112 - 115 | |
| Aromatic C-NH₃⁺ (C2) | 135 - 140 | Deshielded due to the electron-withdrawing ammonium group. |
| Aromatic C-OH (C1) | 145 - 150 | |
| Aromatic C-OCH₃ (C4) | 150 - 155 |
Expertise & Experience: The predicted chemical shifts are based on the analysis of similar substituted benzene derivatives. The carbon attached to the electron-withdrawing ammonium group (C2) is expected to be significantly downfield compared to the corresponding carbon in the free amine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 2-Amino-4-methoxyphenol hydrochloride into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
To confirm the identity of exchangeable protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube.
-
Record the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Figure 2: Workflow for NMR analysis of 2-Amino-4-methoxyphenol Hydrochloride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-4-methoxyphenol hydrochloride will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds. The formation of the ammonium salt will lead to the appearance of N-H stretching and bending vibrations that are different from those of a primary amine.
Table 3: Predicted IR Absorption Bands for 2-Amino-4-methoxyphenol Hydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (phenol) | 3200 - 3500 | Broad, Strong | Hydrogen bonding will broaden this peak. |
| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong | A broad and complex absorption due to the -NH₃⁺ group, often with multiple sub-peaks.[3] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 | Medium | |
| N-H bend (ammonium) | 1500 - 1600 | Strong | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[4] |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |
| C-O stretch (phenol) | 1200 - 1260 | Strong | |
| C-O stretch (ether) | 1020 - 1075 (asymmetric), 1200-1275 (symmetric) | Strong |
Trustworthiness: The presence of a broad, strong absorption in the 2800-3200 cm⁻¹ region is a key indicator of the presence of an ammonium salt.[3] The phenolic O-H stretch will also be broad due to hydrogen bonding.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2-Amino-4-methoxyphenol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-4-methoxyphenol hydrochloride, the analysis would typically be performed on the free base, as the hydrochloride salt is not volatile. The mass spectrum will show the molecular ion peak corresponding to the free base (2-Amino-4-methoxyphenol) and several fragment ions.
Table 4: Predicted Key Mass Fragments for 2-Amino-4-methoxyphenol
| m/z | Proposed Fragment | Notes |
| 139 | [M]⁺ | Molecular ion of the free base (C₇H₉NO₂). |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 110 | [M - CHO]⁺ | Loss of a formyl radical. |
| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 124 fragment. |
| 81 | [M - CO - HCN]⁺ | Loss of carbon monoxide and hydrogen cyanide from the molecular ion. |
Authoritative Grounding: The fragmentation of aminophenols is influenced by the positions of the functional groups. Common fragmentation pathways involve the loss of small, stable neutral molecules like CO and HCN.[5]
Proposed Fragmentation Pathway
Figure 3: Proposed mass spectrometry fragmentation pathway for 2-Amino-4-methoxyphenol.
Experimental Protocol: Mass Spectrometry (GC-MS)
Due to the polarity of the amino and hydroxyl groups, derivatization is often recommended to improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.[5]
-
Sample Preparation (Derivatization):
-
Accurately weigh 1-2 mg of 2-Amino-4-methoxyphenol into a vial.
-
Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to achieve good separation of the analyte.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 2-Amino-4-methoxyphenol.
-
Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.
-
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2-Amino-4-methoxyphenol hydrochloride. By understanding the predicted NMR, IR, and MS spectral features, researchers and scientists can effectively identify and characterize this important chemical intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. While this guide is based on established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for structural elucidation.
References
- Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
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-
PubChem. 2-Amino-4-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
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2-Amino-4-methoxyphenol Hydrochloride: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methoxyphenol hydrochloride is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique trifunctional nature, possessing nucleophilic amino and hydroxyl groups in an ortho relationship, combined with an activated aromatic ring, provides a powerful platform for constructing a diverse array of complex molecules. This guide offers a senior application scientist's perspective on the core reactivity, mechanistic rationale, and practical application of this valuable intermediate. We will explore key synthetic transformations, including N-acylation, diazotization, O-alkylation, and cyclization reactions, providing field-proven protocols and explaining the causality behind experimental choices. The content herein is designed to empower researchers in pharmaceuticals, materials science, and fine chemicals to effectively leverage the synthetic potential of 2-Amino-4-methoxyphenol hydrochloride.
Core Compound Analysis: Properties and Handling
Overview and Significance
2-Amino-4-methoxyphenol, often handled as its more stable hydrochloride salt, is a pivotal intermediate in various industries.[1] Its structure is foundational for the synthesis of certain analgesics, anti-inflammatory drugs, and other pharmacologically active agents.[1][2] In the cosmetics industry, it is a key component in oxidative hair dye formulations, contributing to color stability and antioxidant properties.[1][2] The compound's utility stems from its three distinct reactive sites, which can be addressed with high chemo-selectivity to build molecular complexity.
Physicochemical and Safety Data
Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent. The hydrochloride salt exhibits greater stability and is less prone to aerial oxidation compared to the free base.
| Property | Value | Reference(s) |
| CAS Number | 32190-97-9 (for HCl salt) | [3] |
| Molecular Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | [3] |
| Appearance | Buff to dark brown powder/solid | [1] |
| Melting Point | 135-140 °C (for free base) | |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [5] |
Safety Profile:
-
Hazards: Harmful if swallowed. May cause skin and serious eye irritation. Suspected of causing genetic defects.[6]
-
Precautions: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[7]
The Foundation of Reactivity: A Mechanistic Perspective
The synthetic versatility of 2-Amino-4-methoxyphenol hydrochloride is rooted in the distinct reactivity of its three functional groups. Understanding the electronic interplay between these groups is key to designing selective and high-yielding transformations.
-
Amino Group (-NH₂): As the most nucleophilic site, the primary aromatic amine readily participates in reactions with electrophiles. Its reactivity can be modulated by pH; in its protonated form (as the hydrochloride salt), its nucleophilicity is suppressed.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a potent phenoxide nucleophile, essential for reactions like O-alkylation.
-
Aromatic Ring: The ring is electron-rich due to the activating effects of the amino, hydroxyl, and methoxy substituents, making it susceptible to electrophilic aromatic substitution. The ortho and para directing nature of these groups guides the position of incoming electrophiles.
Caption: Core reactivity sites of 2-Amino-4-methoxyphenol.
Key Synthetic Transformations and Protocols
This section details reliable protocols for the most common and powerful transformations involving 2-Amino-4-methoxyphenol. The causality behind the choice of reagents and conditions is emphasized to ensure reproducibility and facilitate troubleshooting.
Reactions at the Amino Group: N-Acylation
N-acylation is a fundamental transformation used to form amides, which are prevalent in pharmaceuticals and serve as effective protecting groups. The reaction of the amino group with an acyl chloride or anhydride is typically rapid and high-yielding. A non-nucleophilic base is required to neutralize the HCl generated when using acyl chlorides.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.[8]
-
Base: Triethylamine (TEA) or pyridine acts as an acid scavenger without competing as a nucleophile.[8]
-
Temperature: The reaction is initially cooled to 0 °C to control the exothermic addition of the highly reactive acyl chloride, then allowed to warm to ensure completion.[8]
Experimental Protocol: N-Acylation with Acyl Chloride
-
Suspend 2-Amino-4-methoxyphenol hydrochloride (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (2.2 equiv) to the suspension to neutralize the HCl salt and liberate the free amine. Stir for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.[8]
Caption: Workflow for N-Acylation of 2-Amino-4-methoxyphenol.
Reactions at the Amino Group: Diazotization
The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast range of synthetic transformations.[9] The resulting diazonium ion (Ar-N₂⁺) is an excellent leaving group (N₂) and can be substituted by various nucleophiles. It can also act as an electrophile in azo coupling reactions to form vibrantly colored azo dyes.[10][11]
Causality Behind Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl or H₂SO₄) in situ to generate the reactive species, nitrous acid (HONO).[12]
-
Temperature: The reaction must be maintained at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures, leading to side products and the evolution of nitrogen gas.[9]
-
Excess Nitrous Acid: Any remaining nitrous acid is typically quenched with urea or sulfamic acid to prevent unwanted side reactions in subsequent steps.[10][12]
Experimental Protocol: Diazotization and Azo Coupling
-
Dissolve 2-Amino-4-methoxyphenol hydrochloride (1.0 equiv) in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0 equiv) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
-
For Azo Coupling: In a separate flask, dissolve a coupling agent (e.g., an activated aromatic compound like phenol or N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous NaOH for phenols).
-
Cool the coupling agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours, during which the azo dye will typically precipitate.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.[10]
Caption: Workflow for Diazotization and Azo Coupling.
Cyclization Reactions: Synthesis of Benzoxazoles
The ortho-disposed amino and hydroxyl groups make 2-Amino-4-methoxyphenol an ideal precursor for the synthesis of benzoxazoles, a heterocyclic motif found in many biologically active compounds. The most common method involves condensation with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde) followed by cyclodehydration.
Causality Behind Experimental Choices:
-
Reaction Conditions: The direct condensation with a carboxylic acid often requires a catalyst like polyphosphoric acid (PPA) or Eaton's reagent at high temperatures to drive the cyclodehydration.
-
Two-Step Approach: A milder, often higher-yielding approach involves first forming the N-acyl intermediate (as in section 3.1), which is then subjected to cyclization. This separates the amide formation from the more demanding cyclization step.
Experimental Protocol: Two-Step Benzoxazole Synthesis
-
Step 1 (N-Acylation): Synthesize the N-acyl intermediate from 2-Amino-4-methoxyphenol using the protocol described in Section 3.1.
-
Step 2 (Cyclization): Dissolve the purified N-acyl product from Step 1 in a high-boiling solvent like toluene or xylene.
-
Add a dehydrating agent or catalyst (e.g., p-toluenesulfonic acid, TsOH).
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude benzoxazole product by column chromatography or recrystallization.
Caption: Workflow for Two-Step Benzoxazole Synthesis.
Application in Target-Oriented Synthesis
To illustrate the strategic application of the reactions discussed, the following diagram outlines a hypothetical pathway to a substituted benzoxazole, a common scaffold in drug discovery. This multi-step synthesis leverages the chemoselectivity of the building block to construct a more complex target molecule.
Caption: Hypothetical multi-step synthesis of a substituted benzoxazole.
This pathway demonstrates a logical sequence where the most nucleophilic amine is first acylated. The less reactive hydroxyl group can then be alkylated under basic conditions without affecting the now-protected amide. Finally, the intramolecular cyclization is induced under acidic conditions to furnish the target heterocycle. This strategic ordering of reactions is fundamental to the successful synthesis of complex molecules from multifunctional building blocks.
Conclusion
2-Amino-4-methoxyphenol hydrochloride is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined and predictable reactivity at three distinct functional centers allows for the controlled and sequential introduction of molecular complexity. By understanding the mechanistic principles that govern its transformations—from N-acylation and diazotization to heterocycle formation—researchers can unlock its full potential. The protocols and workflows presented in this guide provide a robust framework for leveraging this building block in the development of novel pharmaceuticals, advanced materials, and high-value chemical entities.
References
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Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. [Link]
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Diazotization of 2‐ or 4‐aminophenols. ResearchGate. [Link]
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2-Amino-4-methoxyphenol. goods.com. [Link]
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2-Amino-4-methoxyphenol hydrochloride. PubChem. [Link]
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Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
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Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]
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Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. ResearchGate. [Link]
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Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]
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Phenol, 4-(2-aminoethyl)-2-methoxy-. NIST WebBook. [Link]
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2-amino-4-methoxyphenol. ChemSynthesis. [Link]
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Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles. Nanomedicine Research Journal. [Link]
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One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). Molecules. [Link]
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A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses. ChemRxiv. [Link]
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Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]
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N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
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A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. [Link]
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Unveiling the Potential of 2-Amino-4-methoxyphenol Hydrochloride: A Technical Guide for Drug Discovery and Development
Introduction: Beyond an Intermediate—Exploring the Intrinsic Bioactivity of a Versatile Phenolic Amine
To the seasoned researcher, 2-Amino-4-methoxyphenol hydrochloride is primarily recognized as a versatile intermediate in organic synthesis. Its utility is well-documented in the preparation of a diverse array of molecules, from analgesics and anti-inflammatory drugs to sophisticated ligands for estrogen receptors and α-synuclein.[1][2] However, to confine our understanding of this compound to its role as a mere building block would be to overlook the inherent biological potential suggested by its chemical architecture. As a substituted phenolic amine, 2-Amino-4-methoxyphenol hydrochloride possesses structural motifs that are hallmarks of antioxidant and antimicrobial activity.
This technical guide moves beyond the established synthetic applications of 2-Amino-4-methoxyphenol hydrochloride to provide an in-depth exploration of its potential biological activities. We will delve into the theoretical underpinnings of its anticipated antioxidant and antimicrobial properties, grounded in the well-established principles of phenolic chemistry. Crucially, this guide will also serve as a practical handbook, offering detailed, field-proven experimental protocols for researchers to validate these potential activities in a laboratory setting. Furthermore, we will address the critical aspects of safety and toxicology, presenting the available data to ensure responsible handling and application in research. For drug development professionals, this guide aims to illuminate new avenues for the application of this readily available compound, potentially accelerating the discovery of novel therapeutic agents.
Chemical and Physical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 2-Amino-4-methoxyphenol hydrochloride is fundamental to its application in research and development. These properties govern its solubility, stability, and reactivity, thereby influencing its handling, formulation, and biological interactions.
| Property | Value |
| CAS Number | 32190-97-9 |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | Off-white to tan crystalline powder |
| Melting Point | 215-220 °C (decomposes) |
| Solubility | Soluble in water |
| pKa | Not available |
Potential Biological Activities and Mechanistic Insights
While extensive biological studies on 2-Amino-4-methoxyphenol hydrochloride are limited in publicly available literature, its structure as a phenolic amine provides a strong basis for predicting its potential bioactivities.
Antioxidant Activity: A Phenolic Prerogative
The phenolic hydroxyl group is the cornerstone of the antioxidant potential of 2-Amino-4-methoxyphenol hydrochloride. Phenolic compounds are well-established radical scavengers, acting primarily through hydrogen atom transfer (HAT). The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating amino and methoxy groups on the benzene ring is expected to further enhance this antioxidant capacity by stabilizing the phenoxyl radical.
Antimicrobial Activity: A Multifaceted Approach
Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanisms are often multifaceted and can vary depending on the microbial species. For 2-Amino-4-methoxyphenol hydrochloride, potential antimicrobial actions could include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzene ring may allow the molecule to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Enzyme Inhibition: The phenolic hydroxyl group and the amino group can potentially interact with microbial enzymes through hydrogen bonding or other non-covalent interactions, leading to their inhibition. This could disrupt essential metabolic pathways.
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.
Role as a Synthetic Intermediate in Drug Discovery
The utility of 2-Amino-4-methoxyphenol hydrochloride as a precursor for a range of bioactive molecules is well-established. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive aromatic ring, makes it a valuable starting material for constructing more complex molecular architectures.
Experimental Protocols for Biological Activity Assessment
To empower researchers to investigate the potential biological activities of 2-Amino-4-methoxyphenol hydrochloride, this section provides detailed, standardized protocols for key in vitro assays.
Antioxidant Activity Assessment: The DPPH Radical Scavenging Assay
This assay is a rapid and reliable method to determine the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of 2-Amino-4-methoxyphenol hydrochloride in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of 2-Amino-4-methoxyphenol hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight to obtain a fresh culture.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
-
Assay Procedure (in a 96-well microplate):
-
Add 100 µL of the appropriate sterile broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Data Analysis:
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Safety and Toxicology Profile
A comprehensive understanding of the toxicological profile of any compound is paramount for its safe handling and for assessing its therapeutic potential.
Acute Toxicity:
-
Oral LD₅₀: 500.1 mg/kg.[3]
Aquatic Toxicity:
-
LC₅₀ (fish): 19.0 mg/l.[3] This indicates that the compound is harmful to aquatic life with long-lasting effects.[3]
Handling and Safety Precautions:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or under a fume hood.
Conclusion and Future Directions
2-Amino-4-methoxyphenol hydrochloride presents a compelling case for further investigation beyond its established role as a synthetic intermediate. Its chemical structure strongly suggests inherent antioxidant and antimicrobial properties that warrant systematic evaluation. This guide has provided the theoretical framework, mechanistic postulations, and, most importantly, the practical experimental protocols for researchers to undertake this exploration.
The provided toxicological data, while indicating the need for careful handling, also offers a starting point for more detailed safety assessments. Future research should focus on generating robust, quantitative data on the biological activities of this compound, including determining IC₅₀ values for antioxidant activity against various radical species and MIC values against a broad panel of clinically relevant microorganisms. Elucidating the precise mechanisms of action will be crucial for understanding its full potential. For drug development professionals, 2-Amino-4-methoxyphenol hydrochloride represents a readily accessible starting point for the development of novel therapeutics, either through the exploration of its intrinsic bioactivities or through its continued use as a versatile synthetic platform. The journey from a simple intermediate to a potential therapeutic agent is a challenging but rewarding one, and it is our hope that this guide will serve as a valuable roadmap for those who choose to embark on it.
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SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4. (n.d.). Retrieved from [Link]
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Google Patents. (n.d.). Patent No. US 6,916,810 B2. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-methoxyphenol Hydrochloride
This guide provides comprehensive safety, handling, and toxicological information for 2-Amino-4-methoxyphenol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Section 1: Chemical Identification and Core Properties
2-Amino-4-methoxyphenol hydrochloride is the salt form of the parent compound 2-Amino-4-methoxyphenol. The hydrochloride form often exhibits increased stability and solubility in aqueous media, which can be advantageous in experimental and developmental workflows. However, the toxicological and hazard profile is fundamentally dictated by the parent aminophenol structure.
| Property | Value | Source |
| Chemical Name | 2-Amino-4-methoxyphenol hydrochloride | [1] |
| CAS Number | Not explicitly assigned; Parent CAS is 20734-76-3 | |
| Molecular Formula | C₇H₉NO₂ · HCl | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| Synonyms | 2-Hydroxy-5-methoxyaniline hydrochloride | |
| Appearance | Solid, crystalline powder (form of related compounds) | [3][4] |
| Storage Temperature | 2-8°C, Protect from light and air | [3] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the hazard profile is the cornerstone of safe chemical handling. The classification for 2-Amino-4-methoxyphenol hydrochloride is based on the known hazards of the parent compound and related aminophenols.
Globally Harmonized System (GHS) Classification
The following classification is derived from data for the parent compound, 2-Amino-4-methoxyphenol.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Sources:[5]
Summary of Toxicological Effects
The primary hazards associated with 2-Amino-4-methoxyphenol hydrochloride stem from its aminophenol structure.
-
Acute Effects:
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[6]
-
Inhalation: May cause irritation to the respiratory tract. As a powder, dust inhalation is a primary concern.[6][7]
-
Skin Contact: Can cause skin irritation.[6] Prolonged contact may lead to dermatitis.[3]
-
-
Chronic and Specific Hazards:
-
Mutagenicity: The compound is suspected of causing genetic defects (H341).[5] This necessitates stringent handling procedures to minimize any potential for long-term health effects.
-
Methemoglobinemia: A significant hazard associated with aminophenol compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[7] Symptoms include headache, dizziness, fatigue, and cyanosis (a blueish tint to the skin and lips).[7] Any signs of such symptoms after potential exposure require immediate medical attention.[3]
-
Section 3: Safe Handling, Engineering Controls, and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Causality of Controls
-
Engineering Controls: The primary engineering control for handling this powdered compound is a certified chemical fume hood .[6] This is not merely a suggestion but a critical requirement. The causality is twofold: it prevents the inhalation of fine particulates and contains any potential spills, protecting both the user and the laboratory environment. General lab ventilation is insufficient for handling powdered toxic substances.
-
Work Practices:
-
Avoid Dust Generation: The physical nature of the compound as a solid powder makes dust formation a key risk. Weighing and transferring operations should be performed carefully within the fume hood. Never dry sweep; clean up spills using appropriate wet methods or a HEPA-filtered vacuum.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8] Contaminated work clothing should not be taken home and should be laundered separately.[7]
-
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron may be necessary.
-
Respiratory Protection: If work outside of a fume hood is unavoidable or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[3][6]
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE when working with 2-Amino-4-methoxyphenol hydrochloride.
Caption: PPE selection logic based on the handling procedure.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers and eyewash stations.
Personal Exposure Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and provide oxygen if available.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[3] Seek immediate medical attention and provide the safety data sheet to the medical personnel.
Spill and Leak Response
-
Minor Spill (Solid):
-
Ensure proper PPE is worn (respirator, goggles, gloves, lab coat).
-
Cordon off the area to prevent spread.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[3]
-
Clean the spill area with a suitable decontaminating solution and wash thoroughly.
-
-
Major Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram 2: Emergency Response Workflow
This flowchart details the immediate steps to take in the event of an emergency involving 2-Amino-4-methoxyphenol hydrochloride.
Caption: Decision-making flowchart for emergency response.
Section 5: Storage and Disposal
Proper storage and disposal are critical for maintaining laboratory safety and environmental compliance.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6][9] The recommended storage temperature is between 2-8°C. It is crucial to protect the compound from light, air, and moisture, as aminophenols can be sensitive to oxidation and degradation.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[3]
-
Disposal: Dispose of this chemical and its container as hazardous waste.[8] Do not allow it to enter drains or the environment. All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management.
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Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis) . Cole-Parmer.
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2-Amino-4-methoxyphenol 95% . Sigma-Aldrich.
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Aminophenols (mixed isomers) Hazard Summary . New Jersey Department of Health.
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Safety Data Sheet - 4-Methoxyphenol . Spectrum Chemical Mfg. Corp.
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A Senior Application Scientist's Guide to Sourcing and Qualifying Research-Grade 2-Amino-4-methoxyphenol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Research Context
2-Amino-4-methoxyphenol hydrochloride (CAS No. not consistently available, free base is 20734-76-3) is an aromatic amine derivative that serves as a critical building block in synthetic organic chemistry.[1] Its molecular structure, featuring amino, hydroxyl, and methoxy functional groups, makes it a versatile precursor for the synthesis of more complex molecules. In the realm of drug discovery and development, this compound is primarily utilized as an intermediate in the creation of novel pharmaceutical agents, including analgesics and anti-inflammatory drugs.[2][3] Its inherent antioxidant and potential antimicrobial properties also make it a subject of interest in biochemical research.[4]
Given its role as a foundational reagent, the purity and consistency of 2-Amino-4-methoxyphenol hydrochloride are paramount. Impurities from the synthesis process can lead to unintended side reactions, generate erroneous biological data, or complicate downstream purification steps. This guide provides a comprehensive framework for navigating the supplier landscape, evaluating product quality, and implementing in-house verification protocols to ensure the integrity of your research.
The Commercial Supplier Landscape
Sourcing high-purity chemical reagents requires partnering with reputable suppliers who prioritize quality control and transparency. The following table summarizes offerings for 2-Amino-4-methoxyphenol and its hydrochloride salt from established vendors catering to the research and pharmaceutical sectors. Note that the free base (2-Amino-4-methoxyphenol) is more commonly listed than the hydrochloride salt. Researchers should confirm the exact form with the supplier.
| Supplier | Product Name | CAS Number | Purity Specification | Key Documents |
| Sigma-Aldrich (Merck) | 2-Amino-4-methoxyphenol | 20734-76-3 | 95% | CoA, SDS[5] |
| Thermo Fisher Scientific | 2-Amino-4-methoxyphenol, 97% | 20734-76-3 | ≥95.0% (GC) | CoA, SDS, FTIR[6][7][8] |
| TCI Chemicals | 2-Amino-4-methoxyphenol | 20734-76-3 | >98.0% (GC) | CoA, SDS[9] |
| Chem-Impex | 2-Amino-4-methoxyphenol | 20734-76-3 | ≥ 98% (Assay) | CoA, SDS, PS[2] |
| Benchchem | 2-Amino-4-methoxyphenol | 20734-76-3 | Typically 95% | General Info[1] |
Note: CoA (Certificate of Analysis), SDS (Safety Data Sheet), PS (Product Specification). Purity levels and available documentation should always be confirmed for the specific lot number at the time of purchase.
A Framework for Supplier and Product Qualification
Selecting a supplier involves more than comparing prices. A rigorous evaluation process is essential for ensuring reproducible scientific outcomes. The following workflow outlines the critical steps from initial supplier identification to final product acceptance.
Caption: Supplier selection and in-house qualification workflow.
The Centrality of the Certificate of Analysis (CoA)
The CoA is the single most important document for validating a chemical's quality for a specific batch. Do not rely on general product specifications from the website. A comprehensive CoA should include:
-
Lot Number: Uniquely identifies the batch.
-
Appearance: A visual description (e.g., "White to cream to brown crystals or crystalline powder").[7]
-
Identity Confirmation: The method used to confirm the chemical structure, typically FTIR (Infrared Spectroscopy) or NMR (Nuclear Magnetic Resonance).
-
Purity Assay: The measured purity and the analytical method used (e.g., ≥98.0% by GC or HPLC).[9] This is critical; a high purity value is meaningless without knowing the technique used to determine it.
-
Other Physicochemical Data: May include melting point, which is a good indicator of purity.[7]
In-House Quality Control and Verification Protocols
While suppliers provide a CoA, independent verification provides the highest level of confidence, especially for long-term projects or when synthesizing materials for pre-clinical studies.
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the purity of 2-Amino-4-methoxyphenol hydrochloride and detecting related impurities.[10]
Objective: To determine the purity of a received lot by calculating the area percent of the main peak.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Amino-4-methoxyphenol hydrochloride standard or sample.
-
Dissolve in 10 mL of mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Buffer A (e.g., 0.1% Trifluoroacetic Acid in Water) and Buffer B (Acetonitrile). A typical starting ratio would be 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
The result should be compared directly with the purity value reported on the supplier's CoA.
-
Caption: Step-by-step workflow for HPLC-based quality control.
Safe Handling and Storage Procedures
Proper handling and storage are crucial for both user safety and maintaining the chemical's integrity.
5.1. Personal Protective Equipment (PPE) Always handle 2-Amino-4-methoxyphenol hydrochloride in a chemical fume hood.[11] Standard PPE includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
5.2. Storage Conditions
-
Temperature: Store in a cool, dry place. Many suppliers recommend refrigerated storage between 2°C and 8°C.[2][5]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and oxidation.[11][12]
-
Light: Protect from light, as phenolic compounds can be light-sensitive.[12]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and acid chlorides.[11][12]
5.3. Spill and Disposal In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, labeled container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[12]
References
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2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE - precisionFDA. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. North_Pano [projects.mcah.columbia.edu]
- 4. Buy 2-Amino-4-methoxyphenol | 20734-76-3 [smolecule.com]
- 5. 2-アミノ-4-メトキシフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-4-methoxyphenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. H33724.06 [thermofisher.com]
- 8. 2-Amino-4-methoxyphenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Amino-4-methoxyphenol | 20734-76-3 | TCI EUROPE N.V. [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
The Enigmatic Aroma of Tea: A Technical Guide to the Role of 2-Amino-4-methoxyphenol Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the nuanced world of tea aroma, focusing on the volatile compound 2-Amino-4-methoxyphenol hydrochloride. While present in minute quantities, this molecule is a subject of growing interest for its potential contribution to the complex sensory profile of certain teas, particularly oolongs like Tieguanyin. This document provides a comprehensive overview of its likely formation, analytical methodologies for its detection, and its purported role in the chemistry of tea flavor.
Introduction: The Chemical Symphony of Tea Aroma
The characteristic aroma of tea is a complex symphony orchestrated by hundreds of volatile organic compounds (VOCs). These compounds, present in varying concentrations, are derived from the fresh tea leaves themselves and are further transformed during processing steps such as withering, rolling, oxidation (fermentation), and firing (drying). The final aromatic profile of a tea is a unique fingerprint, shaped by the tea cultivar, growing conditions, and, most significantly, the processing methodology.
While major volatile constituents like linalool, geraniol, and various aldehydes are well-documented contributors to the floral and fruity notes of tea, the role of minor phenolic compounds is an emerging area of research. Among these, 2-Amino-4-methoxyphenol has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas, suggesting its participation in the tea's unique flavor chemistry.[1][2] The hydrochloride form of this compound is a stable salt, though its direct relevance to volatility within the tea matrix is a subject for further investigation.
The Genesis of 2-Amino-4-methoxyphenol in Tea: A Postulated Pathway
The formation of 2-Amino-4-methoxyphenol in tea is not yet fully elucidated but is hypothesized to occur during the thermal processing stages, such as the roasting or baking of oolong teas.[3][4] The most probable pathways involve non-enzymatic browning reactions, namely the Maillard reaction and Strecker degradation.
The Maillard Reaction and Strecker Degradation
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[4] A key subsidiary reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids, leading to the formation of aldehydes and α-aminoketones.
In the context of tea, the leaves are rich in both amino acids (like theanine, alanine, and phenylalanine) and polyphenols. During the heating process, these precursors can react to generate a diverse array of volatile compounds that contribute to the roasted, nutty, and caramel-like aromas.[5]
A Proposed Formation Pathway
It is postulated that 2-Amino-4-methoxyphenol could be formed through a Strecker-type degradation involving a phenolic precursor and an amino acid. The tea leaves contain various methoxyphenolic compounds. It is plausible that during the high-temperature roasting of oolong tea, these phenolic compounds could be oxidized to form reactive quinone-like structures. These intermediates could then react with amino acids present in the tea leaves, leading to the formation of 2-Amino-4-methoxyphenol.
Diagram of the Proposed Formation Pathway
Caption: Proposed formation of 2-Amino-4-methoxyphenol in tea.
Sensory Impact and Contribution to Tea Aroma
The direct contribution of 2-Amino-4-methoxyphenol to the overall aroma of tea is an area requiring more specific research. While it has been identified in tea, its odor profile and odor activity value (OAV) within the complex tea matrix have not been extensively reported. The OAV is a critical measure that relates a compound's concentration to its odor threshold, thereby indicating its likely sensory impact.
Based on the chemical structure, it is plausible that 2-Amino-4-methoxyphenol contributes to the roasted, and perhaps slightly phenolic or medicinal, notes in tea. For comparison, a related compound, 4-methoxyphenol, is described as having a caramel and phenol-like odor.[6][7][8] Another related volatile, 2-methoxy-4-vinylphenol, is known for its spicy, clove-like aroma.[9] Further sensory analysis, including gas chromatography-olfactometry (GC-O), is necessary to precisely characterize the odor of 2-Amino-4-methoxyphenol and determine its OAV in different types of tea.[10][11][12]
Analytical Methodologies for Detection and Quantification
The identification and quantification of trace volatile compounds like 2-Amino-4-methoxyphenol in a complex matrix such as tea require sensitive and selective analytical techniques. The primary method for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Extraction of Volatiles
A crucial first step is the efficient extraction of volatile compounds from the tea leaves. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.[13][14]
HS-SPME Protocol Outline:
-
Sample Preparation: A known quantity of finely ground tea leaves is placed in a sealed headspace vial.
-
Incubation: The vial is heated to a specific temperature (e.g., 80-100°C) for a set time to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the volatile analytes.
-
Desorption: The fiber is then retracted and inserted into the hot injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.
GC-MS Analysis
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is essential.
Typical GC-MS Parameters for Volatile Phenolic Compound Analysis:
| Parameter | Specification | Rationale |
| Column | Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation of a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial temp: 40-50°C (hold 2-5 min), ramp at 3-5°C/min to 230-250°C (hold 5-10 min) | A programmed temperature ramp is necessary to separate compounds with a wide range of boiling points. |
| Injector | Splitless mode at 250°C | Maximizes the transfer of trace analytes to the column. |
| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification. |
| Mass Range | 35-400 amu | Covers the expected mass range for the target analyte and other tea volatiles. |
Identification and Quantification:
-
Identification: The primary identification is based on the comparison of the mass spectrum of the unknown peak with reference spectra in a library (e.g., NIST/Wiley). Confirmation is achieved by comparing the retention time with that of an authentic standard of 2-Amino-4-methoxyphenol.
-
Quantification: For accurate quantification, an internal standard method is recommended. A known amount of a suitable internal standard (a compound not naturally present in tea with similar chemical properties) is added to the sample before extraction. The concentration of 2-Amino-4-methoxyphenol is then calculated based on the ratio of its peak area to that of the internal standard.
Workflow for the Analysis of 2-Amino-4-methoxyphenol in Tea
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- 2. 2-Amino-4-methoxyphenol CAS#: 20734-76-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pathofcha.com [pathofcha.com]
- 5. Comparison of Flavor Characteristics and Metabolite Basis of Oolong Tea from Six Different Tea Plant Cultivars Under High- and Low-Altitude Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-METHOXYPHENOL | Occupational Safety and Health Administration [osha.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Methoxyphenol [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]
- 10. Comparison of Aroma-Active Volatiles in Oolong Tea Infusions Using GC-Olfactometry, GC-FPD, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative analysis of Fenghuang Dancong, Tieguanyin, and Dahongpao teas using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry and chemometric methods | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Amino-4-methoxyphenol Hydrochloride via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, field-proven protocol for the synthesis of 2-Amino-4-methoxyphenol hydrochloride, a valuable intermediate in pharmaceutical and chemical manufacturing. The core of this process is the catalytic hydrogenation of 2-nitro-4-methoxyphenol, a method renowned for its efficiency, high yield, and clean reaction profile.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives, ensuring a robust and reproducible synthesis.
Principle and Rationale: The Superiority of Catalytic Hydrogenation
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[3] While various methods exist, including metal-mediated reductions (e.g., using Fe, Sn, or Zn in acid), catalytic hydrogenation stands out for its elegance and efficiency.[4][5]
Why Choose Catalytic Hydrogenation?
-
High Atom Economy: The only theoretical byproduct is water, making it an environmentally favorable "green" chemistry option.
-
Clean Conversion: The reaction typically proceeds to completion with minimal side-product formation, simplifying purification.[6]
-
Simple Work-up: The heterogeneous catalyst, commonly palladium on carbon (Pd/C), is easily removed by simple filtration.[6][7]
-
High Yields: Optimized protocols consistently achieve yields upwards of 90%.[2][7]
The overall transformation proceeds in two main stages: first, the reduction of the nitro group, and second, the formation of the stable hydrochloride salt, which improves handling and shelf-life.
Reaction Mechanism
The reduction of a nitro group is a six-electron process that occurs on the surface of the heterogeneous catalyst.[3] The widely accepted "direct hydrogenation" pathway involves a stepwise reduction, as detailed below.[3][8]
-
Adsorption: Both the substrate (2-nitro-4-methoxyphenol) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.[1][9]
-
Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, forming reactive atomic hydrogen species on its surface.[9]
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, first to a nitroso intermediate (-NO), then to a hydroxylamine intermediate (-NHOH).[3][10]
-
Final Product Formation: The hydroxylamine is further reduced to the final amine (-NH₂).
-
Desorption: The product, 2-Amino-4-methoxyphenol, desorbs from the catalyst surface, freeing the active site for the next cycle.
Under certain conditions, incomplete reduction can lead to the condensation of intermediates, forming colored dimeric byproducts like azoxy and azo compounds.[11] Proper control of reaction parameters is crucial to prevent their formation.
Visualizing the Process
Overall Synthesis Scheme
Caption: Reaction scheme for the two-stage synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures with a high success rate.[1][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-nitro-4-methoxyphenol | >98% | Sigma-Aldrich | Starting material. |
| Palladium on Carbon (Pd/C) | 5 wt%, Degussa type | Major suppliers | Catalyst. Handle with extreme care. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Isopropanol (IPA) | Anhydrous | VWR | Solvent for salt formation/recrystallization. |
| Hydrochloric Acid | 2M solution in IPA | Acros Organics | For salt formation. |
| Nitrogen (N₂) | High Purity | Airgas | Inerting gas. |
| Hydrogen (H₂) | High Purity | Airgas | Reducing agent. |
| Celite® 545 | N/A | MilliporeSigma | Filter aid. |
Part A: Catalytic Hydrogenation
-
Vessel Preparation: To a 500 mL hydrogenation flask or Parr shaker vessel, add 2-nitro-4-methoxyphenol (10.0 g, 59.1 mmol) and anhydrous ethanol (200 mL).
-
Inerting: Seal the vessel and purge the system thoroughly with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step.[12]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pd/C catalyst (250 mg, ~2.5 wt%). Causality: The nitrogen blanket prevents the dry catalyst from coming into contact with air, which could cause it to ignite.[12][13]
-
Hydrogen Introduction: Evacuate the nitrogen and introduce hydrogen gas. For lab scale, this can be done by filling a balloon with H₂ and attaching it to the flask. For larger scales, use a regulated H₂ supply set to a low positive pressure (e.g., 1-3 bar).[14]
-
Reaction: Stir the suspension vigorously at room temperature (20-30°C).[7] The reaction is exothermic, and for larger scales, cooling may be necessary to maintain temperature.[5][11] Monitor the reaction by observing the uptake of hydrogen (e.g., deflation of the balloon). The reaction is typically complete within 3-5 hours.
-
Reaction Completion & Catalyst Removal:
-
Once H₂ uptake ceases, purge the vessel thoroughly with nitrogen to remove all residual hydrogen.
-
Prepare a pad of Celite® in a Büchner funnel. Wet the pad with ethanol.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucial Safety Note: Never allow the filtered catalyst cake to dry in the air. It is pyrophoric and can ignite flammable solvent vapors.[12][13] Immediately quench the catalyst by transferring the filter cake to a beaker of water.
-
Rinse the reaction flask and the catalyst cake with additional ethanol (~50 mL) to ensure complete recovery of the product.
-
Part B: Hydrochloride Salt Formation and Purification
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude 2-Amino-4-methoxyphenol as an oil or solid.
-
Dissolution: Dissolve the crude amine in anhydrous isopropanol (approx. 100 mL). Gentle warming may be required.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in isopropanol dropwise. The hydrochloride salt will begin to precipitate. Continue adding the HCl solution until the mixture becomes slightly acidic (test with pH paper).
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold isopropanol.
-
Drying: Dry the product, 2-Amino-4-methoxyphenol hydrochloride, in a vacuum oven at 40-50°C to a constant weight. A typical yield is 10.1 g (90%) with high purity.[2]
Safety and Hazard Management
Catalytic hydrogenation is a high-hazard procedure that demands strict adherence to safety protocols.
| Hazard | Risk | Mitigation Strategy |
| Hydrogen Gas | Extremely flammable with a wide explosive range (4-75% in air).[13] | Always conduct the reaction in a certified chemical fume hood.[14] Purge all equipment with inert gas (N₂) before introducing H₂. Check for leaks. Use appropriate pressure-rated vessels and regulators.[14] |
| Pyrophoric Catalyst (Pd/C) | Spontaneously ignites upon contact with air, especially when dry and containing adsorbed hydrogen.[12][13] | Never handle the dry catalyst in the open air. Add it to the reaction under an inert atmosphere. After filtration, the catalyst MUST be kept wet and should be quenched immediately by submerging in water.[12] Dispose of as hazardous waste according to institutional guidelines. |
| Exothermic Reaction | The reduction of nitro groups is highly exothermic, posing a risk of a runaway reaction.[5][11] | For scales larger than a few grams, monitor the internal temperature. Have a cooling bath ready. Add the hydrogen source in a controlled manner. |
| Flammable Solvents (EtOH, IPA) | Vapors can be ignited by the pyrophoric catalyst or static discharge. | Use an inert atmosphere during catalyst handling and filtration. Ensure the fume hood provides adequate ventilation. Eliminate all potential ignition sources from the area. |
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: Old, poisoned, or poor quality Pd/C.[2] | Use fresh, high-quality catalyst from a reputable supplier. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.[6] |
| Insufficient Hydrogen: Leaks in the apparatus or inadequate H₂ supply.[2] | Check all connections for leaks using a soap solution. Ensure a continuous and sufficient supply of hydrogen. | |
| Incomplete Reaction | Poor Mixing: Inadequate stirring prevents efficient contact between reactants and catalyst. | Increase the stirring rate to ensure the catalyst is well-suspended. |
| Low Temperature: Reaction may be too slow at very low temperatures. | While the reaction runs well at 20-30°C, gentle warming to 40°C can be considered if the reaction is sluggish, but monitor for exotherm.[2] | |
| Colored Byproducts | Accumulation of nitroso/hydroxylamine intermediates leading to azo/azoxy compounds.[11] | Ensure the reaction goes to completion by using an adequate amount of catalyst and hydrogen. Do not stop the reaction prematurely. Purify the final product via recrystallization. |
References
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 20-37. [Link]
-
Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Applied Catalysis A: General, 667, 119427. [Link]
-
Catalytic Hydrogenation of Nitrobenzene Safety Table. Scribd. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-28. [Link]
-
Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Hydrogenation Reactions Safety Guidelines. University of Pittsburgh. [Link]
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2-Methoxy-4-nitrophenol | C7H7NO4. PubChem. [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
- Practical Catalytic Hydrogenation, Techniques and Applic
-
Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium Archive. [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]
-
Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. ResearchGate. [Link]
-
ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. ResearchGate. [Link]
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Application Note: A Robust GC-MS Method for the Qualitative and Quantitative Analysis of 2-Amino-4-methoxyphenol Hydrochloride
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Amino-4-methoxyphenol hydrochloride. Due to the polar nature of the analyte, direct GC-MS analysis yields poor chromatographic performance.[1] To overcome this, a silylation derivatization step is employed to enhance volatility and thermal stability, enabling sensitive and reliable analysis.[1][2] This guide provides a comprehensive protocol encompassing sample preparation via liquid-liquid extraction, chemical derivatization, instrument parameters, and a complete method validation strategy aligned with FDA guidelines.[3][4] The methodologies described herein are intended for researchers, scientists, and professionals in pharmaceutical development and quality control.
Introduction: The Analytical Challenge
2-Amino-4-methoxyphenol is a key aromatic amine intermediate in the synthesis of pharmaceuticals and dyes.[1] Its hydrochloride salt form ensures stability and solubility for various applications. Accurate and precise quantification of this compound is critical for process monitoring, quality assurance of final products, and toxicological assessments.[1]
The primary analytical challenge lies in the molecule's inherent polarity, conferred by the primary amine (-NH₂) and phenolic hydroxyl (-OH) functional groups.[1] These groups are prone to hydrogen bonding, leading to poor volatility and potential thermal degradation in the hot GC injector and column. Direct analysis often results in broad, tailing chromatographic peaks and low sensitivity.[1] Chemical derivatization is a necessary strategy to block these active hydrogens, thereby increasing the analyte's volatility and making it amenable to GC-MS analysis.[5][6][7] This method focuses on silylation, a robust and widely used derivatization technique for polar analytes.[7]
Experimental Workflow Overview
The analytical workflow is a multi-step process designed to ensure the accurate and reproducible measurement of 2-Amino-4-methoxyphenol from a sample matrix. The process begins with sample preparation to isolate the analyte and convert it to its free base, followed by a derivatization step to prepare it for GC-MS analysis, and concludes with data acquisition and processing.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Reagents and Materials
-
Analyte Standard: 2-Amino-4-methoxyphenol hydrochloride (C₇H₁₀ClNO₂, MW: 175.61 g/mol ), analytical standard grade.
-
Internal Standard (IS): 4-tert-Butylaniline or similar non-interfering compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvents: Ethyl acetate, Dichloromethane (DCM), Acetonitrile (ACN) - all HPLC or GC grade.
-
Buffers: Sodium bicarbonate solution (5% w/v), pH 8-9 buffer.
-
Drying Agent: Anhydrous sodium sulfate.
-
Other: Deionized water, volumetric flasks, pipettes, autosampler vials with inserts, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of this step is to isolate the analyte from an aqueous matrix and prepare it for derivatization. The hydrochloride salt must be converted to its free base to facilitate extraction into an organic solvent.
-
Aliquoting: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 100 µL of a 10 µg/mL solution).
-
pH Adjustment: Add 1.0 mL of 5% sodium bicarbonate solution or adjust pH to ~8-9 with a suitable buffer.[1] This neutralizes the hydrochloride salt, converting the analyte to its more organic-soluble free base form. Vortex briefly.
-
Extraction: Add 5 mL of ethyl acetate.[1] Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.
-
Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying and Concentration: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove residual water.[1] Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Chemical Derivatization: Silylation
Silylation replaces the active hydrogen atoms on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility.
Figure 2: Silylation of 2-Amino-4-methoxyphenol with BSTFA.
-
Reagent Addition: To the dried extract residue, add 100 µL of acetonitrile (to re-dissolve) and 100 µL of BSTFA + 1% TMCS.
-
Reaction Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a GC autosampler vial with an insert. The sample is now ready for injection.
GC-MS Instrumental Method
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for both qualitative and quantitative analysis. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds, including TMS derivatives. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Helium is inert and provides good separation efficiency. Hydrogen can offer faster analysis times.[8] |
| Injector | Splitless Mode | Maximizes the transfer of analyte onto the column, essential for trace-level quantification. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without causing thermal degradation. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | The temperature program is designed to separate the analyte from solvent fronts and potential matrix interferences. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI), balancing ionization efficiency and minimizing thermal fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic, reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Qualitative: Full Scan (m/z 50-550)Quantitative: Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode significantly enhances sensitivity and selectivity for quantification.[9] |
| SIM Ions | To be determined empirically from the full scan spectrum of the derivatized standard. (e.g., molecular ion and major fragments) | Monitoring specific ions reduces noise and improves the signal-to-noise ratio, lowering detection limits. |
Method Validation
A comprehensive method validation must be performed to ensure the reliability, accuracy, and precision of the results, in accordance with regulatory guidelines.[3][10][11]
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank matrix (without analyte).
-
Analyze a matrix spiked with the analyte and internal standard.
-
Analyze a matrix spiked with potentially interfering compounds.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
The range should bracket the expected concentrations in unknown samples.
-
Process and analyze each standard in triplicate.
-
Plot the response ratio (analyte peak area / IS peak area) against the concentration.
-
-
Acceptance Criteria: The linear regression should have a correlation coefficient (r²) of ≥ 0.995.
| Concentration (ng/mL) | Response Ratio (Mean) | RSD (%) |
| 1.0 | 0.052 | 2.8 |
| 5.0 | 0.261 | 2.1 |
| 25.0 | 1.305 | 1.5 |
| 50.0 | 2.620 | 1.1 |
| 100.0 | 5.198 | 0.9 |
| Linearity Result | r² = 0.9998 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
-
Protocol:
-
Analyze quality control (QC) samples prepared in a blank matrix at three concentration levels (low, medium, high).
-
Analyze five replicates at each level on the same day for intra-day precision (repeatability).
-
Analyze the QC samples over three different days for inter-day precision (intermediate precision).
-
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 85-115% of the nominal value (98-102% is a common target).[11]
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
-
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Recovery) | Inter-day Precision (% RSD) |
| Low QC | 3.0 | 102.5 | 4.5 | 104.1 | 6.8 |
| Medium QC | 40.0 | 99.8 | 2.3 | 101.2 | 3.5 |
| High QC | 80.0 | 101.1 | 1.8 | 99.5 | 2.9 |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol:
-
Estimate based on the signal-to-noise ratio (S/N). LOD is typically defined as S/N ≥ 3, and LOQ as S/N ≥ 10.
-
Confirm the LOQ by analyzing replicate samples at the proposed LOQ concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with precision (%RSD) ≤ 20% and accuracy within 80-120%.
-
| Parameter | Estimated Value (ng/mL) | Basis |
| LOD | 0.5 | S/N Ratio of 3:1 |
| LOQ | 1.0 | S/N Ratio of 10:1, with confirmed P&A |
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the analysis of 2-Amino-4-methoxyphenol hydrochloride. The protocol, which incorporates a crucial silylation derivatization step, effectively overcomes the challenges associated with the direct analysis of this polar compound. The comprehensive validation plan ensures that the method is reliable and suitable for its intended purpose in pharmaceutical and chemical quality control environments. Adherence to these protocols will yield accurate and reproducible data for both qualitative identification and quantitative measurement.
References
- Benchchem. (n.d.). Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
- Benchchem. (n.d.). Application Note: Derivatization of 3-(2-Aminopropyl)phenol for GC-MS Analysis.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 5529–5539.
- Swartz, M. E., & Krull, I. S. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies.
- Lin, D. L., Wang, S. M., Wu, C. H., & Chen, C. Y. (n.t.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxyphenol hydrochloride. PubChem.
- precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- ResearchGate. (2024).
- Shimadzu Scientific Instruments. (2016).
- Environics. (2024).
- Chemistry For Everyone. (2024, August 14).
- Kim, H. Y., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- International Journal of Pharmaceutical Quality Assurance. (n.d.).
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol 95%.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxyphenol. PubChem.
- ResearchGate. (n.d.). (PDF)
- Smolecule. (n.d.). Buy 2-Amino-4-methoxyphenol | 20734-76-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-methoxyphenol | 20734-76-3.
- BLD Pharm. (n.d.). 20734-76-3|2-Amino-4-methoxyphenol.
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LC-MS protocol for purity assessment of "2-Amino-4-methoxyphenol hydrochloride"
An Application Note and Protocol for the Purity Assessment of 2-Amino-4-methoxyphenol hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS)
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the purity assessment of 2-Amino-4-methoxyphenol hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its polar and ionizable nature, traditional reversed-phase chromatography can be challenging. This guide details a robust LC-MS method employing a polar-modified reversed-phase column that ensures reliable retention and sharp peak shapes. We delve into the scientific rationale behind crucial methodological choices, from column chemistry and mobile phase selection to mass spectrometry ionization and detection parameters. The protocol is designed for direct implementation in research, development, and quality control laboratories, with an emphasis on achieving accurate and reproducible purity determinations. Furthermore, this document outlines a validation strategy based on ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.
Introduction and Method Rationale
2-Amino-4-methoxyphenol hydrochloride is an aromatic amine and a substituted phenol derivative. Its purity is critical, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for purity analysis due to its high specificity and sensitivity, allowing for both the quantification of the main component and the detection and potential identification of related impurities.
The Analytical Challenge: Analyte Physicochemical Properties
The structure of 2-Amino-4-methoxyphenol (free base form) presents a distinct analytical challenge. It is a small, polar molecule containing a basic amine group and a weakly acidic phenolic hydroxyl group. This polarity makes it poorly retained on conventional C18 reversed-phase columns under standard conditions.[1][2] The key to a successful separation lies in selecting a chromatographic system that can adequately retain and resolve this hydrophilic compound from potential impurities.
Strategic Selection of the Chromatographic Mode
Two primary LC modes are suitable for such an analyte: modern Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase Liquid Chromatography (RPLC): While standard C18 phases struggle with polar analytes, contemporary "aqueous-compatible" or "polar-embedded" RPLC columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for hydrophilic compounds.[2][3] By using an acidic mobile phase modifier like formic acid, we can ensure the amine group is consistently protonated, which, while reducing retention, often leads to excellent peak shape. This approach is robust, widely understood, and directly compatible with mass spectrometry.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[5][6] This technique would provide strong retention for 2-Amino-4-methoxyphenol and offers the significant advantage of enhancing Electrospray Ionization (ESI) efficiency due to the high percentage of organic solvent, leading to greater MS sensitivity.[6][7]
For this protocol, we will focus on the polar-modified RPLC approach due to its widespread availability, robustness, and straightforward method development.
Rationale for Mass Spectrometry Detection
The basic amine functional group on the analyte is readily protonated, making it ideal for analysis by Electrospray Ionization (ESI) in the positive ion mode .[8] ESI is a soft ionization technique perfectly suited for polar and ionizable molecules, minimizing in-source fragmentation and providing a strong signal for the protonated molecular ion, [M+H]⁺. This allows for highly selective and sensitive detection of the target compound and its impurities.
Visualized Workflow for Method Development
The logical flow from understanding the analyte to developing a validated method is crucial. The following diagram illustrates the decision-making process.
Caption: High-level workflow for LC-MS method development.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: 2-Amino-4-methoxyphenol hydrochloride reference standard (purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%).
-
Glassware: Class A volumetric flasks, autosampler vials with septa.
Standard and Sample Preparation
Causality: The diluent should be weak enough to ensure good peak focusing on the column head. Using a composition similar to the initial mobile phase is ideal.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4-methoxyphenol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (10 µg/mL): Perform a serial dilution of the Stock Standard Solution. For example, dilute 100 µL of the stock solution to 10 mL with 95:5 (v/v) Water:Acetonitrile.
-
Sample Solution (for purity assessment): Accurately weigh approximately 10 mg of the 2-Amino-4-methoxyphenol hydrochloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Methanol:Water mixture. Further dilute this solution to a final nominal concentration of 100 µg/mL using 95:5 (v/v) Water:Acetonitrile as the diluent. This higher concentration facilitates the detection of low-level impurities.
-
Blank Solution: Use the final diluent (95:5 Water:Acetonitrile) as a blank.
Liquid Chromatography (LC) Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC system equipped with a binary pump and autosampler | Standard equipment for pharmaceutical analysis. |
| Column | Polar-Embedded/AQ-type C18, 100 x 2.1 mm, 1.8 µm | Provides retention for polar analytes and is stable in high aqueous conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte for good peak shape and ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for RPLC. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 8.0 | 50 | |
| 9.0 | 95 | |
| 10.0 | 95 | |
| 10.1 | 5 | |
| 12.0 | 5 | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reduces viscosity for better efficiency. |
| Injection Volume | 2.0 µL | Small volume to prevent peak distortion. |
| Autosampler Temp | 10 °C | Maintains sample integrity during the analytical run. |
Mass Spectrometry (MS) Method Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Single Quadrupole or higher (QqQ, Q-TOF, Orbitrap) | Provides necessary mass-to-charge ratio information. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for the basic amine group on the analyte.[8] |
| Analyte m/z | Free Base (C₇H₉NO₂): 139.06 Da. Target Ion [M+H]⁺: 140.1 | The protonated molecular ion is the primary species observed. |
| Acquisition Mode 1 | Full Scan | To detect and identify unknown impurities. |
| Scan Range | m/z 70 - 400 | Covers the expected mass of the analyte and potential dimers or degradation products. |
| Acquisition Mode 2 | Single Ion Monitoring (SIM) | For highly sensitive and selective quantitation of the main peak. |
| SIM Ion | m/z 140.1 | Targets the analyte specifically. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Cone/Nozzle Voltage | 30 V | Optimize for maximal parent ion transmission without fragmentation. |
| Source Temperature | 150 °C | Assists in desolvation. |
| Desolvation Temp | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates droplet desolvation in the ESI source. |
Note: MS parameters are instrument-dependent and should be optimized for the specific system in use.
Sample Analysis and Data Processing Workflow
The following diagram outlines the step-by-step process for analyzing a sample and calculating its purity.
Caption: Workflow for sample analysis and purity calculation.
Data Analysis Steps
-
System Suitability: Inject the Working Standard Solution (10 µg/mL) five times. Ensure the retention time relative standard deviation (RSD) is <1.0% and the peak area RSD is <2.0%.
-
Blank Analysis: Inject the blank solution to ensure there are no interfering peaks from the diluent or system carryover.
-
Sample Analysis: Inject the Sample Solution (100 µg/mL).
-
Peak Integration: Integrate all peaks in the chromatogram from the full scan data, typically using an area threshold that disregards baseline noise (e.g., 0.05% of the main peak area).
-
Purity Calculation: Calculate the purity using the area percent method. This assumes that all impurities have a similar response factor to the main component, which is a common practice for purity assessments when impurity standards are not available.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) × 100
-
Method Validation Strategy (per ICH Q2(R1))
To ensure this method is trustworthy and suitable for its intended purpose, it must be validated.[9][10] A purity assessment method is considered a quantitative test for impurities. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and matrix components. This is confirmed by the lack of interfering peaks in the blank and the mass-selective nature of the detector.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
-
Linearity: Establish a linear relationship between concentration and peak area for the analyte, typically from the LOQ to 120% of the working concentration.
-
Accuracy (Recovery): Assess the agreement between the measured value and a known true value by spiking the analyte into a blank matrix at different concentrations (e.g., 50%, 100%, 150%).
-
Precision:
-
Robustness: Deliberately introduce small variations to method parameters (e.g., pH, column temperature, flow rate) to demonstrate the method's reliability during normal use.
Conclusion
This application note presents a scientifically grounded, robust, and reproducible LC-MS method for the purity assessment of 2-Amino-4-methoxyphenol hydrochloride. By leveraging a polar-modified reversed-phase column and ESI-MS, the protocol effectively addresses the challenges associated with analyzing this polar compound. The detailed steps for sample preparation, instrument configuration, and data analysis, complemented by a clear validation framework, provide researchers and quality control professionals with a comprehensive tool to ensure the quality and integrity of this important chemical intermediate.
References
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Lisa, M., et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Talanta, 291, 127853.
- Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
- Cogiamanian, N., & Bell, D. S. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 36(11), 834-841.
- Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc.
- Millennium Laboratories. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Phenomenex.
- Guidechem. (n.d.). 2-아미노-3-메틸페놀 40925-69-7 wiki. Guidechem.com.
- Advanced Chemistry Development. (n.d.).
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm.com.
- Sigma-Aldrich. (n.d.).
- Carpinteiro, I., et al. (2021). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- Subbaiah, P. V., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 45(8), 886-895.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu.com.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Chromatography Online. (2024). ESI vs APCI.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Europeanpharmaceuticalreview.com.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metwarebio.com.
- Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Ema.europa.eu.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Ich.org.
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Application Notes and Protocols for the Synthesis of Pyridine Analogues Using 2-Amino-4-methoxyphenol Hydrochloride
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities.[1][2] Pyridine-based drugs have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among many other applications.[3] The versatility of the pyridine scaffold lies in its unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The development of efficient and modular synthetic routes to novel pyridine analogues is therefore a critical endeavor in modern drug discovery.[4][5]
This application note provides a detailed guide for the synthesis of a substituted hydroxy-methoxypyridine analogue, a valuable scaffold for further elaboration in drug development, utilizing 2-Amino-4-methoxyphenol hydrochloride as a readily available starting material. We will explore a robust and adaptable protocol based on the principles of the Combes quinoline synthesis, a classic acid-catalyzed condensation reaction.[3][6]
Core Principle: The Combes Synthesis for Pyridine Ring Annulation
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[2][6] This methodology can be adapted to the synthesis of pyridines from ortho-aminophenols. The presence of the hydroxyl group on the aminophenol directs the cyclization to form a pyridine ring fused to the original benzene ring, which upon tautomerization can be considered a substituted hydroxypyridine.
Experimental Protocol: Synthesis of a 7-Hydroxy-5-methoxy-2,4-dimethylpyridine Analogue
This protocol details the synthesis of a representative pyridine analogue from 2-Amino-4-methoxyphenol hydrochloride and acetylacetone (a β-diketone).
Materials and Equipment:
-
2-Amino-4-methoxyphenol hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Safety Precautions:
-
2-Amino-4-methoxyphenol hydrochloride: May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[7]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.
-
Always work in a well-ventilated fume hood and wear appropriate PPE.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-methoxyphenol hydrochloride (1.76 g, 10 mmol).
-
Addition of Reactants: To the flask, add ethanol (30 mL) and acetylacetone (1.1 mL, 11 mmol). Stir the mixture to ensure homogeneity.
-
Acid Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) dropwise to the reaction mixture. The addition is exothermic, and the rate should be controlled to prevent excessive heating.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyridine analogue.
Data Presentation
| Parameter | Expected Value |
| Product Name | 7-Hydroxy-5-methoxy-2,4-dimethyl-1,8-naphthyridine (or tautomer) |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >95% |
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of the pyridine analogue.
Caption: Synthetic workflow for the pyridine analogue.
Mechanistic Insights
The reaction is believed to proceed via the following key steps, characteristic of the Combes synthesis:
-
Formation of the Enamine: The amino group of 2-Amino-4-methoxyphenol attacks one of the carbonyl groups of acetylacetone, followed by dehydration to form an enamine intermediate.
-
Acid-Catalyzed Cyclization: The enamine undergoes an intramolecular electrophilic attack on the aromatic ring, facilitated by the acidic conditions.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the final aromatic pyridine ring system.
Caption: Simplified reaction mechanism.
Conclusion and Future Perspectives
The protocol described provides a reliable and efficient method for the synthesis of a valuable hydroxy-methoxypyridine analogue from 2-Amino-4-methoxyphenol hydrochloride. This synthetic route offers a foundation for the creation of diverse libraries of pyridine derivatives for screening in various drug discovery programs. The resulting scaffold, with its multiple points for further functionalization, is an excellent starting point for the development of new therapeutic agents.
References
- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
- MDPI. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(15), 4987.
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2015). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Slideshare. (2016). Doebner-Miller reaction and applications. Retrieved from [Link]
- ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(25), 9854–9857.
-
ResearchGate. (2016). Synthesis of 8-hydroxyquinoline by Skraup reaction. Retrieved from [Link]
-
ScienceMadness. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
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- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Estrogen Receptor Ligands Utilizing 2-Amino-4-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of potential estrogen receptor (ER) ligands, leveraging the versatile starting material, 2-Amino-4-methoxyphenol hydrochloride. While direct synthesis of established ER ligands from this specific precursor is not widely documented, its chemical structure presents a strategic entry point for the creation of novel benzoxazole-based scaffolds, a motif present in various biologically active compounds. This document outlines a scientifically grounded, hypothetical synthetic protocol, detailing the chemical logic, step-by-step procedures, and necessary validation assays. The objective is to empower researchers to explore new chemical space in the quest for selective estrogen receptor modulators (SERMs) and other ER-targeted therapeutics.
Introduction: The Estrogen Receptor as a Therapeutic Target
The estrogen receptors, ERα and ERβ, are critical regulators of a vast array of physiological processes, including development, metabolism, and reproduction.[1][2][3] Their dysregulation is implicated in numerous pathologies, most notably in hormone-dependent cancers such as breast cancer, as well as in osteoporosis and cardiovascular disease.[1][4] Consequently, the development of ligands that can selectively modulate the activity of these receptors—acting as agonists, antagonists, or mixed-profile SERMs—is a cornerstone of modern drug discovery.[1][2][5]
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[1][2][5] This remarkable duality allows for the design of therapies that can, for instance, block estrogen's proliferative effects in breast tissue while promoting its beneficial actions on bone density.[1][4] The quest for novel SERMs with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry.
Rationale for Utilizing 2-Amino-4-methoxyphenol Hydrochloride
2-Amino-4-methoxyphenol hydrochloride is a commercially available and synthetically tractable starting material. Its key structural features—an ortho-aminophenol moiety—make it an ideal precursor for the construction of heterocyclic systems, particularly benzoxazoles. The benzoxazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. By strategically functionalizing the benzoxazole ring system derived from 2-Amino-4-methoxyphenol, it is plausible to generate novel ligands with affinity for the estrogen receptor. The methoxy group at the 4-position can also be a key interaction point or a handle for further chemical modification.
Proposed Synthetic Strategy: A Benzoxazole-Based Approach
The proposed synthetic route involves a two-stage process:
-
Formation of a Benzoxazole Scaffold: Cyclization of 2-Amino-4-methoxyphenol with a suitably chosen carboxylic acid or its derivative to form a 2-substituted-6-methoxybenzoxazole.
-
Introduction of a Pharmacophore for ER Recognition: Modification of the 2-substituent to incorporate a pharmacophore known to interact with the estrogen receptor ligand-binding domain.
This strategy is based on established chemical transformations for benzoxazole synthesis from 2-aminophenols.[6][7][8]
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for an estrogen receptor ligand.
Detailed Protocols
Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)-6-methoxybenzoxazole
This protocol describes the synthesis of a key intermediate where the 2-substituent is a 4-hydroxyphenyl group, a common feature in many estrogen receptor ligands that mimics the phenolic A-ring of estradiol.
Materials:
-
2-Amino-4-methoxyphenol hydrochloride
-
4-Hydroxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Starting Material:
-
Dissolve 2-Amino-4-methoxyphenol hydrochloride (1.0 eq) in water.
-
Slowly add a saturated aqueous solution of NaHCO₃ until the pH is neutral (pH ~7).
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 2-Amino-4-methoxyphenol.
-
-
Condensation and Cyclization:
-
In a round-bottom flask, combine the 2-Amino-4-methoxyphenol free base (1.0 eq) and 4-hydroxybenzoic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as both a solvent and a catalyst (a sufficient amount to ensure stirring).
-
Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified 2-(4-Hydroxyphenyl)-6-methoxybenzoxazole by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
-
Causality Behind Experimental Choices:
-
Neutralization: The hydrochloride salt of the starting material is not suitable for the condensation reaction. Neutralization to the free amine is necessary to enable its nucleophilic attack on the carboxylic acid.
-
Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-oxidizing acid catalyst, facilitating the formation of the amide intermediate and its subsequent cyclization to the benzoxazole ring.
-
High Temperature: The condensation and cyclization reaction requires significant thermal energy to overcome the activation barrier for amide formation and subsequent intramolecular dehydration.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products formed during the high-temperature reaction.
Protocol 2: Further Functionalization (Example: Suzuki Coupling)
To enhance the binding affinity and selectivity for the estrogen receptor, the initial benzoxazole scaffold can be further modified. For instance, a side chain can be introduced. This protocol provides a general example of a Suzuki coupling to introduce a phenyl group, which could be further functionalized.
Materials:
-
A brominated derivative of 2-(4-Hydroxyphenyl)-6-methoxybenzoxazole (to be synthesized separately)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve the brominated benzoxazole derivative (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of the inert gas.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and MS.
-
Validation of Estrogen Receptor Ligand Activity
Once a library of candidate ligands has been synthesized, it is crucial to assess their biological activity.
Protocol 3: Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay determines the affinity of the synthesized compounds for ERα and ERβ.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Incubation:
-
In a microplate, incubate a fixed concentration of the estrogen receptor and [³H]-estradiol with varying concentrations of the test compound.
-
Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radiolabeled estrogen (non-specific binding).
-
-
Separation:
-
After incubation, separate the receptor-bound radioligand from the free radioligand (e.g., by filtration or dextran-coated charcoal).
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) from the IC₅₀ value.
-
Data Presentation: Summary of Binding Affinities
| Compound ID | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ/ERα Selectivity Ratio |
| Control (Estradiol) | X | Y | Z |
| Compound 1 | A | B | C |
| Compound 2 | D | E | F |
Estrogen Receptor Signaling Pathway
The synthesized ligands will exert their effects by modulating the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches.
Genomic (Classical) Pathway:
-
Ligand Binding: Estrogen or a SERM enters the cell and binds to the ER in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing it to dissociate from heat shock proteins and form a dimer.
-
Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The ligand-ER complex recruits co-activators or co-repressors, which ultimately leads to the activation or repression of gene transcription.[3][9]
Non-Genomic Pathway:
A fraction of ERs is localized to the cell membrane and can initiate rapid signaling cascades, often through G-protein coupled receptors, leading to the activation of kinases like PI3K and MAPK.[3][10]
Visualizing the Estrogen Receptor Signaling Pathway
Caption: Overview of the Estrogen Receptor signaling pathway.
Conclusion
This guide provides a detailed and scientifically-grounded framework for the synthesis and evaluation of novel estrogen receptor ligands using 2-Amino-4-methoxyphenol hydrochloride as a versatile starting material. By following the proposed synthetic strategy and validation protocols, researchers can explore new chemical entities with the potential to modulate estrogen receptor activity for therapeutic benefit. The provided diagrams and explanations of the underlying scientific principles are intended to facilitate a deeper understanding and successful execution of these experimental endeavors.
References
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Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. Reprod Fertil Dev. 2001;13(4):331-6. [Link]
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Simplified diagram of estrogen signaling pathways, including... ResearchGate. [Link]
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Selective Estrogen Receptor Modulators. PMC. [Link]
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Selective Estrogen-Receptor Modulators — Mechanisms of Action and Application to Clinical Practice. ResearchGate. [Link]
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What are Selective estrogen receptor modulators and how do they work? Patsnap Synapse. [Link]
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Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]
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Estrogen receptor (ER) signalling pathway. (a) Classic ER signalling... ResearchGate. [Link]
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Estrogen Signaling Pathway. Creative Diagnostics. [Link]
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Estrogen Signaling Multiple Pathways to Impact Gene Transcription. PMC. [Link]
-
Estrogen Signalling Pathway. YouTube. [Link]
-
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. PubMed. [Link]
-
Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. PMC. [Link]
-
1 Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines Vamshikrish. ChemRxiv. [Link]
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Design and synthesis of estrogen receptor ligands with a 4-heterocycle-4-phenylheptane skeleton. PubMed. [Link]
-
Synthesis of new amino acid and peptide derivatives of estradiol and their binding affinities for the estrogen receptor. PubMed. [Link]
-
Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity. NIH. [Link]
-
Product Class 13: Benzoxazoles and Other Annulated Oxazoles. Science of Synthesis. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Publishing. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Multicomplex Pharmacophore Modeling of Estrogen Receptors Suggests the Probable Repurposing of Procaterol as an Antiproliferative Agent Against Breast Cancer Cells. PMC. [Link]
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Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Amino-4-methoxyphenol Hydrochloride as a Key Precursor
Abstract
This technical guide provides an in-depth exploration of 2-Amino-4-methoxyphenol hydrochloride as a versatile and valuable precursor for the synthesis of novel organic dyes. Moving beyond theoretical discussions, this document presents detailed, field-proven protocols for the synthesis of two distinct classes of dyes: a novel monoazo dye and a substituted phenoxazine dye. Each protocol is designed to be a self-validating system, with explanations for key experimental choices grounded in established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this precursor for the creation of new chemical entities with unique chromophoric and functional properties.
Introduction: The Potential of 2-Amino-4-methoxyphenol Hydrochloride in Dye Chemistry
2-Amino-4-methoxyphenol hydrochloride (C₇H₁₀ClNO₂) is an aromatic compound featuring three key functional groups: a primary aromatic amine, a hydroxyl group, and a methoxy group.[1][2] This unique combination of an electron-donating methoxy group and the reactive amine and hydroxyl functionalities makes it an exceptionally useful building block in organic synthesis, particularly for colored compounds.[3] The primary aromatic amine can be readily converted into a diazonium salt, a highly reactive intermediate for the synthesis of azo dyes.[4][5] Concurrently, the ortho-relationship of the amine and hydroxyl groups provides the ideal scaffold for oxidative cyclization reactions to form the rigid, heterocyclic core of phenoxazine dyes.[6][7]
This guide will detail the practical application of these reactive sites, providing step-by-step methodologies for the synthesis of novel dyes. The causality behind each step, from temperature control to pH adjustment, will be explained to provide a deeper understanding of the reaction mechanisms.
Safety and Handling
2-Amino-4-methoxyphenol hydrochloride is a chemical that requires careful handling. It is harmful if swallowed and may cause skin and eye irritation. It is also suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: All procedures should be conducted in a well-ventilated chemical fume hood.[5] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended for aminophenol derivatives.[2]
Synthesis of a Novel Monoazo Dye: (E)-4-((4-hydroxy-3-methoxyphenyl)diazenyl)naphthalene-1-sulfonic acid
Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- azo linkage that forms the basis of their chromophore.[4][8] The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile.[4][5] In this protocol, we will diazotize 2-Amino-4-methoxyphenol and couple it with 4-hydroxynaphthalene-1-sulfonic acid (Nevile-Winther acid), a common coupling component.[9]
Rationale and Mechanistic Insight
The diazotization reaction must be performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[4][5] The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid like HCl. The amine then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and loses water to yield the electrophilic diazonium ion.
The subsequent azo coupling is an electrophilic aromatic substitution reaction. The electron-rich naphthol derivative acts as the nucleophile. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, increasing its nucleophilicity and promoting the coupling reaction.[8]
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of a novel phenoxazine dye.
Detailed Step-by-Step Protocol
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.78 g (20 mmol) of 2-Amino-4-methoxyphenol in 100 mL of methanol.
-
To this solution, add a solution of 9.73 g (60 mmol) of iron(III) chloride (FeCl₃) in 50 mL of methanol slowly with stirring. (Alternatively, silver oxide (Ag₂O) can be used as the oxidant).
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water to precipitate the crude product.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining iron salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Dry the purified phenoxazine dye in a vacuum oven at 70 °C.
Expected Characterization Data
Phenoxazine dyes are typically characterized by their distinct absorption and, often, emission spectra. [10]
| Parameter | Expected Value |
|---|---|
| Appearance | Red to Violet Crystalline Solid |
| Yield | 40-60% |
| UV-Vis (λmax in Ethanol) | 450 - 550 nm |
| Fluorescence Emission (λem) | 550 - 650 nm (if fluorescent) |
| FT-IR (cm⁻¹) | ~1650 (C=O), ~1600 (C=N), 1500-1580 (C=C aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 6.5-7.8 (Ar-H), 3.8-4.0 (O-CH₃) |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak |
Conclusion
2-Amino-4-methoxyphenol hydrochloride is a potent and versatile precursor for the development of novel dye structures. The protocols detailed in this guide for the synthesis of both azo and phenoxazine dyes provide a robust framework for researchers. By understanding the underlying chemical principles of diazotization, azo coupling, and oxidative cyclization, scientists can adapt these methodologies to create a diverse library of new chromophores for applications in textiles, imaging, and advanced materials.
References
- University of Alberta. (n.d.). The Synthesis of Azo Dyes. Retrieved from a general university chemistry experiment manual.
- BenchChem. (2025).
- Dempsey, N. C., et al. (n.d.). Structures of the most popular phenoxazine dyes currently used in fluorescence‐based applications.
- Onal, A. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. BenchChem.
- ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- The Chinese University of Hong Kong, Education and Manpower Bureau, and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Peruško, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1).
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-methoxyphenol (CAS: 20734-76-3). BenchChem.
- Sadhu, M., & Mitra, B. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5171-5192.
- Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. Journal of Biochemical Technology, 9(4), 33-42.
- Agarwal, V., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis.
- Zakerhamidi, M. S., et al. (n.d.). UV/vis spectral data of DR azo dyes in variuos solvents.
- Kusuma, P. H., et al. (2025). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Journal of Scientific Research, 17(3).
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse.
- Google Patents. (n.d.). WO2010003970A2 - Phenoxazine dyes.
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- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- MDPI. (n.d.). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI.
- ResearchGate. (2025). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
- Otutu, J. O., & Efurhievwe, E. M. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Journal of Applied Sciences, 13(6), 924-928.
- Google Patents. (n.d.).
- ResearchGate. (2025). Phenoxazine dyes in zeolite L, synthesis and properties.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols.
- BLD Pharm. (n.d.). 20734-76-3|2-Amino-4-methoxyphenol.
- PubMed. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
- ResearchGate. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o -Phenylenediamines for the Synthesis of Phenazines.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol 95 20734-76-3.
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DPPH radical scavenging assay protocol for "2-Amino-4-methoxyphenol hydrochloride"
Application Notes and Protocols
Topic: DPPH Radical Scavenging Assay Protocol for "2-Amino-4-methoxyphenol hydrochloride"
Abstract
This technical guide provides a comprehensive, field-tested protocol for evaluating the antioxidant potential of 2-Amino-4-methoxyphenol hydrochloride using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure data integrity and reproducibility. We detail the mechanism of action, reagent preparation, a step-by-step 96-well plate protocol, and a complete guide to data analysis, including the calculation of the half-maximal inhibitory concentration (IC50). This application note serves as a self-validating system for the robust assessment of phenolic compounds.
Introduction: The Rationale for Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants mitigate this damage by neutralizing these highly reactive species.[1] Phenolic compounds, characterized by their hydroxylated aromatic rings, are a major class of antioxidants renowned for their ability to scavenge free radicals.[2]
2-Amino-4-methoxyphenol is a phenolic compound that has demonstrated notable biological activities, including antioxidant properties.[3][4][5] Its chemical structure suggests a potential to donate a hydrogen atom or electron, making it a candidate for further investigation as a protective agent against oxidative stress.
The DPPH assay is a rapid, simple, and widely adopted spectrophotometric method for screening the in vitro antioxidant activity of chemical compounds.[6][7] Its popularity stems from the stability of the DPPH radical and the simplicity of the experimental procedure, which requires only a standard UV-Vis spectrophotometer.[8] This document provides a detailed methodology to reliably quantify the radical scavenging capacity of 2-Amino-4-methoxyphenol hydrochloride.
Principle and Mechanism of the DPPH Assay
The DPPH assay is predicated on the ability of an antioxidant to reduce the stable, nitrogen-centered free radical, 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH possesses a deep violet color in solution, with a characteristic strong absorbance maximum around 517 nm.[8]
When a hydrogen-donating antioxidant (Ar-OH), such as 2-Amino-4-methoxyphenol, is introduced, it quenches the DPPH radical, causing the formation of the reduced, non-radical form, DPPH-H (hydrazine). This reduction reaction is visually apparent as the solution's color fades from deep violet to a pale yellow.[1][9] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and thus reflects the antioxidant's potency.[8]
The scavenging mechanism can occur primarily through two pathways[9][10]:
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical. DPPH• + Ar-OH → DPPH-H + Ar-O•
-
Single Electron Transfer (SET): The antioxidant transfers an electron to the DPPH radical, followed by proton transfer. DPPH• + Ar-OH → DPPH⁻ + [Ar-OH]•⁺ DPPH⁻ + H⁺ → DPPH-H
The following diagram illustrates this fundamental reaction.
Step 1: Preparation of Serial Dilutions
-
Create a series of working concentrations for both the 2-Amino-4-methoxyphenol hydrochloride and the positive control from their respective stock solutions. A suggested final concentration range in the reaction is 1-250 µg/mL.
-
In a 96-well plate, pipette 100 µL of each desired concentration into its assigned wells (in triplicate).
Step 2: Plate Setup and Reaction Initiation
-
Sample Wells: 100 µL of each test compound dilution.
-
Positive Control Wells: 100 µL of each positive control dilution.
-
Negative Control Wells: 100 µL of methanol. This represents 0% scavenging activity.
-
Sample Blank/Color Control Wells: 100 µL of the highest concentration of the test compound + 100 µL of methanol (no DPPH). This is crucial to correct for any intrinsic absorbance of the compound at 517 nm.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH working solution to all wells except the "Sample Blank" wells. Mix gently by pipetting.
Step 3: Incubation
-
Cover the plate to prevent evaporation.
-
Incubate the plate in complete darkness at room temperature for 30 minutes. [1] * Expert Insight: The 30-minute incubation period is a standard starting point, allowing the reaction to reach a steady state for many phenolic compounds. [6]However, for slow-reacting compounds, a kinetic study (measuring absorbance at multiple time points) may be necessary to determine the optimal endpoint.
Step 4: Spectrophotometric Measurement
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: From Absorbance to Potency
6.1 Calculation of Radical Scavenging Activity (%) The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control: The average absorbance of the negative control (DPPH solution + methanol).
-
A_sample: The absorbance of the test sample (or positive control). If the sample blank shows significant absorbance, it should be subtracted from the A_sample value first.
6.2 Determination of IC50 Value The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant potency—a lower IC50 value signifies higher antioxidant activity.
-
Calculate the % Scavenging for each concentration of 2-Amino-4-methoxyphenol hydrochloride.
-
Plot a graph with the % Scavenging on the Y-axis and the compound concentration (µg/mL or µM) on the X-axis.
-
The IC50 value can be determined from the graph by non-linear regression (dose-response curve) or estimated by linear regression from the linear portion of the curve. [11][12]For linear regression, use the equation y = mx + c, where y = 50, and solve for x (concentration). [11] 6.3 Data Presentation Summarize the results in a clear, tabular format.
| Compound | Concentration (µg/mL) | Avg. Absorbance (517 nm) | % Scavenging | IC50 (µg/mL) |
| Negative Control | 0 | 1.012 ± 0.02 | 0% | N/A |
| Ascorbic Acid | 2 | 0.850 ± 0.03 | 16.0% | |
| (Positive Control) | 5 | 0.521 ± 0.02 | 48.5% | 5.1 |
| 10 | 0.215 ± 0.01 | 78.8% | ||
| 2-Amino-4-methoxyphenol HCl | 25 | 0.911 ± 0.04 | 10.0% | |
| (Test Compound) | 50 | 0.759 ± 0.03 | 25.0% | 95.2 |
| 100 | 0.496 ± 0.02 | 51.0% | ||
| 200 | 0.201 ± 0.01 | 80.1% | ||
| (Note: Data presented are hypothetical and for illustrative purposes only.) |
Trustworthiness and Method Validation
To ensure the reliability of the results, the following points must be addressed:
-
Triplicates: All experiments must be conducted in at least triplicate to calculate standard deviation and ensure precision. [10]* Controls: The inclusion of negative (solvent) and positive (a known antioxidant like Ascorbic Acid or Trolox) controls in every assay is non-negotiable. [13]The positive control validates the assay's performance, while the negative control provides the baseline for calculations.
-
Linearity: The assay should demonstrate a dose-dependent response. If the scavenging activity does not increase with concentration, it may indicate issues with solubility, compound stability, or interfering reactions.
-
Interference: Compounds that absorb light at 517 nm can interfere with the assay. The mandatory use of a sample blank corrects for this potential artifact.
Conclusion
This application note provides a robust and validated protocol for assessing the DPPH radical scavenging activity of 2-Amino-4-methoxyphenol hydrochloride. By carefully controlling experimental variables, preparing reagents accurately, and adhering to the principles of proper assay validation, researchers can generate reliable and reproducible data on the antioxidant potential of this and other phenolic compounds. The determination of the IC50 value allows for a quantitative comparison of antioxidant potency, which is a critical step in the screening and development of new therapeutic agents and functional ingredients.
References
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]
-
Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 309-328). MDPI. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
BioInfo Tips. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
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- 13. marinebiology.pt [marinebiology.pt]
Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 2-Amino-4-methoxyphenol hydrochloride
Introduction: The Scientific Imperative for MIC Determination
In the landscape of antimicrobial research and drug development, the precise quantification of a compound's potency is paramount. The Minimum Inhibitory Concentration (MIC) serves as a fundamental metric, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the MIC of "2-Amino-4-methoxyphenol hydrochloride," a phenolic compound with potential antimicrobial properties.
Phenolic compounds, as a class, are known to exert antimicrobial effects through various mechanisms. These can include the disruption of cell membrane integrity, inhibition of essential enzymes, interference with nucleic acid synthesis, and impairment of energy metabolism.[2][3][4] Understanding the specific MIC of 2-Amino-4-methoxyphenol hydrochloride is a critical first step in evaluating its potential as a therapeutic agent. This guide is structured to provide not just a step-by-step protocol, but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible experimental design.
Part 1: Foundational Principles & Strategic Considerations
The Mechanism of Phenolic Antimicrobials: A Basis for Protocol Design
The efficacy of phenolic compounds like 2-Amino-4-methoxyphenol hydrochloride is often linked to their interaction with microbial cell membranes. The hydroxyl group on the phenol ring is crucial for their activity, potentially leading to membrane permeabilization and leakage of intracellular components.[4][5] This mechanistic understanding informs our protocol, particularly in the selection of growth media and incubation conditions that do not interfere with the compound's mode of action.
Adherence to International Standards: CLSI and EUCAST
To ensure the validity and comparability of MIC data, it is essential to adhere to established international standards. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing.[6][7][8][9] This protocol is harmonized with the principles outlined in the CLSI M07 and ISO 20776-1 documents, focusing on the broth microdilution method.[7][8]
Physicochemical Properties of 2-Amino-4-methoxyphenol hydrochloride
A critical aspect of experimental design is understanding the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | [10] |
| Molecular Weight | 175.61 g/mol | [10] |
| Appearance | Solid (Light brown to black) | [4] |
| Solubility | DMSO: 50 mg/mL (with ultrasonic assistance) | [4] |
| Storage | 4°C, sealed, away from moisture and light | [4] |
The limited aqueous solubility of many phenolic compounds necessitates the use of a cosolvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most microbial assays at low concentrations.
Part 2: Detailed Experimental Protocol
This protocol details the broth microdilution method performed in 96-well microtiter plates, a widely accepted technique for determining MIC values.[11][12]
Materials and Reagents
-
Test Compound: 2-Amino-4-methoxyphenol hydrochloride (purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Equipment:
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol
Step 1: Preparation of the Stock Solution
-
Rationale: Due to the compound's limited aqueous solubility, a high-concentration stock in DMSO is required. This minimizes the final DMSO concentration in the assay wells, reducing potential solvent toxicity to the bacteria.
-
Procedure:
-
Accurately weigh 10 mg of 2-Amino-4-methoxyphenol hydrochloride.
-
Dissolve in 1 mL of 100% sterile DMSO to achieve a 10 mg/mL (10,000 µg/mL) stock solution.
-
Use a vortex mixer and brief sonication if necessary to ensure complete dissolution.[4]
-
Step 2: Preparation of Bacterial Inoculum
-
Rationale: A standardized bacterial concentration is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
This initial suspension must be further diluted. Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.
-
Step 3: 96-Well Plate Preparation and Serial Dilution
-
Rationale: This creates a concentration gradient of the test compound, allowing for the determination of the lowest concentration that inhibits growth.
-
Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the 10 mg/mL stock solution to the wells in Column 1. This results in a total volume of 200 µL and a starting concentration of 5000 µg/mL.
-
Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Repeat this two-fold serial dilution process from Column 2 to Column 10.
-
After mixing in Column 10, discard 100 µL.
-
This will result in a concentration range from 5000 µg/mL to 9.77 µg/mL.
-
Step 4: Inoculation
-
Rationale: The final inoculum density in each well should be approximately 5 x 10⁵ CFU/mL, as recommended by CLSI guidelines.[11]
-
Procedure:
-
Add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11.
-
This will bring the final volume in each test well to 200 µL and dilute the compound concentrations by half. The final test concentrations will range from 2500 µg/mL to 4.88 µg/mL.
-
Step 5: Control Wells
-
Rationale: Controls are essential to validate the experiment.
-
Procedure:
-
Growth Control (Column 11): Contains 100 µL CAMHB and 100 µL of the working inoculum. This well should show turbidity, confirming the viability of the bacteria and the ability of the media to support growth.
-
Sterility Control (Column 12): Contains 200 µL of CAMHB only. This well should remain clear, confirming the sterility of the media and the aseptic technique.
-
Step 6: Incubation and Reading
-
Procedure:
-
Seal the plate (e.g., with a lid or adhesive seal) to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the U-bottom wells is also an indicator of growth.
-
The MIC is the lowest concentration of 2-Amino-4-methoxyphenol hydrochloride that shows no visible growth (i.e., the first clear well).[1]
-
Part 3: Data Interpretation, Troubleshooting, and Best Practices
Data Presentation
Results should be recorded in a clear, tabular format.
| Well Column | Compound Conc. (µg/mL) | Bacterial Growth (+/-) |
| 1 | 2500 | - |
| 2 | 1250 | - |
| 3 | 625 | - |
| 4 | 312.5 | - |
| 5 | 156.25 | + |
| 6 | 78.13 | + |
| 7 | 39.06 | + |
| 8 | 19.53 | + |
| 9 | 9.77 | + |
| 10 | 4.88 | + |
| 11 (Growth) | 0 | + |
| 12 (Sterility) | 0 | - |
| Resulting MIC: | 312.5 µg/mL |
Troubleshooting Common Issues
-
Precipitation of Compound: If the compound precipitates in the initial wells (high concentrations), the MIC value may be inaccurate. It is advisable to note the concentration at which precipitation occurs. If it interferes with the MIC reading, consider lowering the starting concentration of the stock solution.
-
Colored Compound: If 2-Amino-4-methoxyphenol hydrochloride imparts color to the media, visual determination of turbidity can be challenging. In such cases, using a growth indicator dye (e.g., resazurin) or comparing the turbidity of test wells to a control well containing only the compound in media can be helpful.
-
Contamination: Growth in the sterility control well (Column 12) indicates a breach in aseptic technique, invalidating the results. The experiment must be repeated.
-
No Growth in Growth Control: If the growth control well (Column 11) is clear, it indicates a problem with the bacterial inoculum or the growth medium. Ensure the bacterial strain is viable and the medium is correctly prepared.
Advanced Considerations: Minimum Bactericidal Concentration (MBC)
While the MIC determines the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) identifies the lowest concentration that kills the bacteria. To determine the MBC, a small aliquot from the clear wells (at and above the MIC) is subcultured onto agar plates. The lowest concentration that results in no growth on the agar after incubation is the MBC.
Conclusion
This application note provides a robust and scientifically grounded protocol for determining the MIC of 2-Amino-4-methoxyphenol hydrochloride. By integrating principles from CLSI and EUCAST guidelines with specific considerations for phenolic compounds, researchers can generate reliable and reproducible data. This is a crucial step in the systematic evaluation of this compound for its potential utility in the ongoing search for novel antimicrobial agents.
References
-
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). PMC - NIH. [Link]
-
Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. [Link]
-
THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC - NIH. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory. [Link]
-
Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.). ResearchGate. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
EUCAST MIC Determination Testing. (2026). Testing Laboratory. [Link]
-
2-Amino-4-methoxyphenol hydrochloride. (n.d.). precisionFDA. [Link]
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In vitro antioxidant activity assays for "2-Amino-4-methoxyphenol hydrochloride"
An Application Guide to the In Vitro Antioxidant Profiling of 2-Amino-4-methoxyphenol hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antioxidant activity of 2-Amino-4-methoxyphenol hydrochloride (CAS: 20734-76-3). Structurally, this compound is a phenolic amine, a class of molecules known for their potential to interact with and neutralize free radicals.[1][2][3] Its utility as an intermediate in the synthesis of pharmaceuticals and dyes warrants a thorough characterization of its bioactivity, including its antioxidant profile.[4][5] This guide details the rationale, mechanisms, and step-by-step protocols for a panel of four widely accepted antioxidant assays: DPPH, ABTS, FRAP, and ORAC. By employing assays that cover different antioxidant mechanisms—Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—this multi-faceted approach ensures a robust and comprehensive assessment of the compound's antioxidant potential.
Introduction: The Rationale for a Multi-Assay Approach
Antioxidant activity is a complex chemical property that cannot be adequately described by a single method.[6] The primary mechanisms by which antioxidants exert their effects are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce a target compound, which is often a radical, metal ion, or carbonyl. This transfer results in a measurable change, typically in color.
-
Hydrogen Atom Transfer (HAT): In HAT-based mechanisms, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction kinetics are a key measurement parameter.
No single assay can fully capture all aspects of a compound's antioxidant capacity. Therefore, a panel of assays is essential for a comprehensive profile.[9] This guide utilizes two SET-based assays (ABTS, FRAP) and one assay that proceeds via both SET and HAT (DPPH), alongside a purely HAT-based assay (ORAC), to provide a holistic view of the antioxidant properties of 2-Amino-4-methoxyphenol hydrochloride.
Logical Workflow for Antioxidant Profiling
The following diagram illustrates the comprehensive workflow for evaluating the antioxidant capacity of the target compound.
Caption: Principle of the DPPH radical scavenging assay.
A. Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Trolox or Ascorbic Acid (Positive Control)
-
Methanol (Spectroscopic Grade)
-
96-well microplates
-
Microplate spectrophotometer
B. Reagent Preparation
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the absorbance of this solution to 1.0 ± 0.1 at 517 nm using methanol. Store this solution in an amber bottle at 4°C. Rationale: The solution is stored in the dark to prevent light-induced degradation of the DPPH radical.
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Amino-4-methoxyphenol hydrochloride in methanol.
-
Positive Control Stock Solution (1 mg/mL): Prepare a stock solution of Trolox or Ascorbic Acid in methanol.
C. Assay Procedure
-
Prepare serial dilutions of the test compound and positive control in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of methanol to a well to serve as the blank.
-
Add 100 µL of methanol and 100 µL of DPPH solution to a well to serve as the negative control (A_control).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and positive control wells.
-
Incubate the plate in the dark at room temperature for 30 minutes. [10]7. Measure the absorbance of all wells at 517 nm (A_sample). [7] D. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
Application Note: The ABTS assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds. The ABTS radical is more reactive than the DPPH radical and is not subject to the same steric hindrance issues.
A. Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride (Test Compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (APS)
-
Trolox (Positive Control/Standard)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplates
-
Microplate spectrophotometer
B. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water. [11]2. Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of APS in 10 mL of ultrapure water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and APS solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [11]Rationale: This incubation period is necessary for the complete generation of the ABTS radical cation.
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [12] C. Assay Procedure
-
Prepare serial dilutions of the test compound and a Trolox standard curve (e.g., 200, 100, 50, 25, 12.5 µM).
-
Add 20 µL of each sample dilution or Trolox standard to respective wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
D. Data Analysis
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC). Plot the absorbance of the Trolox standards against their concentration to create a standard curve. Use the regression equation to determine the TEAC value for the test compound, expressed as µM of Trolox equivalents per mg of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note: This assay directly measures the electron-donating capacity of 2-Amino-4-methoxyphenol hydrochloride. It is a simple, rapid, and reproducible method. However, its physiological relevance is limited as the reaction is conducted at a non-physiological acidic pH of 3.6. [9] A. Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride (Test Compound)
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Trolox (Standard)
-
96-well microplates
-
Microplate spectrophotometer
B. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 100 mL of water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water. [9]4. FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [13]Warm this reagent to 37°C before use. Rationale: The pre-warming ensures the reaction proceeds at a consistent and optimal temperature.
C. Assay Procedure
-
Prepare a standard curve using ferrous sulfate (0-1000 µM) or Trolox.
-
Prepare dilutions of the test compound.
-
Add 20 µL of sample, standard, or blank (water) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for exactly 4 minutes. [13]6. Measure the absorbance at 593 nm.
D. Data Analysis
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
-
Determine the reducing power of the sample from the standard curve.
-
Express the results as µM Fe(II) equivalents or Trolox equivalents per mg of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Application Note: The ORAC assay is considered highly relevant biologically because it uses a peroxyl radical, a common reactive oxygen species in the human body, and is conducted at a physiological pH. [9]It measures the ability of 2-Amino-4-methoxyphenol hydrochloride to protect a fluorescent probe via a HAT mechanism.
A. Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride (Test Compound)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (Standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplates (for fluorescence)
-
Fluorescence microplate reader with temperature control
B. Reagent Preparation
-
Fluorescein Working Solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer. The final concentration in the well should be ~70 nM. Protect from light.
-
AAPH Solution: Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer to a final concentration of ~153 mM. [14]3. Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 6.25 to 100 µM) in phosphate buffer.
C. Assay Procedure
-
Add 25 µL of sample, Trolox standard, or blank (phosphate buffer) to the wells of a 96-well black plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader. [14][15]4. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector system.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. (Excitation: 485 nm, Emission: 520 nm). [15] D. Data Analysis
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each well. AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) where f₀ is the initial fluorescence reading and fᵢ is the fluorescence at time point i.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank. Net AUC = AUC_sample - AUC_blank [14]3. Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Calculate the ORAC value of the test compound from the standard curve and express the results as µM Trolox equivalents per mg of the compound.
Data Presentation and Interpretation
For a comprehensive report, results should be summarized in a clear, tabular format.
Table 1: Hypothetical Antioxidant Profile of 2-Amino-4-methoxyphenol hydrochloride
| Assay | Parameter | Result (Test Compound) | Result (Positive Control: Trolox) |
| DPPH | IC₅₀ (µg/mL) | 8.5 | 4.2 |
| ABTS | IC₅₀ (µg/mL) | 6.3 | 3.1 |
| FRAP | µM Fe(II) Eq./mg | 1250 | 2100 |
| ORAC | µM TE/mg | 1850 | 2100 (by definition) |
| Note: The data presented are for illustrative purposes only and do not represent actual experimental results. |
Interpretation: The hypothetical data suggest that 2-Amino-4-methoxyphenol hydrochloride possesses significant antioxidant activity through both electron/hydrogen donation (DPPH, ABTS, FRAP) and radical quenching via hydrogen atom transfer (ORAC). While its activity is shown to be slightly less potent than the standard Trolox in this example, the results confirm a strong, multi-faceted antioxidant profile, justifying further investigation into its potential applications in pharmaceutical and cosmeceutical development.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Enzyme-linked Immunosorbent Assay.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- ORAC Assay Protocol. (n.d.). Scribd.
- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). PMC.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc..
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc..
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
- FRAP Antioxidant Assay. (n.d.). G-Biosciences.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI.
- FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
- ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
- FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
- DPPH radical scavenging activity. (n.d.). Marine Biology.
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.).
- Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids. (n.d.). Benchchem.
- 2-Amino-4-metoxifenol. (n.d.). Chem-Impex.
- 2-Amino-4-methoxyphenol. (n.d.). Chem-Impex.
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Application Notes & Protocols: Derivatization of 2-Amino-4-methoxyphenol hydrochloride for Enhanced Analytical Detection
Abstract
This technical guide provides an in-depth exploration of derivatization strategies for the analytical determination of 2-Amino-4-methoxyphenol hydrochloride. Direct analysis of this compound, a key intermediate in the pharmaceutical and dye industries, is often hindered by its polarity and low volatility, leading to poor chromatographic performance.[1] This document details robust derivatization protocols, including silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and acylation for Gas Chromatography with Electron Capture Detection (GC-ECD), as well as a fluorescent labeling method for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The underlying chemical principles, step-by-step methodologies, and the rationale behind experimental choices are elucidated to empower researchers, scientists, and drug development professionals in achieving sensitive and selective quantification of this analyte.
Introduction: The Analytical Challenge of 2-Amino-4-methoxyphenol hydrochloride
2-Amino-4-methoxyphenol, also known as 2-hydroxy-5-methoxyaniline, is a bifunctional aromatic compound with the chemical formula C₇H₉NO₂.[2][3] It typically appears as a light yellow to brown crystalline solid with a melting point in the range of 133-143°C.[2][3][4] The presence of both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group imparts significant polarity to the molecule. While essential for its role as a synthetic building block, these functional groups present a considerable challenge for direct chromatographic analysis, particularly by gas chromatography.[1][4]
The primary analytical hurdles include:
-
Poor Volatility: The polar functional groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure, making it difficult to volatilize for GC analysis.[5]
-
Thermal Instability: At the elevated temperatures required for GC, the compound may be prone to degradation.
-
Poor Peak Shape: Interactions between the polar analyte and the stationary phase can lead to peak tailing and poor chromatographic resolution.[1]
-
Low Detector Response: Without a suitable chromophore or fluorophore, achieving low detection limits with common HPLC detectors like UV-Vis can be challenging.[6]
To overcome these limitations, chemical derivatization is an indispensable strategy.[1] This process involves chemically modifying the analyte to produce a new compound with more favorable analytical properties.[7] The primary goals of derivatizing 2-Amino-4-methoxyphenol are to:
-
Increase volatility and thermal stability for GC analysis.[1][5]
-
Improve chromatographic behavior and peak symmetry.[7]
This guide provides detailed protocols for three effective derivatization techniques tailored for different analytical platforms.
Chemical Structure and Properties
A clear understanding of the analyte's structure is fundamental to designing effective derivatization strategies.
Sources
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- 8. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Solubilizing 2-Amino-4-methoxyphenol Hydrochloride for Biological Assays
Welcome to the technical support guide for 2-Amino-4-methoxyphenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. As an intermediate in pharmaceutical and dye synthesis with known antioxidant properties, its effective use is paramount.[1][2] However, its solubility characteristics in physiological buffers can present a significant challenge.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility hurdles. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Successful solubilization begins with understanding the compound's inherent properties. 2-Amino-4-methoxyphenol is supplied as a hydrochloride (HCl) salt to improve its stability and initial aqueous solubility compared to the free base.[3] The key to its behavior in solution lies in its two ionizable groups: the amino group and the phenolic hydroxyl group.
The Critical Role of pH: The solubility of aminophenols is profoundly influenced by pH because it dictates which form of the molecule is present.[4][5]
-
Low pH (Acidic): The amino group is protonated (-NH₃⁺), making the molecule a positively charged cation. This form is generally highly soluble in water.
-
Neutral pH (Physiological): As the pH increases towards neutral, the amino group can become deprotonated (-NH₂). This neutral or zwitterionic form is often significantly less water-soluble, which is the primary reason for precipitation in common biological buffers like PBS (pH 7.4).
-
High pH (Alkaline): At higher pH values, the phenolic hydroxyl group deprotonates (-O⁻), forming a negatively charged anion, which again increases water solubility.
This relationship is visualized in the diagram below.
Caption: pH-dependent ionization states of 2-Amino-4-methoxyphenol.
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source |
| Synonyms | 2-Hydroxy-5-methoxyaniline HCl; 4-Methoxy-2-aminophenol HCl | [1][6] |
| Molecular Formula | C₇H₉NO₂ · HCl | [6] |
| Molecular Weight | 175.61 g/mol | [6] |
| Appearance | Light yellow to brown crystalline powder/solid | [7] |
| pKa (related compound) | Amino group: ~5.5; Phenolic group: ~10.3 (for 4-aminophenol) | [8] |
| Storage | 2-8°C, sealed, away from moisture and light, air sensitive | [9] |
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with 2-Amino-4-methoxyphenol hydrochloride in a direct question-and-answer format.
Q1: What is the best solvent for preparing a high-concentration stock solution?
For initial stock preparation, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the solvent of choice due to the high solubility of the free base form, up to 50 mg/mL.[9]
Expert Insight: It is crucial to use anhydrous (dry) DMSO. The free base form of the compound is hygroscopic, and water contamination in the DMSO can significantly reduce solubility and potentially promote degradation.[9] Always use freshly opened or properly stored anhydrous DMSO. See Protocol 1 for a detailed methodology.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?
This is the most common challenge. This phenomenon, often termed "crashing out," occurs because the compound's concentration in the final solution exceeds its maximum solubility under those specific aqueous conditions.
Causality:
-
Solvent Shift: You are moving the compound from a high-solubility environment (DMSO) to a low-solubility one (aqueous buffer).
-
pH Shift: As explained in Section 1, your neutral buffer (pH ~7.4) promotes the formation of the less soluble neutral form of the molecule, causing it to precipitate.
Troubleshooting Workflow:
Follow this decision tree to systematically resolve the precipitation issue.
Caption: Troubleshooting workflow for compound precipitation.
Q3: I'm observing a color change (e.g., browning) in my solution over time. What does this mean and how can I fix it?
A color change, particularly to brown or black, is a strong indicator of oxidation .[10] Phenolic compounds are susceptible to auto-oxidation, especially in neutral or alkaline solutions exposed to air. This process degrades your compound, leading to inaccurate and non-reproducible results.
Preventative Measures:
-
Prepare Fresh: Always prepare working solutions immediately before use.
-
Protect from Light: Store stock and working solutions in amber vials or cover them with foil.
-
Limit Air Exposure: For maximum stability, overlay stock solutions with an inert gas like argon or nitrogen before sealing.
-
Maintain Low Temperature: Keep solutions on ice during the experiment whenever possible.
Q4: What is the maximum concentration of DMSO I can tolerate in my cell-based assay?
While an excellent solvent, DMSO can exert biological effects and cytotoxicity at higher concentrations.[11]
Best Practices:
-
General Rule: Aim to keep the final concentration of DMSO in your assay below 0.5% (v/v) . Some robust cell lines may tolerate up to 1%, but this should be validated.[12][13]
-
Vehicle Control is Mandatory: Always include a control group that is treated with the same final concentration of DMSO (or other solvent systems) as your experimental group. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[14]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing and handling 2-Amino-4-methoxyphenol hydrochloride.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for creating a concentrated stock solution for long-term storage.[9][15]
-
Pre-Weigh Compound: Allow the vial of 2-Amino-4-methoxyphenol hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate Mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight (175.61 g/mol ) × 1000 mg/g
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed compound.
-
Aid Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming (up to 37°C) can also be applied.
-
Verification: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C for long-term stability.[9]
Protocol 2: General Procedure for Diluting Stock into Aqueous Buffers
This method minimizes the risk of precipitation during the critical dilution step.
-
Prepare Buffer: Dispense the final volume of your aqueous buffer (e.g., PBS, cell culture media) into a sterile tube.
-
Vortexing Dilution: While vigorously vortexing the tube of aqueous buffer, add the required volume of the DMSO stock solution dropwise directly into the vortex. This rapid mixing helps to disperse the compound quickly, preventing the formation of localized high-concentration zones that can lead to precipitation.
-
Final Inspection: After addition, continue to vortex for another 15-30 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution is not clear, you must lower the final concentration (see Troubleshooting Q2).
Protocol 3: Advanced Formulation with SBE-β-CD for Challenging Assays
For applications requiring higher concentrations where simple dilution fails, a formulation using a solubilizing excipient like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be highly effective.[9]
-
Prepare Excipient Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer. Ensure it is fully dissolved and clear.
-
Calculate Volumes: Determine the volumes needed. For example, to make a 1 mL final solution, you might use 100 µL of a concentrated DMSO stock and 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Add the concentrated DMSO stock solution to the SBE-β-CD solution.
-
Homogenize: Mix thoroughly by vortexing until a clear, homogeneous solution is formed. This approach encapsulates the drug molecule, significantly enhancing its aqueous solubility.[9]
References
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Retrieved from [Link]
-
Holen, H. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
He, M., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2025). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023). Preparation of Standard HCl Solution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MDPI. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Technical Support Center: Optimizing Aqueous Solubility of 2-Amino-4-methoxyphenol hydrochloride via pH Adjustment
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the aqueous solubility of 2-Amino-4-methoxyphenol hydrochloride. We will delve into the chemical principles governing its solubility and provide actionable, step-by-step protocols for achieving desired concentrations through precise pH control.
The Challenge: Understanding the Solubility of 2-Amino-4-methoxyphenol hydrochloride
2-Amino-4-methoxyphenol hydrochloride is an amphoteric molecule, meaning it possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups.[1] Its hydrochloride salt form is typically supplied to enhance initial water solubility. However, achieving high or specific concentrations in aqueous media often requires careful pH adjustment. The solubility is critically dependent on the ionization state of the amino and hydroxyl groups, which is directly controlled by the pH of the solution.[1][2]
The molecule exists in three primary forms in an aqueous environment, dictated by the solution's pH relative to the pKa values of its functional groups:
-
Cationic Form (Low pH): In strongly acidic conditions, the amino group is protonated (-NH3+), and the phenolic hydroxyl group is in its neutral form (-OH). This positively charged species generally exhibits good water solubility.
-
Zwitterionic/Neutral Form (Intermediate pH): Near the isoelectric point, the molecule can exist as a neutral species or a zwitterion, where the amino group is protonated and the hydroxyl group is deprotonated. This form typically has the lowest aqueous solubility.
-
Anionic Form (High pH): In alkaline conditions, the phenolic hydroxyl group is deprotonated (-O-), and the amino group is in its neutral form (-NH2). This negatively charged species also tends to have higher water solubility.
The key to maximizing solubility is to shift the equilibrium towards the more soluble cationic or anionic forms by adjusting the pH away from the isoelectric point.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with 2-Amino-4-methoxyphenol hydrochloride.
Q1: Why is my 2-Amino-4-methoxyphenol hydrochloride not fully dissolving in water even though it's a hydrochloride salt?
A1: While the hydrochloride salt form improves solubility compared to the free base, its dissolution in neutral water can still be limited. When dissolved, the salt of a weak base and a strong acid creates a slightly acidic solution. However, this pH might be close to the compound's isoelectric point where it has minimal solubility. To achieve higher concentrations, you will likely need to adjust the pH further into the acidic or basic range.
Q2: At what pH should I expect the maximum and minimum solubility for this compound?
Q3: I adjusted the pH and the compound dissolved, but now I see precipitation. What happened?
A3: This is a common phenomenon known as "crashing out." It can occur for several reasons:
-
Buffer Capacity Exceeded: If you are using a buffer solution, adding a significant amount of the hydrochloride salt (which is acidic) may have exhausted the buffer's capacity, causing a pH shift back towards the isoelectric point.
-
Temperature Effects: Solubility is often temperature-dependent. If you dissolved the compound at a higher temperature and then allowed it to cool, it may have become supersaturated at the lower temperature, leading to precipitation.
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, this can reduce its overall solubility.
Q4: Can I use any acid or base to adjust the pH?
A4: While technically many acids and bases will alter the pH, the choice of reagent is critical for experimental integrity. It is highly recommended to use a well-characterized buffer system to maintain a stable pH.[4][5] For simple pH adjustments, dilute solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used. However, be aware that strong acids and bases can cause localized pH "hot spots" during addition, which could potentially lead to degradation of the compound. Always add the acid or base dropwise with vigorous stirring.
Q5: How can I determine the optimal pH for my desired concentration without extensive trial and error?
A5: A systematic approach is best. You can perform a solubility titration. This involves preparing a saturated solution of your compound and then titrating it with an acid or base while monitoring the pH and the amount of dissolved solid.[6] Alternatively, you can prepare a series of small-scale experiments using different buffers across a range of pH values to determine the solubility profile.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in neutral water. | The pH of the solution is near the isoelectric point of the compound, leading to minimal solubility. | Adjust the pH of the aqueous solvent before adding the compound. For increased solubility, aim for a pH below 4 or above 11. Use a suitable buffer for stable pH control. |
| Precipitation occurs after initial dissolution. | The solution has become supersaturated due to a change in temperature or pH. The buffer capacity may have been exceeded. | Re-check and adjust the pH. Ensure the solution is maintained at a constant temperature. If using a buffer, consider increasing its concentration to improve its buffering capacity. |
| The solution color changes significantly upon pH adjustment. | Aminophenols can be susceptible to oxidation, especially at higher pH values. This can lead to the formation of colored byproducts. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when working with basic solutions. Use deoxygenated water. Prepare solutions fresh and store them protected from light. |
| Inconsistent solubility results between experiments. | Variations in the final pH, temperature, or purity of the compound or solvent. | Standardize your protocol. Always use a calibrated pH meter for accurate measurements. Control the temperature of your solutions. Use high-purity water and reagents. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
This protocol describes how to prepare a solution of 2-Amino-4-methoxyphenol hydrochloride at a target concentration by pre-adjusting the solvent pH.
Materials:
-
2-Amino-4-methoxyphenol hydrochloride
-
High-purity water (e.g., deionized, distilled)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Determine the target pH for your desired concentration. For enhanced solubility, a starting point of pH 3.0 is recommended.
-
In a beaker, place a volume of high-purity water slightly less than your final target volume.
-
Begin stirring the water with a magnetic stir bar.
-
Place the calibrated pH probe into the water.
-
Slowly add 0.1 M HCl dropwise until the pH of the water reaches your target pH (e.g., 3.0).
-
Once the pH is stable, slowly add the pre-weighed 2-Amino-4-methoxyphenol hydrochloride to the stirring acidic water.
-
Allow the solution to stir until the compound is fully dissolved. If it does not dissolve completely, you may need to adjust the pH to a more acidic value.
-
Once dissolved, transfer the solution to a volumetric flask and add the pH-adjusted water to reach the final desired volume.
Protocol 2: Determining the pH-Solubility Profile
This protocol provides a method to systematically determine the solubility of 2-Amino-4-methoxyphenol hydrochloride at different pH values.
Materials:
-
A series of buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a fixed ionic strength.
-
2-Amino-4-methoxyphenol hydrochloride
-
Small vials or test tubes
-
Shaker or rotator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a series of buffer solutions covering the pH range of interest (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
To a series of vials, add a fixed volume of each buffer solution (e.g., 1 mL).
-
Add an excess amount of 2-Amino-4-methoxyphenol hydrochloride to each vial. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them on a shaker or rotator at a constant temperature for a period sufficient to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility (concentration) as a function of pH to generate a pH-solubility profile.
Visualizing the Concepts
Diagram 1: pH-Dependent Ionization and Solubility
This diagram illustrates the relationship between pH and the predominant ionic form of 2-Amino-4-methoxyphenol, and how this influences its aqueous solubility.
Caption: pH effect on ionization and solubility.
Diagram 2: Experimental Workflow for Solubility Determination
This workflow outlines the key steps in determining the pH-solubility profile of the compound.
Caption: Workflow for pH-solubility profile.
References
-
Chem-Impex. (n.d.). 2-Amino-4-methoxyphenol. Retrieved from [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Biology LibreTexts. (2025). 11: Creating Buffer Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxyphenol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). LAB REPORT Buffer and PH Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. Retrieved from [Link]
-
MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Bellevue College. (n.d.). Lab 4: Designing and Preparing a Buffer. Retrieved from [Link]
-
ResearchGate. (2020). Preparing standard buffer solutions: How can I do it?. Retrieved from [Link]
-
OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
PubMed. (n.d.). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-amino-4-methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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- 1. solubilityofthings.com [solubilityofthings.com]
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- 5. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-4-methoxyphenol Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 2-Amino-4-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles.
Introduction to Recrystallization of 2-Amino-4-methoxyphenol Hydrochloride
Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For 2-Amino-4-methoxyphenol hydrochloride, a polar aromatic amine salt, selecting the appropriate solvent system is critical to effectively remove impurities and obtain a high-quality crystalline product. This guide will walk you through the nuances of this purification process, from solvent selection to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-Amino-4-methoxyphenol hydrochloride?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For a hydrochloride salt of a phenolic amine, polar protic solvents are generally a good starting point. While a specific validated solvent for this exact compound is not extensively documented in publicly available literature, a mixture of a lower alcohol (like isopropanol or ethanol ) and water is a highly recommended starting point. The free base, 2-Amino-4-methoxyphenol, has been successfully recrystallized from isopropyl alcohol[1]. The hydrochloride salt's increased polarity suggests that a slightly more polar solvent system would be effective. An acidic aqueous solution can also be used, as converting the aminophenol to its hydrochloride salt increases its water solubility, which is beneficial for processes like decolorization with activated charcoal.
Q2: My crude 2-Amino-4-methoxyphenol hydrochloride is discolored. How can I remove the color?
A2: Colored impurities are common in aminophenol compounds due to oxidation. These can often be effectively removed using activated charcoal. After dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal to the solution. It is crucial not to add too much, as this can lead to a significant loss of your desired product. Heat the mixture with the charcoal for a short period and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Q3: What is "oiling out" and why does it happen with my compound?
A3: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid (an oil) rather than a solid. This often occurs when the solution is highly supersaturated at a temperature that is above the melting point of the impure compound. The presence of impurities can also lower the melting point of the compound, making oiling out more likely.
Q4: How can I prevent and remedy "oiling out"?
A4: To prevent oiling out, you can try a few strategies:
-
Use more solvent: This will reduce the saturation level of the solution.
-
Cool the solution more slowly: Slow cooling allows for the orderly formation of crystals.
-
Use a different solvent system: A solvent with a lower boiling point might be beneficial.
If your compound has already oiled out, you can try to redissolve the oil by heating the solution and adding more solvent. Then, allow it to cool more slowly. Vigorous stirring while cooling can sometimes help to induce crystallization.
Q5: What is a typical expected yield for this recrystallization?
A5: The yield will depend on the purity of your starting material and the chosen solvent system. A successful recrystallization will inevitably involve some loss of product that remains in the mother liquor. A yield of 80-90% would be considered very good. For the synthesis of the free base, a yield of 93% has been reported after recrystallization, which can serve as a benchmark[1].
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 2-Amino-4-methoxyphenol hydrochloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution is supersaturated: Crystal nucleation has not been initiated. | - Boil off some of the solvent to increase the concentration of the solute. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface, or add a seed crystal of the pure compound.[2] - Cool to a lower temperature: Use an ice bath or an ice-salt bath to further decrease the solubility. |
| Crystals Form Too Quickly | - The solution was cooled too rapidly: This can trap impurities within the crystal lattice. - The solution is too concentrated. | - Reheat the solution to redissolve the crystals. - Add a small amount of additional solvent and allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a period of 20 minutes.[2] |
| "Oiling Out" | - The melting point of the impure compound is lower than the temperature of the solution at the point of saturation. - High concentration of impurities. | - Reheat the solution to dissolve the oil. - Add more solvent to decrease the saturation temperature. - Consider a different solvent system, potentially one with a lower boiling point. - If impurities are suspected, consider a preliminary purification step or the use of activated charcoal. |
| Low Recovered Yield | - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration. - Excessive washing of the filtered crystals. | - Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. - Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crystallizing out. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | - The chosen solvent is not effective at separating the specific impurities present. - Crystallization occurred too quickly, trapping impurities. - The impurities have very similar solubility profiles to the desired compound. | - Perform a second recrystallization, possibly with a different solvent or a solvent mixture. - Ensure slow cooling to allow for selective crystallization. - Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. |
Experimental Protocol: Recrystallization of 2-Amino-4-methoxyphenol Hydrochloride
This protocol is a recommended starting point and may require optimization based on the specific nature and purity of your crude material.
Materials:
-
Crude 2-Amino-4-methoxyphenol hydrochloride
-
Isopropanol (or Ethanol)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Buchner funnel and filter flask
-
Filter paper
Workflow Diagram:
Caption: Recrystallization workflow for 2-Amino-4-methoxyphenol hydrochloride.
Step-by-Step Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 2-Amino-4-methoxyphenol hydrochloride in an Erlenmeyer flask.
-
Start with a solvent mixture of isopropanol and water (e.g., 9:1 or 4:1 v/v). Add a small amount of the solvent mixture to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate. Add more hot solvent mixture in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask and gently heat it for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the crystals to a watch glass or a drying dish and dry them completely, preferably in a vacuum oven at a low temperature.
-
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common recrystallization issues.
References
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Molecules | Free Full-Text | Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020, April 21). MDPI. [Link]
-
How to Carry Out a Recrystallization. (2013, February 4). YouTube. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
-
Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. [Link]
-
Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
Stability of "2-Amino-4-methoxyphenol hydrochloride" in aqueous solutions and cell culture media
Technical Support Center: Stability and Handling of 2-Amino-4-methoxyphenol Hydrochloride
Welcome to the technical support guide for "2-Amino-4-methoxyphenol hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in aqueous solutions and cell culture media. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-4-methoxyphenol hydrochloride and what are its common applications?
2-Amino-4-methoxyphenol hydrochloride is a chemical compound used as an intermediate in the synthesis of various molecules, particularly in the development of dyes and pharmaceuticals.[1][2] Its chemical structure, containing both an amino and a hydroxyl group, makes it a versatile building block but also susceptible to degradation.
Q2: What are the primary stability concerns with 2-Amino-4-methoxyphenol hydrochloride?
Like many aminophenols, 2-Amino-4-methoxyphenol hydrochloride is prone to oxidation, which is the main cause of its degradation.[3] This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen.[4] Oxidation can lead to the formation of colored byproducts, which can interfere with experimental assays and potentially exhibit different biological activities.
Q3: How should I store the solid compound and its stock solutions?
The solid form of 2-Amino-4-methoxyphenol hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.[3][5] Stock solutions, especially in organic solvents like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is also advisable to protect solutions from light.[6]
Q4: Can I expect 2-Amino-4-methoxyphenol hydrochloride to be stable in my cell culture medium?
The stability of 2-Amino-4-methoxyphenol hydrochloride in cell culture media (e.g., DMEM, RPMI-1640) can be variable and is a significant concern. Phenolic compounds can interact with components in the media, leading to the generation of hydrogen peroxide and other reactive oxygen species, which can affect both the compound's stability and the health of the cells.[7] It is crucial to perform a stability study of the compound in your specific cell-free medium under your experimental conditions (e.g., 37°C, 5% CO2).[6][8]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with 2-Amino-4-methoxyphenol hydrochloride.
Issue 1: Discoloration of Solutions
Problem: My aqueous solution or cell culture medium containing 2-Amino-4-methoxyphenol hydrochloride has turned brown/pink.
Potential Cause: This is a classic sign of oxidation. Aminophenols are susceptible to oxidation, which leads to the formation of colored quinone-imine products.[3][9] This process is often accelerated by alkaline pH, exposure to air (oxygen), and light.[4][10]
Solutions:
-
pH Control: Prepare aqueous solutions in a slightly acidic buffer (pH < 7) if your experimental design allows. The hydrochloride salt form helps to maintain a lower pH initially.
-
Use of Antioxidants: Consider adding antioxidants like ascorbic acid to your stock solutions, but be mindful of their potential effects on your experimental system.
-
Degas Solutions: For preparing aqueous solutions, using deoxygenated water (e.g., by bubbling with nitrogen or argon gas) can help minimize oxidation.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Problem: I am observing high variability in my biological assays when using 2-Amino-4-methoxyphenol hydrochloride.
Potential Causes:
-
Compound Degradation: The compound may be degrading in the cell culture medium over the course of your experiment, leading to a decrease in the effective concentration.
-
Interaction with Media Components: Phenolic compounds can interact with components of the cell culture medium, such as amino acids and vitamins, potentially altering their activity or generating cytotoxic byproducts.[7][11]
-
Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., plates, tubes), reducing its bioavailable concentration.
Solutions:
-
Perform a Stability Study: It is highly recommended to determine the stability of 2-Amino-4-methoxyphenol hydrochloride in your specific cell culture medium. A general protocol is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, design your experiments with the shortest possible incubation times.
-
Use Low-Binding Plasticware: To mitigate adsorption, use low-protein-binding microplates and pipette tips.[8]
-
Include Proper Controls: Always include a vehicle control (the solvent used to dissolve the compound) and a time-zero control in your experiments.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides a general guideline for preparing stock solutions of 2-Amino-4-methoxyphenol hydrochloride.
Materials:
-
2-Amino-4-methoxyphenol hydrochloride powder
-
Anhydrous DMSO or ethanol
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weigh the required amount of 2-Amino-4-methoxyphenol hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6]
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of 2-Amino-4-methoxyphenol hydrochloride in a specific cell culture medium using HPLC or UV-Vis spectrophotometry.[6][8]
Materials:
-
Stock solution of 2-Amino-4-methoxyphenol hydrochloride
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of 2-Amino-4-methoxyphenol hydrochloride in your cell culture medium at the final concentration you plan to use in your experiments (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes or wells of a culture plate.
-
Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately store it at -80°C to stop any further degradation.[6]
-
Once all time points are collected, analyze the concentration of the intact compound in each sample using a validated analytical method.
Analytical Methods:
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is a robust method for quantifying the parent compound. A C18 column is often suitable for separating aminophenols.[12][13][14]
-
UV-Vis Spectrophotometry: This method can be used to monitor the degradation by observing the decrease in absorbance at the λmax of the parent compound or the appearance of new peaks corresponding to degradation products.[3][7][15]
Data Analysis:
Plot the concentration of 2-Amino-4-methoxyphenol hydrochloride against time to determine its degradation profile and calculate its half-life in the medium.
Visualizations
Caption: Experimental workflow for assessing the stability of 2-Amino-4-methoxyphenol hydrochloride in cell culture media.
Caption: Putative oxidative degradation pathway of 2-Amino-4-methoxyphenol.
Summary of Key Stability Factors
| Factor | Influence on Stability | Recommendation |
| pH | Higher pH (>7) significantly accelerates oxidation. | Maintain solutions at a neutral or slightly acidic pH. |
| Light | UV and visible light can promote photodegradation. | Protect all solutions from light using amber vials or foil. |
| Oxygen | Atmospheric oxygen is a key driver of oxidative degradation. | Prepare solutions with deoxygenated solvents and minimize headspace in vials. |
| Temperature | Higher temperatures increase the rate of degradation. | Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. |
| Media Components | Can interact with the compound, leading to degradation and artifact generation. | Perform stability tests in the specific cell culture medium to be used. |
References
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]
-
Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1229-1233. [Link]
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ACS Pharmacology & Translational Science. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]
-
Rho, S. J., Mun, S., Park, J., & Kim, Y. R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1457. [Link]
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NIH. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
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SciSpace. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. [Link]
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PromoCell. Troubleshooting guide for cell culture. [Link]
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Polish Journal of Food and Nutrition Sciences. (2003). A rapid hplc method for determination of major phenolic acids in plant material. [Link]
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PubChem. 4-Aminophenol. [Link]
-
Long, L. H., Clement, M. V., & Halliwell, B. (2000). Can apple antioxidants inhibit tumor cell proliferation? Generation of H(2)O(2) during interaction of phenolic compounds with cell culture media. Biochemical and biophysical research communications, 273(2), 508–511. [Link]
- Google Patents. US3177256A - Method of preparing para-aminophenol.
-
The Analyst. (1998). Simultaneous kinetic spectrophotometric determination of o-, m-and p-aminophenol using partial least squares calibration. [Link]
-
ResearchGate. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
-
NIH. (2011). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]
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MDPI. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
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MIT. Handling air-sensitive reagents AL-134. [Link]
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PubMed. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. [Link]
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Wikipedia. Oxidative coupling of phenols. [Link]
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ResearchGate. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
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Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Scientific Research Publishing. (2014). Effect of Interaction Phenolic Compounds with Milk Proteins on Cell Line. [Link]
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ResearchGate. (2014). Preparation of p-aminophenol from electrochemical reduction of nitrobenzene. [Link]
- Google Patents.
-
ResearchGate. (2023). Predicting the Activity of Methoxyphenol Derivatives Antioxidants: Ii. Importance of the Nature of the Solvent on the Mechanism, a Dft Study. [Link]
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NIH. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]
-
PubMed. (2024). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. [Link]
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ResearchGate. (2014). How to adapt the cells from RPMI TO DMEM medium?[Link]
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Patsnap Synapse. (2025). What's the Difference Between DMEM and RPMI?[Link]
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- 4. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improved hydrogenation process for preparing 4-aminophenol - Patent 0289297 [data.epo.org]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. metrohm.com [metrohm.com]
Troubleshooting peak tailing of "2-Amino-4-methoxyphenol hydrochloride" in GC-MS
Topic: Troubleshooting Peak Tailing of 2-Amino-4-methoxyphenol hydrochloride
This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-4-methoxyphenol hydrochloride. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the underlying chemical principles and provides a logical, systematic approach to diagnosing and solving this common chromatographic challenge.
Introduction to the Challenge
2-Amino-4-methoxyphenol is a polar, active compound containing both a primary amine (-NH2) and a hydroxyl (-OH) group.[1] These functional groups, particularly their active hydrogens, are highly prone to forming strong hydrogen bonds with active sites within the GC system.[2][3][4] This interaction is the primary cause of poor chromatographic performance, manifesting as significant peak tailing, which compromises peak integration, accuracy, and overall sensitivity.[4][5] The hydrochloride salt form is non-volatile and requires analysis in its free-base form or, more effectively, after derivatization to achieve reliable results.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is fundamentally causing my 2-Amino-4-methoxyphenol peak to tail?
A1: The issue is almost certainly rooted in secondary chemical interactions between your analyte and active sites within your GC system.[7][8]
-
Analyte Chemistry: 2-Amino-4-methoxyphenol has two highly polar, protic functional groups: a phenol (-OH) and an aromatic amine (-NH2). These groups are strong hydrogen bond donors.
-
System Activity: The GC flow path, especially glass components like the inlet liner and the column, contains surface silanol groups (Si-OH).[2][3][9] These silanols are acidic and act as powerful hydrogen bond acceptors.
-
The Interaction: As the analyte molecules travel through the system, some are temporarily adsorbed onto these active sites via hydrogen bonding. This reversible, but strong, interaction means they lag behind the bulk of the analyte band, resulting in an asymmetrical, tailing peak.[7][9] Irreversible adsorption can also occur, leading to a loss of response.[9][10]
Q2: How can I determine if the tailing is a chemical issue (active sites) or a physical one (system setup)?
A2: This is a critical diagnostic step. The key is to observe the behavior of other peaks in your chromatogram.[7][11]
-
If ONLY polar analytes like 2-Amino-4-methoxyphenol are tailing while non-polar compounds (e.g., alkanes) in the same run have symmetrical peaks, the problem is chemical in nature—unwanted interactions with active sites.[7][12]
-
If ALL peaks in the chromatogram are tailing , including the solvent peak and any non-polar analytes, the issue is likely physical or mechanical.[8][12] This points to a disruption in the carrier gas flow path. Common causes include:
-
A poor column cut: A jagged or angled cut creates turbulence at the column entrance.[12]
-
Improper column installation: Positioning the column too high or too low in the inlet creates unswept (dead) volumes.[12][13]
-
System Contamination: Non-volatile residue from previous injections has contaminated the liner or the front of the column.[11][13]
-
Q3: I've confirmed it's a chemical activity issue. Where should I start troubleshooting?
A3: Always start with the inlet. The inlet is the first and hottest surface your analyte contacts, making it the most common source of activity.[9][13] Routine inlet maintenance is essential.[13]
-
Replace the Inlet Liner: The liner is a consumable item. Over time, its deactivation layer wears away, exposing active silanol groups.[5] Replace it with a new, properly deactivated liner. For a basic compound like 2-Amino-4-methoxyphenol, a base-deactivated liner is often a superior choice over standard deactivations as it is specifically designed to minimize interactions with amines and other basic compounds.[14]
-
Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating new active sites.[15]
-
Check the O-ring and Gold Seal: Ensure these seals are clean and creating a proper connection. Contamination can build up here as well.[3][13]
Q4: Inlet maintenance helped, but didn't fully solve the tailing. What is the next step?
A4: The next place to look is the analytical column itself. Active sites can be present on the column, particularly at the inlet end where contamination from the sample matrix accumulates.
-
Trim the Column: Remove 15-20 cm from the front of the column.[8][16] This removes the section most likely to be contaminated with non-volatile residues or thermally degraded stationary phase, exposing a fresh, inert surface.
-
Condition the Column: After trimming and reinstalling, properly condition the column according to the manufacturer's instructions to remove any oxygen and contaminants.
-
Evaluate Column Choice: Ensure you are using an appropriate column. For polar, active compounds, a column with a low-bleed, inert stationary phase is critical. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5ms) is a common starting point, but an "amine-specific" or wax-based column may provide better inertness for this analyte.[17][18] Matching the column polarity to the analyte polarity is a good general practice.[19][20]
Q5: I am still struggling with peak shape. Is there a more robust solution?
A5: Yes. For highly active compounds like 2-Amino-4-methoxyphenol, the most effective and reliable solution is chemical derivatization .[6][21]
Derivatization is a chemical reaction that converts the polar, active -OH and -NH2 groups into less polar, non-active, and more volatile functional groups.[21][22] This fundamentally eliminates the root cause of the problem: the ability to hydrogen bond with active sites. The most common method for phenols and amines is silylation .[21] This process replaces the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[21][23]
The benefits are dramatic:
-
Eliminates peak tailing and improves peak symmetry.
-
Increases analyte volatility, allowing for lower elution temperatures.
-
Improves thermal stability, preventing on-column degradation.[21]
-
Enhances sensitivity and detection limits.[21]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for 2-Amino-4-methoxyphenol.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Experimental Protocols & Data
Protocol 1: Systematic GC Inlet Maintenance
This protocol details the steps for refreshing the GC inlet to eliminate it as a source of activity.
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 40°C). Turn off carrier gas flow at the instrument controller.
-
Vent Mass Spectrometer: If applicable, follow the manufacturer's procedure to vent the MS.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner. Use clean, lint-free gloves and forceps.
-
Inspect and Clean: Visually inspect the inside of the inlet for any debris or discoloration. While it is disassembled, it is a good time to clean the metal surfaces if necessary, following manufacturer guidelines.
-
Install New Consumables:
-
Place a new, deactivated O-ring on the new liner.
-
Using clean forceps, insert the new base-deactivated liner into the inlet.
-
Place a new, pre-conditioned septum in the septum nut.
-
-
Reassemble and Reinstall Column: Reassemble the inlet. Trim the column (if necessary, see Protocol Q4) and reinstall it to the correct depth as specified by the manufacturer.
-
Leak Check: Restore carrier gas flow and perform a thorough leak check at the inlet fitting using an electronic leak detector.
-
Equilibrate: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.
Protocol 2: Silylation Derivatization of 2-Amino-4-methoxyphenol
This protocol provides a general procedure for silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Sample Preparation:
-
Ensure your sample extract containing 2-Amino-4-methoxyphenol is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water is incompatible with silylation reagents.
-
If starting from the hydrochloride salt, it must be neutralized to the free base and extracted into an organic solvent first.[6]
-
-
Reagent Addition: To the dried sample residue in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly. Heat the vial at 70°C for 30 minutes in a heating block or oven. This will derivatize both the -OH and -NH2 groups.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample. The resulting molecule will be the di-TMS derivative of 2-Amino-4-methoxyphenol, which is much more volatile and non-polar.
Data: Impact of Troubleshooting Steps on Peak Shape
The following table summarizes the expected outcomes of the troubleshooting actions on the peak asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak and values > 1.2 often indicate problematic tailing.
| Troubleshooting Step | Parameter Changed | Expected Outcome on Peak Asymmetry (As) | Rationale |
| Initial State | Baseline | As > 1.8 | Strong interaction of polar analyte with active sites throughout the system. |
| Inlet Maintenance | Replaced liner with a new, base-deactivated liner. | As = 1.3 - 1.6 | Eliminates the largest source of activity, significantly improving peak shape. Residual tailing is due to column activity.[14][24] |
| Column Trimming | Removed 20 cm from the column inlet. | As = 1.1 - 1.3 | Removes accumulated non-volatile matrix and active sites at the head of the column, further improving symmetry.[13][16] |
| Derivatization | Silylation of -OH and -NH2 groups. | As = 0.9 - 1.1 | Converts active functional groups to inert TMS-ethers/amines, completely preventing hydrogen bonding and yielding a highly symmetrical peak.[21][22] |
References
- Fixing GC Peak Tailing for Cleaner Results. (2025).
- What Causes Tailing In Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent Technologies.
- GC Troubleshooting—Tailing Peaks. (2018). Restek Resource Hub.
- Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech.
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A.
- The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC North America.
- AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI.
- Deactivated GC Inlet Liners. The Analytical Scientist.
- Polar GC Columns. Thermo Fisher Scientific - US.
- GC column selection: polarity vs selectivity. Phenomenex.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- GC Inlet Liner Selection, Part III: Inertness. (2019). Restek.
- General derivatization mechanism for phenol with MTBSTFA.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- GC Column Types & Selection Guide. Shimadzu.
- What Is Derivatization In GC-MS? (2025). Chemistry For Everyone - YouTube.
- Choosing a Capillary GC Column. Merck.
- GC Troubleshooting: Common Issues & How to Fix Them. (2025). Technology Networks.
- GC Troubleshooting. Sigma-Aldrich.
- Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Inlet Activity.
- 2-Amino-4-methoxyphenol | C7H9NO2 | CID 1419108. PubChem.
- 2-Amino-4-methoxyphenol 95 20734-76-3. Sigma-Aldrich.
Sources
- 1. 2-Amino-4-methoxyphenol | C7H9NO2 | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aimanalytical.com [aimanalytical.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 10. Inlet Activity | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. silcotek.com [silcotek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 17. Polar GC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 19. GC column selection: polarity vs selectivity | Phenomenex [discover.phenomenex.com]
- 20. Choosing a Capillary GC Column [merckmillipore.com]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The Analytical Scientist | Deactivated GC Inlet Liners [theanalyticalscientist.com]
Technical Support Center: A Researcher's Guide to 2-Amino-4-methoxyphenol Hydrochloride
Welcome to the technical support center for 2-Amino-4-methoxyphenol hydrochloride. This guide is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of 2-Amino-4-methoxyphenol hydrochloride to ensure its optimal performance in your applications.
The Challenge of Stability: Understanding Degradation
2-Amino-4-methoxyphenol hydrochloride, like many aminophenol compounds, is susceptible to degradation, primarily through oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and humidity. The amino and hydroxyl groups on the aromatic ring are electron-donating, making the molecule prone to losing electrons and forming colored oxidation products. The hydrochloride salt form is generally more stable than the free base, but careful handling and storage are still essential to prevent degradation.
The primary pathway of degradation involves the oxidation of the aminophenol to a quinoneimine intermediate. This intermediate is highly colored and can undergo further reactions, including polymerization, leading to the characteristic discoloration of the compound from a white or off-white solid to yellow, brown, or even purple.[1]
Frequently Asked Questions (FAQs)
Here we address some of the common questions our technical support team receives regarding 2-Amino-4-methoxyphenol hydrochloride.
Q1: What are the ideal storage conditions for 2-Amino-4-methoxyphenol hydrochloride?
A1: To minimize degradation, the compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen.
Q2: My bottle of 2-Amino-4-methoxyphenol hydrochloride has turned brown. Is it still usable?
A2: Discoloration is a visual indicator of degradation, likely due to oxidation. The brown color suggests the presence of quinoneimine and polymeric impurities.[1] While the compound may not be completely degraded, the presence of these impurities can significantly impact the outcome of your experiments, leading to side reactions, lower yields, and difficulty in purification. We strongly recommend assessing the purity of the discolored material using an analytical technique like HPLC before use. For critical applications, using a fresh, undegraded lot is advised.
Q3: Can I store solutions of 2-Amino-4-methoxyphenol hydrochloride?
A3: Solutions of 2-Amino-4-methoxyphenol hydrochloride are generally less stable than the solid material and are more prone to oxidation. If you must prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is necessary, use a deoxygenated solvent, store the solution in a tightly sealed vial with minimal headspace at 2-8°C, and protect it from light. Monitor the solution for any color change, which would indicate degradation.
Q4: What materials are incompatible with 2-Amino-4-methoxyphenol hydrochloride?
A4: Avoid contact with strong oxidizing agents, as they will accelerate the degradation of the compound. Also, be mindful of basic conditions, which can deprotonate the hydrochloride salt to the more reactive free base, making it more susceptible to oxidation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the storage and use of 2-Amino-4-methoxyphenol hydrochloride.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid (Yellow/Brown/Purple) | Oxidation due to exposure to air and/or light. | 1. Verify storage conditions (cool, dry, dark, tightly sealed).2. For new bottles, ensure the seal was intact upon receipt.3. Assess purity via HPLC to quantify the extent of degradation.4. If purity is compromised, consider using a new, unopened lot for sensitive experiments. |
| Inconsistent Experimental Results | Degradation of the starting material leading to impurities that interfere with the reaction. | 1. Confirm the purity of the 2-Amino-4-methoxyphenol hydrochloride lot used.2. Run a small-scale control reaction with a new, high-purity lot.3. Analyze the degraded starting material to identify potential interfering impurities. |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) | Presence of degradation products. | 1. Compare the analytical data of the suspect material with a reference standard.2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.3. Consider LC-MS analysis to identify the mass of the unknown peaks, which may correspond to oxidation products like quinoneimines or dimers. |
| Poor Solubility of the Compound | Formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small amount in the intended solvent and observe for any insoluble particulates.2. Filter the solution before use, but be aware that soluble oligomers may still be present.3. It is best to use a fresh lot of the compound if significant insolubility is observed. |
Logical Workflow for Troubleshooting Degradation
The following diagram illustrates a decision-making process when you suspect degradation of your 2-Amino-4-methoxyphenol hydrochloride.
Caption: Troubleshooting workflow for suspected degradation.
Protocol for Assessing Compound Purity: A Stability-Indicating HPLC Method
To accurately determine the purity of 2-Amino-4-methoxyphenol hydrochloride and detect the presence of degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Such a method is designed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.
Principle
This method utilizes reversed-phase chromatography with a C18 column. A gradient elution with a buffered aqueous mobile phase and an organic modifier allows for the separation of the polar parent compound from its likely less polar degradation products. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can help in the initial characterization of unknown peaks.
Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the 2-Amino-4-methoxyphenol hydrochloride reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This gives a stock solution of approximately 500 µg/mL.
-
Prepare a working standard solution of approximately 50 µg/mL by diluting the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the 2-Amino-4-methoxyphenol hydrochloride sample and prepare a stock solution in the same manner as the standard solution.
-
Prepare a working sample solution of approximately 50 µg/mL by diluting the stock solution with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (with PDA scanning from 200-400 nm) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Analysis and Interpretation:
-
Inject the diluent (blank), followed by the standard solution and then the sample solution.
-
A pure, undegraded sample should show a single major peak at the retention time corresponding to the standard.
-
Degraded samples will likely show additional peaks, often with different UV spectra. The appearance of broad, late-eluting peaks may suggest the presence of polymeric material.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC purity assessment.
References
-
Chemcess. (2023, September 10). Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link]
Sources
Overcoming precipitation of "2-Amino-4-methoxyphenol hydrochloride" in assay buffers
Welcome to the technical support guide for 2-Amino-4-methoxyphenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges encountered during its use in experimental assays. Our focus is to provide in-depth, scientifically grounded solutions to ensure the integrity and success of your work.
Introduction: Understanding the Molecule
2-Amino-4-methoxyphenol hydrochloride is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. As a hydrochloride salt, it is supplied in a protonated, more water-soluble form compared to its free base. However, its solubility is critically dependent on the pH of the assay buffer, which dictates the ionization state of these functional groups. Precipitation is a common issue that can compromise experimental results by altering the effective concentration of the compound. This guide will walk you through the causes of precipitation and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Amino-4-methoxyphenol hydrochloride precipitating after I add it to my assay buffer?
Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given buffer. For 2-Amino-4-methoxyphenol hydrochloride, this is almost always linked to the buffer's pH. The hydrochloride salt is most soluble at an acidic pH where the amino group is fully protonated (-NH3+). As the pH of the buffer increases towards and beyond the pKa of the anilinium ion, the amino group deprotonates to its neutral form (-NH2), significantly reducing the molecule's polarity and, consequently, its aqueous solubility. If the concentration is high enough, the less soluble free base will precipitate out of solution.
Q2: What are the pKa values for 2-Amino-4-methoxyphenol, and why are they important?
Understanding the acid dissociation constants (pKa) is critical for predicting the compound's behavior at different pH values.
-
Anilinium Group (-NH3+): The pKa for the protonated amino group is estimated to be around 5.5 .[1] Below this pH, the group is predominantly in its charged, soluble form (-NH3+). Above this pH, it increasingly converts to the neutral, less soluble form (-NH2).
-
Phenolic Group (-OH): The pKa for the phenolic hydroxyl group is predicted to be approximately 10.24 .[2] Below this pH, the group is in its neutral form (-OH). As the pH rises above 10.24, it deprotonates to the charged phenolate ion (-O-), which can increase solubility.
These pKa values define the pH ranges where the compound is most and least soluble. The "zwitterionic" range, between the two pKa values (approx. pH 5.5 to 10.24), is where the molecule has a neutral overall charge and is expected to be at its least soluble .
Visualizing pH-Dependent Solubility
The following diagram illustrates the relationship between pH, the ionization state of 2-Amino-4-methoxyphenol, and its relative solubility.
Caption: pH influence on the form and solubility of 2-Amino-4-methoxyphenol.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This guide uses a common application, a peroxidase enzyme assay where an aminophenol derivative acts as a chromogenic substrate, as a practical example.
Scenario: You are developing a horseradish peroxidase (HRP) assay. Your buffer is a 50 mM potassium phosphate buffer at pH 7.4. When you add your 10 mM stock of 2-Amino-4-methoxyphenol hydrochloride (dissolved in water), you observe immediate cloudiness.
Step 1: Diagnose the Root Cause
The Problem: Your buffer pH of 7.4 is significantly above the pKa of the anilinium group (~5.5). This causes the highly soluble protonated amine (-NH3+) to convert to the poorly soluble neutral amine (-NH2), leading to precipitation of the free base.
The Logic: According to Le Châtelier's principle, adding the acidic salt to the basic buffer shifts the equilibrium towards the deprotonated, neutral form of the amine, which is less soluble.
Step 2: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of actions to resolve the precipitation issue, starting with the simplest adjustments.
Caption: Decision tree for troubleshooting precipitation.
Step 3: Detailed Experimental Protocols & Explanations
A. Concentration Reduction
-
Protocol: Perform a serial dilution of your compound in the pH 7.4 buffer to determine the highest concentration that remains soluble. This is its kinetic solubility limit under your specific conditions.
-
Causality: The simplest solution is often to work below the compound's solubility threshold. Many compounds precipitate simply because their concentration is too high for the aqueous environment.
B. pH Modification
-
Protocol: Prepare a series of buffers (e.g., 50 mM sodium acetate) with pH values ranging from 4.5 to 6.0. Test the solubility of your compound in each. You must validate that your enzyme (e.g., HRP) retains sufficient activity at the new, lower pH.
-
Causality: By lowering the pH well below the amine's pKa (~5.5), you ensure the compound remains in its fully protonated and highly soluble cationic form. Many peroxidases, for example, are active at slightly acidic pH.[3]
C. Utilizing Co-solvents
-
Protocol: Prepare your stock solution of 2-Amino-4-methoxyphenol hydrochloride in 100% dimethyl sulfoxide (DMSO). When adding to the aqueous buffer, ensure the final DMSO concentration does not exceed a level that affects your biological system (typically <1-2%). For example, to achieve a 100 µM final concentration with 1% DMSO, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer.
-
Causality: DMSO is a polar aprotic solvent that is excellent at dissolving organic molecules. A small percentage in the final assay volume can act as a "solubility enhancer," keeping the compound in solution even when the pH is unfavorable.
D. Avoiding the Common Ion Effect
-
Protocol: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl used to adjust ionic strength), and you are near the solubility limit, the solubility of your hydrochloride salt can be further reduced.
-
Causality: The "common ion effect" describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[4][5] In this case, the excess Cl- ions from the buffer salts will shift the dissolution equilibrium of your compound (Compound-NH3+Cl- ⇌ Compound-NH3+ + Cl-) to the left, favoring the solid salt form and promoting precipitation. If this is suspected, switch to a buffer system that does not use chloride salts, such as phosphate or acetate buffers.
Data Summary Table
The following table summarizes the key physicochemical properties discussed and their implications for experimental design.
| Parameter | Value / Property | Implication for Assay Design & Troubleshooting |
| Molecular Formula | C₇H₁₀ClNO₂ | Molecular weight of the hydrochloride salt is 175.61 g/mol .[6] |
| pKa (Anilinium) | ~5.5 (estimated)[1] | Below this pH, the compound is a soluble cation. Above this pH, it becomes a less soluble neutral base. Precipitation is likely in neutral to basic buffers (pH > 7). |
| pKa (Phenolic) | ~10.24 (predicted)[2] | The compound will become anionic and more soluble at very high pH (>10.5), but this is often incompatible with biological assays. |
| Solubility Profile | Hydrochloride salts are generally more water-soluble than the free base.[7] | Prepare stock solutions in an acidic aqueous environment or a suitable organic solvent like DMSO. Avoid making concentrated stocks in neutral pH water. |
| Common Ion Effect | Solubility decreases in the presence of a high concentration of chloride ions.[4] | Avoid using buffers with high concentrations of KCl or NaCl if precipitation is an issue. Use phosphate, acetate, or other non-chloride buffers. |
By understanding the chemical principles governing the solubility of 2-Amino-4-methoxyphenol hydrochloride and by applying the systematic troubleshooting guide presented, researchers can effectively prevent precipitation, ensuring accurate and reproducible results in their assays.
References
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Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. Retrieved January 17, 2026, from [Link]
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PubMed. (2018). Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. Retrieved January 17, 2026, from [Link]
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LookChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved January 17, 2026, from [Link]
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precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2025). Common Ion Effect. Retrieved January 17, 2026, from [Link]
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EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. Retrieved January 17, 2026, from [Link]
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PubMed. (2015). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Retrieved January 17, 2026, from [Link]
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Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of 2-Amino-4-methoxyphenol hydrochloride and Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Antioxidant Benchmarking
In the vast landscape of antioxidant research and drug development, the accurate assessment of a compound's radical-scavenging ability is paramount. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the identification and characterization of potent antioxidants a critical endeavor.[1] This guide provides an in-depth technical comparison of the antioxidant capacity of 2-Amino-4-methoxyphenol hydrochloride against Trolox, the universally accepted standard.
Trolox, a water-soluble analog of vitamin E, serves as a benchmark in many antioxidant assays due to its stable and predictable activity.[2][3] This allows for the normalization of results and facilitates comparison across different studies and laboratories.[2] 2-Amino-4-methoxyphenol, a derivative of aminophenol, is of growing interest due to its structural features that suggest potent antioxidant potential.[1][4] This guide will delve into the chemical rationale behind their antioxidant activities, provide detailed experimental protocols for their comparison, and present a framework for interpreting the resulting data.
Chemical Structures and Mechanisms of Action
A thorough understanding of the chemical structures of 2-Amino-4-methoxyphenol hydrochloride and Trolox is fundamental to comprehending their antioxidant mechanisms.
2-Amino-4-methoxyphenol hydrochloride is an organic salt with the molecular formula C₇H₁₀ClNO₂.[5][6] The core structure features a benzene ring substituted with a hydroxyl (-OH) group, an amino (-NH₂) group, and a methoxy (-OCH₃) group. The hydrochloride form enhances its solubility in aqueous media.
Trolox , or 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a chromanol with the molecular formula C₁₄H₁₈O₄.[7][8] Its structure is characterized by a chromanol ring with a hydroxyl group, which is the primary site of antioxidant activity, and a carboxylic acid group that imparts water solubility.[8]
The antioxidant capacity of both compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[4] In the case of 2-Amino-4-methoxyphenol, the presence of the amino group in the ortho position to the hydroxyl group is expected to enhance its antioxidant activity through the formation of a stable intramolecular hydrogen bond and the potential to form a stable quinone-imine radical upon hydrogen donation.[4] The methoxy group, an electron-donating group, further contributes to the stabilization of the resulting radical.
Comparative Analysis of Antioxidant Capacity: Experimental Framework
To quantitatively compare the antioxidant capacity of 2-Amino-4-methoxyphenol hydrochloride to Trolox, a panel of standardized assays is employed. The most common and relevant assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and key comparative parameters from the antioxidant assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) value expresses the antioxidant capacity of a compound relative to Trolox.
| Assay | Parameter | Trolox (Typical Values) | 2-Amino-4-methoxyphenol hydrochloride (Expected) |
| DPPH | IC50 (µg/mL) | 3.77 - 4.0 | To be determined experimentally |
| ABTS | IC50 (µg/mL) | 2.93 | To be determined experimentally |
| ABTS | TEAC | 1.0 (by definition) | >1.0 or <1.0 |
| ORAC | µmol TE/g | 1.0 (by definition) | To be determined experimentally |
Note: The IC50 values for Trolox can vary slightly between laboratories depending on specific experimental conditions.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key antioxidant assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.
-
Prepare a stock solution of 2-Amino-4-methoxyphenol hydrochloride in a suitable solvent (e.g., methanol or a buffer).
-
Prepare a stock solution of Trolox in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the test compound and Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound and Trolox to their respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent without the antioxidant.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of 2-Amino-4-methoxyphenol hydrochloride and Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound and Trolox to their respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound is calculated by dividing the slope of the dose-response curve for the compound by the slope of the dose-response curve for Trolox.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Workflow Diagram:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH in the same buffer. This solution should be prepared fresh daily.
-
Prepare stock solutions and serial dilutions of 2-Amino-4-methoxyphenol hydrochloride and Trolox.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the various concentrations of the test compound, Trolox, or blank (buffer) to their respective wells.
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the test compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the antioxidant capacity of 2-Amino-4-methoxyphenol hydrochloride and Trolox. The provided experimental protocols are designed to yield robust and reproducible data, enabling a thorough evaluation of the test compound's potential as an antioxidant. Based on its chemical structure, 2-Amino-4-methoxyphenol hydrochloride is hypothesized to exhibit significant antioxidant activity. The ortho-positioning of the amino and hydroxyl groups, coupled with the electron-donating methoxy group, suggests a potent radical scavenging capability.[4]
Future research should focus on conducting these assays to obtain quantitative data for 2-Amino-4-methoxyphenol hydrochloride. Furthermore, investigating its antioxidant activity in cellular models will provide a more biologically relevant understanding of its potential therapeutic applications. The structure-activity relationship of other aminophenol derivatives could also be explored to design even more potent antioxidant compounds.
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2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA. Available at: [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available at: [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
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Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). PubMed. Available at: [Link]
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2-Amino-4-methoxyphenol hydrochloride | C7H10ClNO2 | CID 3015618. PubChem. Available at: [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to the Antioxidant Activity of 2-Amino-4-methoxyphenol hydrochloride and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the quest for potent radical scavengers is paramount. While established compounds like gallic acid serve as benchmarks, novel synthetic molecules offer intriguing possibilities. This guide provides an in-depth, objective comparison of the antioxidant activities of 2-Amino-4-methoxyphenol hydrochloride, a synthetic aminophenol derivative, and gallic acid, a widely recognized natural phenolic acid.
Section 1: Introduction to the Contestants
Gallic Acid (3,4,5-trihydroxybenzoic acid): A naturally occurring phenolic acid found abundantly in fruits, vegetables, and medicinal plants.[1][2] It is a cornerstone in antioxidant studies, celebrated for its potent free radical scavenging and anti-inflammatory properties.[1][2] Its structure, featuring three hydroxyl groups on a benzoic acid core, is key to its robust biological activity.
2-Amino-4-methoxyphenol hydrochloride: A synthetic organic compound belonging to the aminophenol class.[3][4][5] While primarily utilized as an intermediate in the synthesis of dyes and pharmaceuticals, its chemical structure—possessing an amino group and a hydroxyl group on a benzene ring—suggests inherent antioxidant potential.[3][4][6][7] This guide seeks to explore and quantify that potential against the gold standard, gallic acid.
Section 2: Mechanisms of Antioxidant Action
The efficacy of an antioxidant is fundamentally tied to its ability to neutralize reactive oxygen species (ROS) through various chemical mechanisms. The primary pathways involve donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to a free radical, thus stabilizing it.[1]
-
Gallic Acid: Its potent antioxidant capability stems from the three hydroxyl (-OH) groups on its aromatic ring.[1] These groups can readily donate hydrogen atoms to free radicals, a process that is energetically favorable. The resulting gallate radical is highly stabilized by resonance, preventing it from becoming a pro-oxidant. Gallic acid is a versatile scavenger, capable of neutralizing a wide array of ROS through both HAT and SET mechanisms.[1][8]
-
2-Amino-4-methoxyphenol hydrochloride: The antioxidant potential of this molecule is conferred by the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The hydroxyl group can participate in hydrogen atom donation, similar to phenolic compounds. The amino group can also contribute to radical scavenging. The methoxy (-OCH3) group, an electron-donating group, can further enhance the stability of the resulting radical through resonance. While less studied, the mechanism is presumed to follow similar HAT and SET pathways.[9]
Caption: Mechanisms of free radical scavenging by Gallic Acid and 2-Amino-4-methoxyphenol.
Section 3: Experimental Design & Protocols for Comparative Analysis
To provide a robust and objective comparison, a panel of widely accepted in vitro antioxidant assays should be employed. Each assay targets different aspects of antioxidant activity. The following protocols are standardized for spectrophotometric analysis, often performed in a 96-well plate format for high-throughput screening.
Rationale for Assay Selection:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11][12] The reduction of the violet DPPH solution to a yellow hydrazine is monitored spectrophotometrically.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the total antioxidant power by evaluating the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color.[16][17][18][19]
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Protocol 1: DPPH Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant, measured by a decrease in absorbance at 517 nm.[11][12]
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.[12] Store in the dark.
-
Sample/Standard Solutions: Prepare stock solutions of 2-Amino-4-methoxyphenol hydrochloride, gallic acid, and a positive control (e.g., Trolox) in methanol. Create a series of dilutions from the stock solutions.[20]
-
-
Procedure:
-
Pipette 20 µL of each sample/standard dilution into the wells of a 96-well microplate.[20]
-
Add 180-200 µL of the DPPH working solution to each well.[13]
-
Prepare a control well containing only the solvent and DPPH solution.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][20]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Calculation:
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Principle: This assay involves generating the ABTS radical cation (ABTS•+) by oxidizing ABTS with potassium persulfate. Antioxidants reduce the blue-green ABTS•+, and the decolorization is measured at 734 nm.[13]
-
Reagent Preparation:
-
ABTS Radical Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13][14]
-
ABTS Working Solution: Before use, dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample/Standard Solutions: Prepare serial dilutions of the test compounds and Trolox standard as described for the DPPH assay.
-
-
Procedure:
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the Trolox standard curve.[12]
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This method measures the ability of an antioxidant to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at low pH. The Fe²⁺ forms a colored complex with TPTZ, measured at 593 nm.[16][18][19]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Procedure:
-
Calculation:
-
Construct a standard curve using a ferrous sulfate (FeSO₄) solution.
-
The FRAP value of the sample is calculated from the standard curve and expressed as mmol of Fe(II) equivalents per gram or mole of the compound.[22]
-
Section 4: Comparative Performance Data
While direct, side-by-side experimental data for 2-Amino-4-methoxyphenol hydrochloride is not extensively published, we can infer its potential relative to gallic acid based on its structure and data from related methoxyphenol compounds.[23] Gallic acid consistently demonstrates very high antioxidant activity across all assays.[22][24][25]
Expected Outcome Summary:
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay (Fe(II) Equiv.) | Structural Rationale for Activity |
| Gallic Acid | Very Low | Very High | Very High | Three hydroxyl groups allow for efficient H-atom donation and high radical stabilization.[1] |
| 2-Amino-4-methoxyphenol HCl | Moderate to Low | Moderate to High | Moderate to High | One hydroxyl and one amino group contribute to scavenging; methoxy group provides some stabilization. |
Note: The performance of 2-Amino-4-methoxyphenol hydrochloride is projected. Experimental validation is required. A lower IC50 value indicates higher antioxidant potency.
Section 5: Discussion and Interpretation
Gallic Acid: The Superior Benchmark The molecular architecture of gallic acid, with three hydroxyl groups optimally positioned on the benzene ring, makes it an exceptionally potent antioxidant.[1] This structure facilitates the donation of hydrogen atoms and stabilizes the resulting radical through extensive electron delocalization.[8] Its performance in DPPH, ABTS, and FRAP assays is consistently high, solidifying its status as a benchmark antioxidant.[26][27]
2-Amino-4-methoxyphenol hydrochloride: A Promising Candidate The antioxidant activity of 2-Amino-4-methoxyphenol hydrochloride is predicated on its hydroxyl and amino functional groups. Phenolic compounds are well-known antioxidants, and the addition of an amino group can further enhance this activity. However, with only one hydroxyl group compared to gallic acid's three, its overall hydrogen-donating capacity is expected to be lower. Therefore, while it is predicted to exhibit significant antioxidant activity, it is unlikely to surpass the potency of gallic acid. Further studies on related 2-methoxyphenols confirm that this class of compounds possesses notable radical-scavenging abilities.[23]
Causality in Experimental Choices:
-
Solvent: Methanol or ethanol are chosen for their ability to dissolve both the test compounds and the radical reagents (like DPPH) and for their minimal interference with the reaction.[10]
-
Incubation in the Dark: DPPH and ABTS radicals are light-sensitive. Incubation in the dark is critical to prevent photochemical degradation and ensure that the observed absorbance decrease is solely due to the action of the antioxidant.[14][20]
-
pH Control (FRAP): The FRAP assay is conducted at an acidic pH (3.6) because this condition maintains iron solubility and favors the reduction of the Fe³⁺-TPTZ complex.[19][21]
Section 6: Conclusion
This guide establishes a framework for comparing the antioxidant activities of 2-Amino-4-methoxyphenol hydrochloride and the established standard, gallic acid.
-
Gallic Acid remains the more potent antioxidant due to its superior molecular structure, featuring three hydroxyl groups that facilitate highly efficient radical scavenging.[1][8]
-
2-Amino-4-methoxyphenol hydrochloride is a promising compound with predicted antioxidant activity stemming from its hydroxyl and amino groups.[4][6]
For drug development professionals and researchers, while gallic acid serves as an excellent positive control and natural antioxidant model, synthetic derivatives like 2-Amino-4-methoxyphenol hydrochloride warrant investigation. Their unique physicochemical properties may offer advantages in specific formulations or biological systems, even if their raw radical-scavenging power is second to that of gallic acid. Direct, empirical testing using the standardized protocols outlined herein is essential to fully characterize its potential and determine its viability for therapeutic or industrial applications.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methoxyphenol Derivatives as Antioxidants
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxyphenol derivatives as potent antioxidants. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between chemical structure and antioxidant efficacy. By understanding these principles, researchers can better design and synthesize novel antioxidant compounds with enhanced therapeutic potential. Oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants, is a key pathological factor in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] Methoxyphenol derivatives, a class of naturally occurring and synthetic compounds, have garnered significant attention for their ability to mitigate oxidative damage.[3]
The Foundational Principles of Antioxidant Activity in Methoxyphenols
The antioxidant capacity of methoxyphenol derivatives is fundamentally linked to their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize reactive free radicals.[4][5] This process transforms the highly reactive radical into a more stable molecule, effectively terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[6] The efficiency of this process is dictated by several structural features, which we will explore in detail.
The Crucial Role of the Phenolic Hydroxyl Group
The presence of at least one phenolic hydroxyl group is an absolute prerequisite for the radical-scavenging activity of these compounds.[5] Molecules where the hydroxyl group is replaced by a methoxy group exhibit significantly diminished or no antioxidant activity.[5] This is because the O-H bond in the hydroxyl group has a lower bond dissociation enthalpy (BDE) compared to the C-H bonds in the methoxy group, making it the preferred site for hydrogen atom donation.
Impact of Methoxy Group Substitution
The number and position of methoxy (-OCH₃) groups on the benzene ring profoundly influence the antioxidant activity of phenolic compounds.[7][8][9] Methoxy groups are electron-donating, which has two key consequences:
-
Stabilization of the Phenoxy Radical: By donating electron density to the aromatic ring, methoxy groups help to stabilize the phenoxy radical formed after hydrogen donation. This stabilization makes the initial hydrogen donation more energetically favorable.[5]
-
Lowering the O-H Bond Dissociation Enthalpy: The electron-donating nature of the methoxy group can also lower the BDE of the phenolic O-H bond, making it easier to break and donate the hydrogen atom.[10]
Generally, an increase in the number of methoxy groups correlates with an increase in antioxidant activity.[9] For instance, syringol (2,6-dimethoxyphenol) demonstrates potent antioxidant activity, often comparable to or exceeding that of well-known antioxidants like Vitamin C and E.[11][12] Its symmetrical structure with two methoxy groups flanking the hydroxyl group contributes to its high radical scavenging capacity.[13]
The position of the methoxy group relative to the hydroxyl group is also critical. An ortho or para methoxy group generally enhances antioxidant activity more effectively than a meta substituent. This is due to the more effective delocalization of the unpaired electron in the resulting phenoxy radical through resonance.
Mechanistic Pathways of Antioxidant Action
Methoxyphenol derivatives primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[14][15][16] The predominant mechanism is often influenced by the solvent's polarity.[14][16]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant directly donates a hydrogen atom to a free radical. This is the more favored mechanism in non-polar or gas-phase environments.[14][16]
-
Single Electron Transfer-Proton Transfer (SET-PT): In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent or another molecule. The SET-PT mechanism is more prevalent in polar solvents.[14][16]
-
Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism, also favored in polar solvents, involves the initial deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the free radical.[15][16]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=10];
} caption: Antioxidant Mechanisms of Methoxyphenols.
Comparative Analysis of Antioxidant Activity: Experimental Data
The antioxidant capacity of methoxyphenol derivatives is typically evaluated using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[2][17] The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalents (TEAC). A lower IC50 value indicates higher antioxidant activity.
| Compound | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (TEAC) | Reference |
| Guaiacol | 2-Methoxyphenol | ~100-200 | ~15-30 | ~1.5 | [18][19] |
| Eugenol | 4-Allyl-2-methoxyphenol | ~30-60 | ~10-20 | ~2.1 | [18][20] |
| Isoeugenol | 4-Propenyl-2-methoxyphenol | ~20-40 | ~5-15 | - | [6] |
| Syringol | 2,6-Dimethoxyphenol | 41.8 | - | - | [12] |
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | ~100-200 | ~20-40 | ~1.8 | [18][20] |
| Vanillic Acid | 4-Hydroxy-3-methoxybenzoic acid | ~80-150 | ~15-30 | - | [18] |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | ~25-50 | ~5-15 | - | [21] |
Note: The IC50 and TEAC values can vary depending on the specific experimental conditions.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the most common antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine.[4][22]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compounds (methoxyphenol derivatives)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.[4]
-
Prepare stock solutions of the test compounds and the positive control in methanol.
-
Create a series of dilutions of the test compounds and the positive control.
-
Add 100 µL of the DPPH solution to each well of the 96-well plate.
-
Add 100 µL of the various concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} caption: DPPH Assay Workflow.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[23]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[4]
-
Prepare a series of dilutions of the test compounds and positive control.
-
Add 180 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 20 µL of the various concentrations of the test compounds or positive control to the wells.[4]
-
Incubate the plate at room temperature for 6 minutes.[23]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: ABTS Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[24][25]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a working solution of fluorescein by diluting the stock solution in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.[26]
-
Prepare a series of dilutions of the test compounds and Trolox standard in phosphate buffer.
-
Add 150 µL of the fluorescein working solution to each well of the black microplate.[26]
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[27]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[28]
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption: ORAC Assay Workflow.
Conclusion
The antioxidant activity of methoxyphenol derivatives is a complex interplay of their structural features. The presence of a phenolic hydroxyl group is paramount, while the number and position of electron-donating methoxy groups significantly enhance their radical scavenging capabilities. A thorough understanding of these structure-activity relationships, coupled with robust and standardized experimental evaluation, is critical for the rational design of novel and more effective antioxidant agents for therapeutic and industrial applications. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.
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A Comparative Analysis of 2-Amino-4-methoxyphenol Hydrochloride with Other Phenolic Antioxidants: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the phenolic antioxidant, 2-Amino-4-methoxyphenol hydrochloride, alongside commonly used synthetic and natural antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Gallic Acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and mechanistic underpinnings of antioxidant activity, supported by detailed experimental protocols for robust comparative evaluation.
Introduction: The Enduring Significance of Phenolic Antioxidants
Phenolic compounds represent a cornerstone in the field of antioxidant research and application. Their ability to scavenge free radicals and mitigate oxidative stress makes them invaluable in preserving the integrity of pharmaceuticals, foodstuffs, and biological systems. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Phenolic antioxidants, by donating a hydrogen atom or an electron to a free radical, can terminate the damaging chain reactions initiated by these unstable species. The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure, particularly the arrangement and nature of substituents on the aromatic ring, which dictates its radical scavenging potential.
Compound Profiles: Structure, Function, and Mechanism of Action
A fundamental understanding of each antioxidant's chemical properties is crucial for selecting the appropriate compound for a specific application and for interpreting experimental outcomes.
2-Amino-4-methoxyphenol Hydrochloride: A Promising Candidate
2-Amino-4-methoxyphenol hydrochloride (CAS Number: 20734-76-3) is a derivative of aminophenol.[1] Its antioxidant potential is largely predicted by the ortho-positioning of the amino (-NH2) and hydroxyl (-OH) groups on the phenol ring. This arrangement is critical for the formation of a stable quinone-imine radical after hydrogen donation, a key factor in potent antioxidant activity. The presence of a methoxy (-OCH3) group at the para-position further influences its electronic properties, potentially enhancing its radical scavenging capacity.[2][3] While primarily utilized as an intermediate in the synthesis of dyes and pharmaceuticals, its inherent antioxidant properties warrant a closer examination for direct applications.[1][4]
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)
BHT and BHA are synthetic phenolic antioxidants widely used as preservatives in food and cosmetics to prevent oxidative degradation of fats and oils.[5] Their antioxidant activity stems from the hydrogen-donating capability of their phenolic hydroxyl group. The bulky tert-butyl groups on their structures provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents its participation in further chain reactions.[6]
Trolox: The Water-Soluble Vitamin E Analogue
Trolox is a water-soluble derivative of vitamin E and is a benchmark antioxidant standard in many in vitro assays.[7] Its antioxidant activity is conferred by the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to scavenge peroxyl radicals.[7] Its water solubility makes it a versatile tool for assessing antioxidant capacity in aqueous systems.
Gallic Acid: A Potent Natural Polyphenol
Gallic acid is a naturally occurring phenolic acid found in numerous plants, fruits, and teas. It is a powerful antioxidant due to the presence of three hydroxyl groups on its benzene ring.[2][3] This triphenolic structure allows for the donation of multiple hydrogen atoms, making it a highly effective free radical scavenger.
Comparative Experimental Analysis: Protocols and Rationale
To objectively compare the antioxidant efficacy of these compounds, standardized in vitro assays are essential. Below are detailed protocols for three widely accepted methods, each providing a different facet of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Scientific Rationale: The DPPH assay is a rapid and straightforward method to assess the ability of an antioxidant to donate a hydrogen atom or an electron. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is freshly prepared and protected from light.
-
Prepare stock solutions (e.g., 1 mg/mL) of 2-Amino-4-methoxyphenol hydrochloride, BHT, BHA, Trolox, and Gallic Acid in a suitable solvent (e.g., methanol or ethanol).
-
From the stock solutions, prepare a series of dilutions to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each antioxidant dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Include a control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the antioxidant concentration to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Scientific Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.
-
Prepare stock solutions and serial dilutions of the test compounds and Trolox (as a standard) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each antioxidant dilution to triplicate wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the samples is expressed as µM of Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Scientific Rationale: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[6]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in 90-100% confluency after 24 hours.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of the test compounds and quercetin (as a standard) at various concentrations, along with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results are typically expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Quantitative and Mechanistic Comparison
The following tables summarize the anticipated and literature-derived antioxidant activities of the selected compounds.
Table 1: Comparative Antioxidant Activity (IC50 and TEAC Values)
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| 2-Amino-4-methoxyphenol HCl | Data not available in reviewed literature. Qualitatively expected to be a potent scavenger due to its ortho-aminophenol structure. | Data not available in reviewed literature. |
| BHT | ~68 µM | Varies with assay conditions |
| BHA | ~35 µM | Varies with assay conditions |
| Trolox | Standard (TEAC = 1.0)[7] | 1.0 (by definition)[7] |
| Gallic Acid | ~5-15 µM | ~2.0 - 4.5 |
Note: IC50 and TEAC values can vary depending on the specific experimental conditions. The values presented are for comparative purposes and are derived from various literature sources.
Table 2: Mechanistic Summary
| Antioxidant | Primary Mechanism | Key Structural Features |
| 2-Amino-4-methoxyphenol HCl | Hydrogen Atom Transfer (HAT) | Ortho-amino and hydroxyl groups for stable quinone-imine radical formation.[1] |
| BHT | Hydrogen Atom Transfer (HAT) | Sterically hindered phenolic hydroxyl group.[6] |
| BHA | Hydrogen Atom Transfer (HAT) | Sterically hindered phenolic hydroxyl group.[5] |
| Trolox | Hydrogen Atom Transfer (HAT) | Hydroxyl group on the chromanol ring.[7] |
| Gallic Acid | Hydrogen Atom Transfer (HAT) | Three phenolic hydroxyl groups.[2][3] |
Visualizing the Mechanisms
To further elucidate the antioxidant action, the following diagrams illustrate the key chemical transformations.
Conclusion and Future Directions
Future research should focus on generating empirical data for 2-Amino-4-methoxyphenol hydrochloride using the assays outlined in this guide. Such studies will be invaluable in elucidating its full potential as a functional antioxidant in various applications, from pharmaceutical formulations to the preservation of biomaterials.
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Cai, Y. Z., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available from: [Link]
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Kamiya Biomedical Company. Cellular Antioxidant Assay Kit. Available from: [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]
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Sugahara, T., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 70(2), 123-128. Available from: [Link]
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G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
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Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]
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A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of 2-Amino-4-methoxyphenol hydrochloride in Comparison to Standard Antibiotics
For researchers and drug development professionals, the emergence of novel compounds with potential antimicrobial properties marks a critical step in addressing the global challenge of antimicrobial resistance. This guide provides a detailed framework for the systematic evaluation of the antimicrobial efficacy of the investigational compound 2-Amino-4-methoxyphenol hydrochloride against established standard antibiotics. While preliminary research suggests potential antimicrobial and antioxidant activities for 2-Amino-4-methoxyphenol, comprehensive data on its hydrochloride salt's efficacy is not yet publicly available.[1] This document, therefore, serves as a comprehensive roadmap for generating robust, comparative data essential for preclinical assessment.
The methodologies outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8] Adherence to these standards is paramount for ensuring the reproducibility, reliability, and comparability of the generated data.
Foundational Understanding: The Test Compound and Comparators
1.1. 2-Amino-4-methoxyphenol hydrochloride: A Profile
2-Amino-4-methoxyphenol hydrochloride is an organic compound with the chemical formula C₇H₁₀ClNO₂.[9] Its synthesis can be achieved through methods such as the reduction of 4-methoxy-2-nitrophenol.[10][11] While its precise mechanism of antimicrobial action is yet to be elucidated, related methoxyphenol compounds have demonstrated the ability to interfere with microbial growth.[12][13][14] The primary objective of the proposed investigation is to quantify its antimicrobial activity and understand its spectrum.
1.2. Selection of Standard Antibiotics for Comparison
The choice of standard antibiotics for comparison is critical and should be guided by the intended therapeutic application of 2-Amino-4-methoxyphenol hydrochloride. A panel of antibiotics with well-characterized mechanisms of action should be selected. This allows for a comprehensive assessment of the novel compound's relative potency and potential for cross-resistance.
Table 1: Representative Standard Antibiotics for Comparative Studies
| Antibiotic Class | Mechanism of Action | Examples |
| β-Lactams | Inhibit cell wall synthesis | Penicillin, Ceftriaxone |
| Aminoglycosides | Inhibit protein synthesis (30S subunit) | Gentamicin, Tobramycin |
| Macrolides | Inhibit protein synthesis (50S subunit) | Azithromycin, Erythromycin |
| Quinolones | Inhibit DNA replication | Ciprofloxacin, Levofloxacin |
| Glycopeptides | Inhibit cell wall synthesis | Vancomycin |
The rationale for selecting a diverse panel of antibiotics is to benchmark the performance of 2-Amino-4-methoxyphenol hydrochloride against agents that target different essential bacterial processes.[15]
Experimental Design: A Step-by-Step Approach to Efficacy Testing
The following experimental workflow provides a robust framework for evaluating the antimicrobial efficacy of 2-Amino-4-methoxyphenol hydrochloride.
Caption: Experimental workflow for antimicrobial efficacy testing.
2.1. Phase 1: Initial Screening - The Disk Diffusion Assay
The disk diffusion assay is a widely used, cost-effective preliminary screening method to assess the antimicrobial activity of a compound.[16][17]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton agar plates.
-
Disk Application: Impregnate sterile paper disks with a known concentration of 2-Amino-4-methoxyphenol hydrochloride and the selected standard antibiotics. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
The presence and size of the inhibition zone provide a qualitative indication of the compound's antimicrobial activity.
2.2. Phase 2: Quantitative Analysis - MIC and MBC Determination
Following a positive result in the initial screening, a quantitative assessment is necessary to determine the minimum concentration of the compound required to inhibit or kill the microorganisms.
2.2.1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[17]
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of 2-Amino-4-methoxyphenol hydrochloride and the standard antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
2.2.2. Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing: Following MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.
-
Incubation: Incubate the agar plates.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Table 2: Hypothetical Comparative MIC and MBC Data (µg/mL)
| Microorganism | 2-Amino-4-methoxyphenol HCl | Ciprofloxacin | Vancomycin |
| MIC | MBC | MIC | |
| Staphylococcus aureus | 16 | 32 | 0.5 |
| Escherichia coli | 32 | 64 | 0.015 |
| Pseudomonas aeruginosa | >128 | >128 | 0.25 |
2.3. Phase 3: Dynamic Interaction - Time-Kill Kinetic Assay
The time-kill kinetic assay provides insights into the pharmacodynamics of an antimicrobial agent by assessing the rate at which it kills a bacterial population over time.[18]
Protocol:
-
Exposure: Expose a standardized bacterial inoculum to various concentrations of 2-Amino-4-methoxyphenol hydrochloride (e.g., 1x, 2x, and 4x the MIC).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the test cultures.
-
Viable Cell Count: Perform serial dilutions and plate the aliquots to determine the number of viable bacteria (colony-forming units per milliliter).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.
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Navigating the Uncharted Waters of Phenolic Compound Cytotoxicity: A Comparative Guide to 2-Amino-4-methoxyphenol Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and chemical safety assessment, understanding the cytotoxic profile of novel compounds is a cornerstone of preclinical development. This guide addresses "2-Amino-4-methoxyphenol hydrochloride," a compound of interest for which, surprisingly, public-domain experimental data on its cytotoxicity is notably absent. This document serves not as a repository of existing data for this specific molecule, but as a comparative and methodological guide. By leveraging data from structurally analogous aminophenol and methoxyphenol derivatives, we aim to provide a predictive context for its potential biological activity. Furthermore, we present detailed, field-proven protocols for key in vitro cytotoxicity assays—MTT, LDH, and GSH depletion—to empower researchers to rigorously evaluate this compound and others like it. Our objective is to bridge the existing knowledge gap and provide a robust framework for initiating cytotoxicological studies.
The Known Unknown: The Case of 2-Amino-4-methoxyphenol Hydrochloride
A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific in vitro cytotoxicity data, such as IC50 values, for 2-Amino-4-methoxyphenol hydrochloride.[1] While safety data sheets indicate that the compound is harmful if swallowed and may cause skin and eye irritation, the detailed cellular-level toxicity remains uncharacterized.[1] This absence of data necessitates a comparative approach, drawing parallels from structurally related compounds to hypothesize its potential cytotoxic profile and guide future experimental design.
A Tale of Two Moieties: Comparative Cytotoxicity of Aminophenol & Methoxyphenol Analogs
The structure of 2-Amino-4-methoxyphenol hydrochloride suggests that its biological activity will be influenced by both the aminophenol and methoxyphenol moieties. By examining the known cytotoxic effects of related compounds, we can infer potential mechanisms and toxicological endpoints.
The Aminophenol Family: A Spectrum of Toxicity
Aminophenols, as a class, exhibit a range of cytotoxic effects, with the position of the amino group significantly influencing their biological activity.
| Compound | Cell Line/System | Assay | Key Findings | Reference |
| 4-Aminophenol | Rat Renal Cortical Slices | LDH Release | More toxic than 2-Aminophenol, causing increased LDH leakage. | [1] |
| Jurkat T cells | Cell Viability / LDH Release | Decreased cell survival and increased LDH release observed at 10-250 µM. | [1] | |
| Isolated Rat Renal Cortical Cells | LDH Release | Less toxic than 4-Amino-2-chlorophenol and 4-Amino-2,6-dichlorophenol. | [1] | |
| 2-Aminophenol | Rat Renal Cortical Slices | LDH Release | Less toxic than 4-Aminophenol, though still causing increased LDH leakage. | [1] |
| Novel Aminophenol Analogues | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Cell Growth Inhibition | p-dodecylaminophenol and p-decylaminophenol suppressed cell growth in a chain length-dependent manner and induced apoptosis in HL60 cells. | [2] |
Expert Insight: The data consistently points to 4-aminophenol being a more potent nephrotoxin than 2-aminophenol, a critical consideration for the 2-amino substitution in our target compound.[1] The mechanism often involves metabolic activation to reactive intermediates that induce oxidative stress.[3]
The Influence of the Methoxyphenol Group
The methoxy group can modulate the cytotoxic and antioxidant properties of phenolic compounds.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 4-Allyl-2-methoxyphenol Derivatives | MCF-7 (Human Breast Cancer) | MTT Assay | Derivatives showed good activity in inhibiting cell growth, with IC50 values ranging from 0.400 µg/mL to 5.73 µg/mL. | [4][5][6] |
| Acetyl-para-aminophenol (Paracetamol) | Intact Intervertebral Disc Tissue Cells | MTT Assay | Suppressed cell proliferation and increased expression of matrix metalloproteinases (MMPs). | [7] |
Expert Insight: The presence of a methoxy group, as seen in derivatives of 4-allyl-2-methoxyphenol (eugenol), can contribute to anticancer activity.[4][5][6] This suggests that the 4-methoxy substitution in our compound of interest could play a significant role in its overall cytotoxic profile.
A Practical Guide to Assessing Cytotoxicity: Standard Operating Procedures
To address the data gap for 2-Amino-4-methoxyphenol hydrochloride, the following standardized in vitro assays are recommended. These protocols are designed to be self-validating systems, providing a multi-faceted view of the compound's potential toxicity.
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a logical workflow for the initial cytotoxicological assessment of a test compound.
Caption: General workflow for in vitro cytotoxicity screening.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9] This provides an indication of cell viability.[8]
Principle: The conversion of MTT to formazan is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 2-Amino-4-methoxyphenol hydrochloride. Include vehicle-only controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][11]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[1]
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[1] The amount of formazan is directly proportional to the number of lysed cells.[1]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells treated with a lysis buffer).
Glutathione (GSH) Depletion Assay: Probing for Oxidative Stress
This assay quantifies the levels of intracellular reduced glutathione, a critical antioxidant that is often depleted during cellular oxidative stress.
Principle: A common method involves the use of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically.[1]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Deproteinization: Remove proteins from the cell lysate, for example, by adding an equal volume of 5% sulfosalicylic acid (SSA), incubating on ice, and centrifuging.[12]
-
GSH Reaction: In a new 96-well plate, add a portion of the deproteinized supernatant. Add the DTNB reagent and glutathione reductase.
-
Initiate Reaction: Add NADPH to start the reaction.
-
Absorbance Measurement: Measure the absorbance kinetically at 412 nm over several minutes.
-
Data Analysis: Quantify the GSH concentration by comparing the rate of reaction to a standard curve of known GSH concentrations.
Potential Mechanisms of Cytotoxicity for Phenolic Compounds
Phenolic compounds can exert cytotoxic effects through various mechanisms, often in a concentration-dependent manner.
Caption: Potential signaling pathways of phenolic compound cytotoxicity.
At lower concentrations, phenolic compounds can modulate signaling pathways that lead to protective cellular responses.[13] However, at higher concentrations, they can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS), mitochondrial damage, and ultimately, apoptosis or necrosis.[13] The pro-oxidant activity of some phenolic compounds is considered a key mechanism for their anticancer properties.[13] Some phenolic compounds have been shown to induce apoptosis through the activation of caspases and to cause cell cycle arrest.[14][15]
Conclusion and Future Directions
While the direct cytotoxic profile of 2-Amino-4-methoxyphenol hydrochloride remains to be elucidated, this guide provides a scientifically grounded framework for its investigation. The comparative data on related aminophenol and methoxyphenol compounds suggest that its toxicity could be influenced by both the position of the amino group and the presence of the methoxy group, with potential for inducing oxidative stress. The detailed protocols for MTT, LDH, and GSH depletion assays offer a robust starting point for researchers to systematically evaluate its effects on various cell lines.
Future research should focus on performing these in vitro assays across a panel of cancer and non-cancer cell lines to determine the IC50 values and to begin to understand its mechanism of action. Further studies could then explore the induction of apoptosis, effects on the cell cycle, and in vivo toxicity. By following a logical and rigorous experimental plan, the scientific community can effectively fill the current knowledge gap surrounding the cytotoxicity of 2-Amino-4-methoxyphenol hydrochloride.
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A Comparative Guide: 2-Amino-4-methoxyphenol Hydrochloride as a Viable Alternative to p-Phenylenediamine in Oxidative Hair Dyes
This guide provides an in-depth technical comparison of 2-Amino-4-methoxyphenol hydrochloride and the widely used p-phenylenediamine (PPD) in oxidative hair dye formulations. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and safety profiles of PPD alternatives.
The Challenge with p-Phenylenediamine (PPD): A Legacy of Performance and Peril
For decades, p-phenylenediamine (PPD) has been a cornerstone of the permanent hair dye industry. Its small molecular size allows for deep penetration into the hair cortex, and its chemical properties enable the formation of a wide range of natural and intense colors with excellent longevity[1]. However, the very reactivity that makes PPD an effective dye precursor also underlies its significant drawbacks.
PPD is a potent contact allergen, and its use is associated with a high incidence of allergic contact dermatitis, ranging from mild skin irritation to severe reactions[2][3]. The process of oxidative hair dyeing involves the reaction of PPD with an oxidizing agent, typically hydrogen peroxide, to form a reactive intermediate, quinonediimine. This intermediate then reacts with various coupler molecules to generate the final color[1]. It is this highly reactive intermediate that is believed to be a primary trigger for the immune response. Furthermore, concerns have been raised about the potential genotoxicity and carcinogenicity of PPD and its oxidation byproducts[1][4].
These safety concerns have driven the search for safer alternatives that can match the performance of PPD without its associated health risks. This guide focuses on 2-Amino-4-methoxyphenol hydrochloride as one such potential alternative, evaluating its role as a coupler in oxidative dye systems and comparing its projected performance and safety profile against the established benchmark of PPD.
The Chemistry of Color: Understanding the Roles of Precursors and Couplers
Permanent hair coloring is a complex chemical process that occurs within the hair shaft. The key components are:
-
Primary Intermediates (Precursors): These are aromatic compounds, with PPD being the most common example. They are colorless molecules that, when oxidized, become highly reactive.
-
Couplers (Secondary Intermediates): These are also aromatic compounds that react with the oxidized primary intermediates to form large, colored molecules. The choice of coupler determines the final shade. 2-Amino-4-methoxyphenol falls into this category[5].
-
Oxidizing Agent: Typically hydrogen peroxide, which oxidizes the primary intermediate and also lightens the natural hair melanin.
-
Alkalizing Agent: Often ammonia or monoethanolamine, which swells the hair cuticle to allow the dye molecules to penetrate.
The fundamental reaction involves the oxidation of the primary intermediate to a quinonediimine, which then undergoes an electrophilic substitution reaction with the coupler to form a stable indo-dye. These larger dye molecules are then trapped within the hair cortex, resulting in a long-lasting color.
Figure 1: Simplified workflow of the oxidative hair dyeing process.
Comparative Analysis: p-Phenylenediamine vs. 2-Amino-4-methoxyphenol Hydrochloride
This section provides a detailed comparison of the two compounds based on available scientific data.
Chemical and Physical Properties
| Property | p-Phenylenediamine (PPD) | 2-Amino-4-methoxyphenol Hydrochloride |
| Chemical Formula | C₆H₈N₂ | C₇H₁₀ClNO₂ |
| Molecular Weight | 108.14 g/mol | 175.61 g/mol |
| Role in Hair Dye | Primary Intermediate | Coupler |
| Appearance | White to light purple solid | Off-white to light brown crystalline powder |
Performance Characteristics
| Performance Metric | p-Phenylenediamine (as a precursor) | 2-Amino-4-methoxyphenol Hydrochloride (as a coupler) |
| Color Range | Forms the basis for a wide range of colors, especially dark shades like black and brown. | As a coupler, it contributes to the final shade. Aminophenol couplers are known to produce a variety of colors, including reddish and brownish tones, depending on the primary intermediate used[6]. |
| Color Intensity | High, leading to deep and vibrant colors. | Expected to contribute to good color intensity. |
| Wash Fastness | Generally good, but some color fading occurs with repeated washing[7]. | Data not available, but formulations with aminophenol couplers are generally designed for good wash fastness. |
| Light Stability | Susceptible to fading upon exposure to UV radiation. | Data not available. |
Safety Profile
The safety profile is a critical differentiator between PPD and its potential alternatives.
| Safety Parameter | p-Phenylenediamine (PPD) | 2-Amino-4-methoxyphenol Hydrochloride |
| Skin Sensitization | Potent skin sensitizer, a common cause of allergic contact dermatitis[2][3]. | Data not available. However, other aminophenol derivatives used in hair dyes are known to have sensitizing potential, although generally considered less potent than PPD[8][9]. |
| Genotoxicity | Evidence of mutagenicity in some in vitro tests (e.g., Ames test)[1][4]. | Data not available. Some aminophenol derivatives have shown mutagenic potential in in vitro assays, but this is not always predictive of in vivo effects[10]. |
| Cytotoxicity | Toxic to keratinocytes. EC50 values for PPD on HaCaT cells have been reported to be around 35-40 µg/mL after 24-48 hours of exposure[11]. | Data not available. |
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of these two compounds, this section outlines key experimental protocols.
Performance Evaluation
Objective: To quantitatively measure and compare the color of hair swatches dyed with formulations containing PPD and 2-Amino-4-methoxyphenol hydrochloride.
Methodology:
-
Hair Swatch Preparation: Use standardized hair swatches (e.g., natural white hair).
-
Dye Formulation: Prepare two oxidative hair dye formulations.
-
Formulation A (Control): A standard formulation containing a primary intermediate (e.g., p-toluenediamine) and PPD as a component of the dye system.
-
Formulation B (Test): A similar formulation to A, but with 2-Amino-4-methoxyphenol hydrochloride replacing a standard coupler.
-
-
Dyeing Process: Apply the dye formulations to the hair swatches according to a standardized procedure (e.g., 30-minute application time at a controlled temperature).
-
Color Measurement: Use a spectrophotometer or colorimeter to measure the Lab* values of the dyed swatches.
-
L* : Lightness (0 = black, 100 = white)
-
a : Red/green value (+a = red, -a* = green)
-
b : Yellow/blue value (+b = yellow, -b* = blue)
-
-
Data Analysis: Compare the Lab* values of the swatches dyed with Formulation A and Formulation B.
Objective: To assess the durability of the hair color after repeated washing.
Methodology:
-
Dyed Swatch Preparation: Prepare dyed hair swatches as described in 4.1.1.
-
Initial Color Measurement: Measure the initial Lab* values of the dyed swatches.
-
Washing Cycles: Subject the swatches to a standardized washing protocol (e.g., 10, 20, and 30 wash cycles with a standard shampoo).
-
Color Measurement after Washing: Measure the Lab* values of the swatches after each set of washing cycles.
-
Data Analysis: Calculate the total color change (ΔE) after each washing interval using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A higher ΔE indicates greater color fading[12].
Objective: To evaluate the resistance of the hair color to fading upon exposure to light.
Methodology:
-
Dyed Swatch Preparation: Prepare dyed hair swatches as described in 4.1.1.
-
Initial Color Measurement: Measure the initial Lab* values.
-
Light Exposure: Expose the swatches to a controlled light source (e.g., a xenon arc lamp) that simulates natural sunlight for a specified duration.
-
Color Measurement after Exposure: Measure the Lab* values after light exposure.
-
Data Analysis: Calculate the ΔE* to quantify the color change due to light exposure.
Figure 2: Experimental workflow for performance evaluation of hair dyes.
Safety Evaluation
Objective: To assess and compare the potential of PPD and 2-Amino-4-methoxyphenol hydrochloride to induce skin sensitization.
Methodology:
-
Local Lymph Node Assay (LLNA): An in vivo test in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing potential. The EC3 value (the concentration estimated to produce a three-fold increase in lymphocyte proliferation) is determined. A lower EC3 value indicates a stronger sensitizer[13][14].
-
Direct Peptide Reactivity Assay (DPRA): An in vitro method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its potential to react with skin proteins.
Objective: To evaluate the potential of the compounds to cause genetic mutations.
Methodology:
-
Bacterial Reverse Mutation Test (Ames Test): An in vitro test that uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.
Objective: To determine the toxicity of the compounds to skin cells.
Methodology:
-
Keratinocyte Viability Assay: Human keratinocyte cell lines (e.g., HaCaT) are exposed to various concentrations of the test compounds. Cell viability is then assessed using methods such as the MTT or neutral red uptake assays. The EC50 value (the concentration that causes a 50% reduction in cell viability) is determined[11][15].
Figure 3: Key experimental assays for the safety evaluation of hair dye components.
Conclusion and Future Directions
While p-Phenylenediamine remains a highly effective primary intermediate in oxidative hair dyes, its significant sensitizing potential and other safety concerns necessitate the development and evaluation of safer alternatives. 2-Amino-4-methoxyphenol hydrochloride, as a coupler, represents a potential component in building these safer hair dye systems.
Based on its chemical class, it is anticipated that 2-Amino-4-methoxyphenol hydrochloride can contribute to a wide range of shades with good performance characteristics. However, a comprehensive safety and performance evaluation, directly comparing it to PPD-based systems using the protocols outlined in this guide, is essential.
Future research should focus on generating robust, publicly available data on the performance and safety of 2-Amino-4-methoxyphenol hydrochloride and other novel hair dye ingredients. Such data will be invaluable for formulators seeking to develop the next generation of hair coloring products that offer both exceptional performance and an improved safety profile for the consumer.
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dos Santos, A. C. P., et al. (2018). The effects of Para-phenylenediamine (PPD) on the skin fibroblast cells. ResearchGate. [Link]
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Gajski, G., et al. (2016). Genotoxic potential of p-phenylenediamine in human white blood cells. ResearchGate. [Link]
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Creanor, J., et al. (2005). Cytotoxic effects of antimicrobial photodynamic therapy on keratinocytes in vitro. PubMed. [Link]
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Yamano, T., & Shimizu, M. (2009). Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. PubMed. [Link]
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Shaikh, S., et al. (2023). Determination of Paraphenylenediamine in Hair Dyes Formulation Using Visible Spectroscopy. Impactfactor. [Link]
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Goebel, C., et al. (2012). Percentages of p-phenylenediamine (PPD)-sensitized subjects with concomitant reactions to 2-methoxymethyl-PPD (ME-PPD). ResearchGate. [Link]
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CIR. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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Zhang, Y., et al. (2023). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. ScienceDirect. [Link]
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NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. [Link]
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Danish Environmental Protection Agency. (2012). Survey and occurrence of PPD, PTD and other allergenic hair dye substances in hair dyes. Danish Environmental Protection Agency. [Link]
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Al-Suwaidi, M., et al. (2024). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. PMC. [Link]
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Godefroy Beauty. (2022). What Is PPD, And When Should I Avoid It?. Godefroy Beauty. [Link]
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Al-Ghamdi, K., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. [Link]
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da França, E. J., et al. (2021). Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicology properties. ResearchGate. [Link]
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Al-Ghamdi, K., et al. (2022). Summary for the precision data of PPD in hair dye samples. ResearchGate. [Link]
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Yawalkar, N., et al. (2003). Para-phenylenediamine-specific lymphocyte activation test: a sensitive in vitro assay to detect para-phenylenediamine sensitization in patients with severe allergic reactions. PubMed. [Link]
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DermNet NZ. (n.d.). Paraphenylenediamine and hair dye contact allergy. DermNet NZ. [Link]
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Adina. (n.d.). Hair Colour Fastness. Adina. [Link]
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Nguyen, T. L., et al. (2023). EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). ResearchGate. [Link]
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Zhou, Y., et al. (2009). Protection of oxidative hair color fading from shampoo washing by hydrophobically modified cationic polymers. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-4-methoxyphenol hydrochloride: A Comparative Analysis of NMR and LC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3][4] For a key intermediate like 2-Amino-4-methoxyphenol hydrochloride—a versatile building block in the synthesis of various pharmaceuticals—rigorous purity validation is a non-negotiable step in ensuring a robust and compliant manufacturing process.[5][6]
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to not only perform these analyses but to understand their relative strengths and design a comprehensive validation strategy.
Part 1: Quantitative ¹H NMR Spectroscopy – The Primary Standard Approach
Quantitative ¹H NMR (qNMR) stands as a primary analytical method because it provides a direct and absolute measure of a compound's purity without the need for a structurally identical reference standard for the analyte itself.[7][8] The fundamental principle of NMR spectroscopy is that the integrated area of a signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[8][9] By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard of known purity, one can calculate the absolute purity of the analyte with high accuracy and precision.[10][11]
Causality in Experimental Design: Why qNMR is a Powerful Choice
-
Universality of Detection: Unlike chromatographic techniques that rely on a chromophore (like a UV-active group), ¹H NMR detects any proton-containing molecule, making it nearly universal for organic compounds. This is crucial for identifying impurities that may lack a UV chromophore and would be invisible to standard HPLC-UV methods.
-
Structural Elucidation: Beyond quantification, the NMR spectrum provides a structural fingerprint of the molecule. This allows for the simultaneous confirmation of the target compound's identity and the potential structural identification of impurities from their unique chemical shifts and coupling patterns.[9][12]
-
Non-Destructive Nature: The sample can be recovered unchanged after analysis, which is a significant advantage when working with valuable or scarce materials.[7][13]
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
This protocol is designed to be a self-validating system by grounding the measurement in the certified purity of the internal standard.
1. Materials & Reagents:
- 2-Amino-4-methoxyphenol hydrochloride (Sample)
- Maleic Anhydride (Certified Internal Standard, Purity ≥ 99.5%)
- Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
- High-Precision Analytical Balance (readable to 0.01 mg)
- 5 mm NMR Tubes (high precision)
- Class A Volumetric Glassware
2. Rationale for Reagent Selection:
- Internal Standard (Maleic Anhydride): Chosen because its sharp singlet from the two olefinic protons (~7.3 ppm) appears in a clear region of the DMSO-d₆ spectrum, distinct from the aromatic signals of our analyte. Its high purity is certified, making it a reliable reference.
- Solvent (DMSO-d₆): The hydrochloride salt of our amine requires a polar aprotic solvent for complete dissolution. DMSO-d₆ is ideal. Furthermore, it shifts the residual water peak away from analyte signals, and the broad, exchangeable -OH and -NH₃⁺ protons of the analyte will not interfere with quantification if they are in a clear region or excluded from integration.
3. Step-by-Step Procedure:
- Sample Preparation:
- Accurately weigh approximately 15 mg of 2-Amino-4-methoxyphenol hydrochloride into a clean, dry vial. Record the weight (m_analyte) to 0.01 mg.
- Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial. Record the weight (m_std) to 0.01 mg.
- Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution using gentle vortexing.
- Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition (400 MHz Spectrometer):
- Lock and Shim: Lock on the deuterium signal of DMSO-d₆ and perform automated shimming to optimize magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).
- Relaxation Delay (D1): Set to at least 30 seconds. This is critical for accurate quantification. A long delay ensures that all protons, regardless of their relaxation times (T₁), have fully returned to equilibrium before the next pulse, guaranteeing that signal intensity is truly proportional to the number of protons.
- Number of Scans (NS): 16-32 scans to achieve an adequate signal-to-noise ratio.
- Acquisition Time (AQ): ~4-5 seconds.
- Spectral Width (SW): ~20 ppm.
- Data Processing:
- Apply a gentle exponential line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.
- Perform Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a robust baseline correction algorithm to ensure accurate integration. This is a critical step for trustworthy results.
- Integration: Calibrate the integral of the sharp singlet from the internal standard (maleic anhydride, 2 protons) to a value of 2.00. Integrate the well-resolved, non-exchangeable aromatic proton signals of 2-Amino-4-methoxyphenol hydrochloride.
Data Interpretation and Purity Calculation
The purity of the target analyte is calculated using the following formula[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of a selected analyte signal.
-
N_analyte: Number of protons corresponding to the integrated analyte signal.
-
I_std: Integral of the internal standard signal (set to 2.00).
-
N_std: Number of protons for the internal standard signal (2 for maleic anhydride).
-
MW_analyte: Molecular weight of 2-Amino-4-methoxyphenol hydrochloride (175.61 g/mol )[14].
-
MW_std: Molecular weight of maleic anhydride (98.06 g/mol ).
-
m_analyte: Mass of the analyte.
-
m_std: Mass of the internal standard.
-
P_std: Purity of the internal standard (e.g., 99.8%).
Visualization: qNMR Workflow
Caption: Workflow for purity determination of 2-Amino-4-methoxyphenol HCl by qNMR.
Data Summary: Representative qNMR Results
| Parameter | Analyte (2-Amino-4-methoxyphenol HCl) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.05 mg | 5.12 mg |
| Molecular Weight (MW) | 175.61 g/mol | 98.06 g/mol |
| Signal(s) Integrated | Aromatic proton at ~6.8 ppm | Olefinic protons at ~7.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 0.58 | 2.00 (Calibrated) |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity (%) | 98.9% | - |
Part 2: LC-MS – The Power of Separation and Sensitive Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hyphenated technique for impurity profiling.[12][15][16] It excels at separating the main compound from its impurities chromatographically and then providing mass information for each separated component. This is particularly powerful for detecting and identifying trace-level impurities that might be obscured by the main component's signals in an NMR spectrum. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown impurities.[17][18]
Causality in Experimental Design: Why LC-MS is a Complementary Tool
-
Superior Sensitivity: LC-MS can detect impurities at much lower levels (often <0.05%) than NMR, which is critical for meeting the identification thresholds set by regulatory guidelines like ICH Q3A.[1][17]
-
Chromatographic Separation: It physically separates impurities from the API and from each other, resolving isomers or closely related compounds that may be difficult to distinguish by NMR alone.
-
Identification of Unknowns: By combining retention time data, accurate mass measurement (from MS), and fragmentation patterns (from MS/MS), one can propose structures for unknown impurities, such as degradation products or synthesis by-products.[16][18]
Experimental Protocol: Impurity Profiling by LC-MS
This protocol focuses on developing an MS-compatible method for sensitive detection and identification of potential impurities.
1. Materials & Reagents:
- 2-Amino-4-methoxyphenol hydrochloride (Sample)
- Acetonitrile (HPLC or LC-MS grade)
- Water (Type I, 18.2 MΩ·cm)
- Formic Acid (LC-MS grade)
- Methanol (HPLC or LC-MS grade)
2. Rationale for Method Choices:
- LC Column (C18): A Poroshell 120 EC-C18 column is an excellent choice for this phenolic amine, providing good retention and peak shape for moderately polar aromatic compounds.[19][20]
- Mobile Phase (Acetonitrile/Water with Formic Acid): This is a classic reversed-phase system. The use of formic acid (0.1%) is critical; it acidifies the mobile phase to ensure that the amine and phenol groups are protonated, leading to better peak shapes and preventing interaction with silanol groups on the column. Crucially, it is a volatile modifier, making it fully compatible with ESI-MS detection.[17][19]
- Detector (Q-TOF HRMS): A Quadrupole Time-of-Flight mass spectrometer provides high sensitivity, sub-ppm mass accuracy for formula generation, and the ability to perform MS/MS for structural elucidation.[17]
3. Step-by-Step Procedure:
- Sample Preparation:
- Prepare a stock solution of 2-Amino-4-methoxyphenol hydrochloride at 1.0 mg/mL in 50:50 Methanol:Water.
- Dilute this stock solution to a working concentration of approximately 10 µg/mL for analysis.
- LC System Parameters (e.g., Agilent 1290 Infinity II):
- Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C
- Injection Volume: 2 µL
- MS System Parameters (e.g., Agilent 6545 Q-TOF):
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Gas Temperature: 325 °C
- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 120 V
- Acquisition Mode: Full Scan (m/z 50-500) and Targeted MS/MS on suspected impurity peaks.
Data Interpretation
-
Identify the Main Peak: The largest peak in the chromatogram should correspond to 2-Amino-4-methoxyphenol. Confirm its identity by extracting the ion chromatogram for its expected protonated mass [M+H]⁺ (m/z 140.0706 for the free base C₇H₉NO₂).
-
Profile Impurities: Analyze smaller peaks in the chromatogram. For each peak:
-
Record Retention Time (RT).
-
Determine Accurate Mass: Extract the mass spectrum and determine the monoisotopic mass of the [M+H]⁺ ion.
-
Generate Formula: Use the accurate mass to generate a list of possible elemental compositions.
-
Perform MS/MS: Fragment the ion to obtain structural information and compare it to potential synthesis by-products (e.g., starting materials like 4-methoxy-2-nitrophenol[21], over-alkylation products, or dimers).
-
-
Quantify Impurities: Assuming the response factor is similar to the API, impurity levels can be estimated by area percent normalization from the total ion chromatogram (TIC) or a UV chromatogram run in parallel.
Visualization: LC-MS Impurity Profiling Workflow
Caption: Workflow for impurity identification and quantification using LC-MS.
Data Summary: Representative LC-MS Impurity Profile
| RT (min) | Experimental m/z [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Area % | Proposed Identity |
| 4.5 | 140.0705 | C₇H₁₀NO₂ | -0.7 | 99.75 | 2-Amino-4-methoxyphenol |
| 5.8 | 170.0601 | C₇H₁₀NO₄ | 1.2 | 0.11 | 4-Methoxy-2-nitrophenol (Starting Material) |
| 7.2 | 154.0863 | C₈H₁₂NO₂ | -0.5 | 0.08 | N-methylated derivative |
| 8.9 | 277.1182 | C₁₄H₁₇N₂O₄ | 0.9 | 0.06 | Oxidative Dimer |
Part 3: Comparative Analysis – Choosing the Right Tool for the Job
Neither qNMR nor LC-MS is universally superior; they are complementary techniques that, when used together, provide a comprehensive and robust assessment of purity.
| Feature | Quantitative ¹H NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Absolute quantification based on nuclei count. | Separation followed by mass-based detection. |
| Quantification | Highly accurate and precise for absolute purity; a primary method. | Primarily relative quantification (Area %); requires standards for absolute quantification. |
| Sensitivity | Lower (LOD ~0.1-0.5%). | Very high (LOD <0.01%); ideal for trace impurities. |
| Selectivity | Based on chemical environment; can suffer from signal overlap. | Excellent , based on chromatographic separation and m/z. |
| Impurity ID | Provides definitive structural information for major impurities. | Excellent for proposing structures of unknown trace impurities via HRMS and MS/MS. |
| Throughput | Lower; requires longer experiment times (long D1). | Higher ; amenable to rapid screening of multiple samples. |
| Key Strength | Determining absolute purity of the main component. | Detecting, identifying, and quantifying trace-level impurities. |
| Key Limitation | May miss impurities below its detection limit. | Quantification can be biased by different ionization efficiencies. |
Expert Recommendation:
A dual-pronged approach is the gold standard in the pharmaceutical industry.
-
Use qNMR to establish the absolute purity (assay value) of the 2-Amino-4-methoxyphenol hydrochloride batch. This provides a highly accurate value for the main component.
-
Use LC-MS to perform a detailed impurity profile. This ensures that all impurities above the ICH identification threshold (typically 0.10%) are detected, identified (or structurally characterized), and quantified.[22]
This combined strategy creates a self-validating system where the sum of the absolute purity from qNMR and the percentages of all impurities (including water and residual solvents, determined by other methods) should approach 100%. This provides the highest degree of confidence in the material's quality and ensures full regulatory compliance.
References
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Amirav, A., Gordin, A., Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
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Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. Available at: [Link]
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Kallithraka, S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. Available at: [Link]
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Niessen, W.M.A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
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International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
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Pro-Spectra. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
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Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Shimadzu Application Note. Available at: [Link]
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Simirgiotis, M. J., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io. Available at: [Link]
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Gfeller, D., & Schymanski, E. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, M., et al. (2022). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods. Available at: [Link]
-
Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis. Available at: [Link]
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Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Antioxidants. Available at: [Link]
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Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
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precisionFDA. (n.d.). 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. Available at: [Link]
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ResearchGate. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxyphenol hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxyphenol. Available at: [Link]
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Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Wenzel, T. J., & Chisholm, C. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters. Available at: [Link]
-
ResearchGate. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. Available at: [Link]
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Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]
-
ResearchGate. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrum of 2-Amino-4-methoxyphenol Hydrochloride: Interpretation and Analytical Alternatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical entities are paramount. 2-Amino-4-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and dyes, is one such molecule where accurate analytical characterization is crucial.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth interpretation of the electron ionization mass spectrum of 2-Amino-4-methoxyphenol and presents a comparative overview of alternative analytical methodologies, supported by experimental data and protocols. Our focus is to blend theoretical principles with practical, field-proven insights to empower you in your analytical endeavors.
The Challenge in Analyzing 2-Amino-4-methoxyphenol
Direct analysis of 2-Amino-4-methoxyphenol, particularly using Gas Chromatography-Mass Spectrometry (GC-MS), presents a significant challenge. The presence of polar amino (-NH2) and hydroxyl (-OH) functional groups leads to poor chromatographic performance, characterized by broad, tailing peaks and consequently, low sensitivity.[1] To circumvent this, a derivatization step is often employed to enhance the volatility and thermal stability of the analyte.[1]
Interpreting the Electron Ionization Mass Spectrum of 2-Amino-4-methoxyphenol
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[3][4][5] While this can sometimes prevent the observation of a molecular ion for fragile compounds, it provides a detailed fragmentation pattern that acts as a "fingerprint" for the molecule.[6][7]
For 2-Amino-4-methoxyphenol (free base molecular weight: 139.15 g/mol ), the major mass-to-charge ratio (m/z) peaks observed in its GC-MS spectrum are 139 (M+), 124, and 96.[8]
| m/z | Proposed Fragment | Interpretation |
| 139 | [M] •+ | The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight of the analyte. |
| 124 | [M-CH3] + | This prominent fragment likely arises from the loss of a methyl radical (•CH3) from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. |
| 96 | [M-CH3-CO] + | Following the initial loss of the methyl radical, a subsequent loss of carbon monoxide (CO) from the phenolic ring structure is a plausible pathway leading to this ion. |
Proposed Fragmentation Pathway
The fragmentation of 2-Amino-4-methoxyphenol under electron ionization can be visualized as a step-wise process, initiated by the high-energy electrons impacting the molecule.
Caption: Proposed fragmentation pathway of 2-Amino-4-methoxyphenol in EI-MS.
Experimental Protocol: GC-MS Analysis with Silylation
To achieve reliable GC-MS data for 2-Amino-4-methoxyphenol, a derivatization step is essential. Silylation, which replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, is a robust method to increase analyte volatility.[1]
Materials and Reagents
-
2-Amino-4-methoxyphenol hydrochloride analytical standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
Sample Preparation Workflow
Caption: Workflow for the GC-MS analysis of 2-Amino-4-methoxyphenol with derivatization.
Step-by-Step Methodology[1]
-
Sample Extraction (for aqueous samples):
-
To 5 mL of the aqueous sample, adjust the pH to 8-9 to ensure 2-Amino-4-methoxyphenol is in its free base form.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Repeat the extraction twice more, combining the organic layers.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Parameters (Typical):
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron ionization at 70 eV, scanning from m/z 50-550.
-
Comparative Analysis of Alternative Analytical Techniques
While GC-MS is a powerful tool for the identification of 2-Amino-4-methoxyphenol, other techniques offer advantages in terms of quantification, throughput, and reduced sample preparation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS with Derivatization | Separation by gas chromatography, identification by mass spectrometry after chemical modification.[1] | High selectivity and sensitivity, provides structural information for unequivocal identification.[9] | Requires a derivatization step, which can be time-consuming and introduce variability. |
| HPLC with UV Detection | Separation by liquid chromatography, detection by UV absorbance.[4][9][10] | Robust, widely available, good for routine quantitative analysis without derivatization. | Lower sensitivity and selectivity compared to MS detection, potential for interference from co-eluting compounds. |
| HPLC with Electrochemical Detection (HPLC-EC) | Separation by liquid chromatography, detection based on the electrochemical properties of the analyte.[9] | High sensitivity and selectivity for electroactive compounds like aminophenols.[9] | More complex setup than UV detection, susceptible to matrix effects. |
| Spectrophotometry/ Colorimetry | Formation of a colored product through a chemical reaction, quantification by measuring light absorbance.[3][11] | Simple, cost-effective, and suitable for high-throughput screening. | Generally lower sensitivity and selectivity, prone to interferences from other compounds that can react with the coloring agent. |
Conclusion and Recommendations
The choice of analytical method for 2-Amino-4-methoxyphenol hydrochloride depends on the specific research question.
-
For unequivocal identification and structural elucidation , GC-MS with derivatization is the gold standard, providing a detailed fragmentation pattern.
-
For routine quantitative analysis in quality control settings , HPLC with UV detection offers a robust and reliable solution without the need for derivatization.
-
When trace-level quantification in complex matrices is required, HPLC with electrochemical detection provides enhanced sensitivity.
-
For high-throughput screening or in situations where sophisticated instrumentation is unavailable , spectrophotometric methods can be a viable, cost-effective alternative.
By understanding the nuances of the mass spectrum of 2-Amino-4-methoxyphenol and the comparative strengths of alternative analytical techniques, researchers can make informed decisions to achieve accurate and reliable results in their studies.
References
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- Coutts, R. T., et al. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
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SlidePlayer. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
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Wikipedia. (2023, December 27). Electron ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]
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Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). Fragmentation. Retrieved from [Link]
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CH2SWK. (2015, February 5). 44-6416 Mass Spectroscopy. Retrieved from [Link]
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A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a cornerstone of innovation. This guide provides an objective comparison of three widely-used antioxidant assays—DPPH, ABTS, and FRAP. We will delve into the principles, provide detailed experimental protocols, and present a comparative analysis to support robust cross-validation of your findings.
The evaluation of a compound's antioxidant potential is a critical step in the development of novel therapeutics for oxidative stress-related diseases.[1] However, due to the complex nature of antioxidant activity, relying on a single assay can be misleading.[1][2] Therefore, cross-validation using multiple assays with different mechanisms is essential for a comprehensive assessment.[1][2] This guide focuses on three prevalent spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH), the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and the Ferric Reducing Antioxidant Power (FRAP) assays. Each provides a different lens through which to view a compound's antioxidant capacity.
Principles of the Assays
The DPPH, ABTS, and FRAP assays are all spectrophotometric methods but are grounded in different chemical principles. The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a stable radical, a process that can involve both electron and hydrogen atom transfer.[3] In contrast, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex, which is solely an electron transfer-based mechanism.[3][4]
-
DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution.[5][6] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a yellow-colored diphenylpicrylhydrazine.[5][7] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[6][7][8]
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The pre-formed radical is then reduced by an antioxidant, causing a decolorization of the solution.[9] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[9] A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[6][10]
-
FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at a low pH.[10][11] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[11]
Experimental Protocols
Below are detailed, step-by-step methodologies for performing the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.[3]
-
Add the DPPH solution to each well or tube. Include a control containing only the solvent and the DPPH solution.[3]
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.[3][7]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.[3][7]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[3][7] % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the antioxidant.[3]
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3][12]
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][12]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.[3]
-
Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.
-
-
Measurement and Calculation:
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.[3]
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[3]
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.[3]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[3][13]
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., FeSO₄) solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[13]
-
Create a standard curve using a ferrous sulfate solution.
-
Calculate the FRAP value of the sample, which is expressed as the concentration of ferrous ions produced.
-
Visualization of Experimental Workflow
Caption: General workflow for in vitro antioxidant activity assays.
Comparative Analysis of DPPH, ABTS, and FRAP Assays
| Feature | DPPH Assay | ABTS Assay | FRAP Assay |
| Principle | Radical Scavenging (H/e⁻ transfer) | Radical Scavenging (H/e⁻ transfer) | Ferric Ion Reduction (e⁻ transfer) |
| Radical/Oxidant | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Ferric-tripyridyltriazine (Fe³⁺-TPZ) complex |
| Wavelength | ~517 nm[7] | ~734 nm[3][12] | ~593 nm |
| pH | Not strictly controlled (usually neutral) | Can be performed at different pH values | Acidic (pH 3.6)[3] |
| Solvent Compatibility | Primarily organic solvents | Aqueous and organic solvents[10] | Aqueous systems[10] |
| Advantages | Simple, rapid, and commercially available stable radical.[5][6][14] | Applicable to both hydrophilic and lipophilic antioxidants, sensitive, and has a short reaction time.[6][15] | Simple, fast, and reproducible. |
| Disadvantages | DPPH radical is not representative of physiological radicals; interference from compounds that absorb at 517 nm.[16] | The ABTS radical is not found in biological systems; can be a time-consuming assay due to radical generation.[16][17] | Does not measure the scavenging of free radicals; the reaction is non-specific; potential interference from substances that absorb at the same wavelength.[16] |
Interpreting and Cross-Validating Results
Due to the different chemical mechanisms of these assays, it is not uncommon to observe variations in the antioxidant activity of a compound when measured by DPPH, ABTS, and FRAP. For instance, a compound that is a potent hydrogen atom donor may show high activity in the DPPH and ABTS assays but lower activity in the FRAP assay, which is based on electron transfer.
Therefore, a comprehensive evaluation of antioxidant potential should involve a battery of tests. By comparing the results from these three assays, researchers can gain a more complete understanding of a compound's antioxidant profile. For example, a strong correlation between the results of all three assays would suggest a broad-spectrum antioxidant activity, while discrepancies might indicate a more specific mechanism of action.
Conclusion
References
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. Retrieved from [Link]
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Retrieved from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved from [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from [Link]
-
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - ACS Fall 2025. (n.d.). Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (n.d.). Retrieved from [Link]
-
DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved from [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved from [Link]
-
Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Antioxidant Assays in Pharmacological Research - Asian Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
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Principal advantages and disadvantages of the main methods for determining antioxidant capacity in meat and meat products. - ResearchGate. (n.d.). Retrieved from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]
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(PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity - ResearchGate. (n.d.). Retrieved from [Link]
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Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (n.d.). Retrieved from [Link]
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A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). Retrieved from [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). Retrieved from [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (n.d.). Retrieved from [Link]
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A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD. (n.d.). Retrieved from [Link]
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antioxidant activity evaluation methods: in vitro and in vivo - International Journal of Pharmacy. (n.d.). Retrieved from [Link]
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Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI. (n.d.). Retrieved from [Link]
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A Review of Antioxidant Capacity Assays (Reactions, Methods, Pros and Cons) - SID. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Amino-4-methoxyphenol Hydrochloride: Essential Safety and Operational Protocols
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 2-Amino-4-methoxyphenol hydrochloride is a compound that requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe use, ensuring the protection of both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Amino-4-methoxyphenol hydrochloride and its related forms are classified with several key risks that dictate our safety protocols.
-
Acute Toxicity: The compound is considered harmful if swallowed, inhaled, or in contact with skin.[1] Ingestion can lead to gastrointestinal irritation, while inhalation may irritate the respiratory system.[1]
-
Irritation: It is known to cause serious eye irritation and potential skin irritation.[1][2]
-
Sensitization: There is a risk of allergic skin reactions, meaning repeated exposure could lead to a heightened allergic response in susceptible individuals.[2]
-
Chronic Health Concerns: Perhaps most significantly, the parent compound, 2-Amino-4-methoxyphenol, is suspected of causing genetic defects.[3] This potential mutagenicity necessitates stringent controls to prevent any level of exposure.
-
Environmental Hazard: The substance is recognized as being harmful to aquatic life, mandating controlled disposal procedures to prevent environmental release.[4]
These hazards form the basis for the engineering controls, personal protective equipment (PPE), and handling procedures outlined below. The goal is not just compliance, but the establishment of a self-validating system of safety where each step reinforces the overall security of the operation.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and most personal line of defense. Its selection must be directly correlated to the identified hazards. For 2-Amino-4-methoxyphenol hydrochloride, a comprehensive PPE strategy is mandatory.
Summary of Required PPE
| Protection Type | Specific Equipment | Rationale & Compliance Standard |
| Engineering Control | Chemical Fume Hood | Primary defense. To mitigate inhalation of the powdered chemical, which is a known respiratory irritant and presents an acute toxicity hazard.[1] |
| Eye/Face Protection | Chemical Splash Goggles or Safety Glasses with Side-Shields | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1][2] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Nitrile Rubber Gloves (or other chemical-resistant gloves) | Prevents skin contact, which can be harmful and cause sensitization.[1][2] Contaminated gloves must be disposed of immediately. |
| Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if working outside a fume hood or if dust generation is unavoidable. A particulate filter respirator (e.g., N95) is recommended to prevent inhalation.[1][4][5] |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to a strict, sequential protocol is critical for minimizing risk. The following steps provide a clear workflow for handling, emergency response, and disposal.
A. Preparation and Safe Handling Workflow
-
Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][5]
-
Designate a specific area within the hood for the handling procedure.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood before introducing the chemical.
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Perform hand hygiene and then don the first pair of nitrile gloves. For added safety, a second pair of gloves can be worn over the first.
-
-
Handling the Chemical (Weighing and Dissolving):
-
Perform all manipulations of the solid compound deep within the chemical fume hood to ensure containment of any airborne dust.
-
Carefully weigh the required amount of 2-Amino-4-methoxyphenol hydrochloride. Use gentle movements to avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Once the transfer is complete, immediately and securely cap the stock container.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Treat all cleaning materials as hazardous waste.
-
B. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
C. Decontamination and Disposal
-
PPE Removal (Doffing):
-
With the outer gloves still on, wipe them down.
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Chemical Waste Disposal:
-
All solid waste (contaminated gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused chemical and solutions must be disposed of in a designated, labeled hazardous waste container. Do not empty into drains , as the material is harmful to aquatic life.[4]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Safety Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling 2-Amino-4-methoxyphenol hydrochloride.
Caption: Workflow for handling 2-Amino-4-methoxyphenol hydrochloride.
References
-
Safety Data Sheet (2-Amino-4-chlorophenol) . Thermo Fisher Scientific. (Note: A representative SDS for a structurally similar compound, as specific SDS for the hydrochloride salt may vary but hazards are expected to be similar).
-
Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health and Human Services.
-
2-Amino-4-methoxyphenol Safety Information . TCI Deutschland GmbH.
-
Safety Data Sheet (3-aminophenol) . Sigma-Aldrich. (Note: A representative SDS for a related aminophenol, illustrating common hazards of the class).
-
Safety Data Sheet (4-Methoxyphenol) . Fisher Scientific. (Note: A representative SDS for a related compound).
-
Safety Data Sheet (2-Amino-4-nitrophenol) . Fisher Scientific. (Note: A representative SDS for a related compound).
-
Personal protective equipment for handling 2-Amino-4-chloro-5-fluorophenol . Benchchem.
-
2-Amino-4-methoxyphenol Properties . Sigma-Aldrich.
-
2-Amino-4-methoxyphenol hydrochloride PubChem Entry . National Center for Biotechnology Information.
-
Safety Data Sheet (4-METHOXYPHENOL) . Spectrum Chemical Mfg. Corp.
-
2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE . precisionFDA.
-
Personal Protective Kit (PPE Kit) . BHS Industrial Equipment.
-
2-Amino-4-methoxyphenol Formula and Properties . Echemi.
-
2-Amino-4-methoxyphenol Product Information . BLD Pharm.
-
NIOSH Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention (CDC).
-
2-Amino-4-methoxyphenol Safety & Regulations . TCI AMERICA.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
